molecular formula C24H23N5O5S2 B10830120 FHT-1204

FHT-1204

Cat. No.: B10830120
M. Wt: 525.6 g/mol
InChI Key: AXMLAOCXALIIRY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FHT-1204 is a useful research compound. Its molecular formula is C24H23N5O5S2 and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H23N5O5S2

Molecular Weight

525.6 g/mol

IUPAC Name

N-[(2S)-3-methoxy-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]propan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C24H23N5O5S2/c1-34-14-20(26-22(30)19-8-11-29(13-19)36(2,32)33)23(31)28-24-27-21(15-35-24)18-5-3-4-17(12-18)16-6-9-25-10-7-16/h3-13,15,20H,14H2,1-2H3,(H,26,30)(H,27,28,31)/t20-/m0/s1

InChI Key

AXMLAOCXALIIRY-FQEVSTJZSA-N

Isomeric SMILES

COC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Canonical SMILES

COCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

FHT-1204 (Xelafaslatide/ONL1204): A Deep Dive into its Neuroprotective Mechanism in Retinal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1204, also known as xelafaslatide and formerly as ONL1204, is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting preclinical and clinical data that underscore its potential as a neuroprotective therapeutic for a range of retinal degenerative diseases. By directly blocking the Fas signaling pathway, this compound has been shown to preserve retinal structure and function in various disease models, offering a mutation-independent approach to treating complex retinal conditions.

Core Mechanism of Action: Inhibition of Fas-Mediated Apoptosis

This compound is a synthetic 12-amino-acid peptide designed to inhibit the activation of the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] The Fas receptor plays a critical role in initiating the extrinsic apoptosis pathway. Upon binding with its natural ligand, Fas ligand (FasL), the Fas receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This complex, known as the Death-Inducing Signaling Complex (DISC), in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3, which execute the apoptotic program, leading to cell death.[3][4][5]

This compound acts by preventing the activation of the Fas receptor, thereby inhibiting the entire downstream apoptotic cascade.[6] This mechanism is particularly relevant in retinal degenerative diseases where photoreceptor and retinal pigment epithelium (RPE) cell death is a central pathological feature.

Signaling Pathway Diagram

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Trimerization & Recruitment FHT1204 This compound (Xelafaslatide) FHT1204->FasR Inhibition Casp8 Activated Caspase-8 DISC->Casp8 Activation Casp3 Activated Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound inhibits the Fas-mediated apoptotic pathway.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated significant neuroprotective effects in multiple preclinical models of retinal degeneration. The following tables summarize the key quantitative findings from studies in mouse models of inherited retinal degeneration (rd10 and P23H) and a rabbit model of RPE loss.

Table 1: Effect of this compound on Photoreceptor Cell Death and Retinal Structure
Animal ModelTreatmentOutcome MeasureResultReference
rd10 MiceSingle intravitreal injection of ONL1204 (2 µg) at P14TUNEL-positive cells in ONL at P21Significant decrease in apoptotic photoreceptors compared to vehicle.[7][8][9]
Caspase-8 activity in retina at P21Significant reduction compared to vehicle-injected eyes.[7][8][9]
Outer Nuclear Layer (ONL) thickness at P28, P35, and P42Significant preservation of ONL thickness compared to vehicle.[7][10]
P23H MiceTwo intravitreal injections of ONL1204 (2 µg) at P14 and 2 monthsTUNEL-positive photoreceptorsDecreased number of apoptotic photoreceptors compared to vehicle.[7][8]
ONL thickness at 4 monthsSignificant preservation of ONL thickness in both superior and inferior retina.[7]
Rabbit Sodium Iodate ModelSingle intravitreal injection of ONL1204 (25 µg or 100 µg)RPE lesion sizeSignificant reduction in lesion size when challenged with sodium iodate up to 28 days post-injection.[11][12]
Table 2: Effect of this compound on Retinal Function
Animal ModelTreatmentOutcome MeasureResultReference
rd10 MiceSingle intravitreal injection of ONL1204 (2 µg) at P14Scotopic and photopic ERG responsesImproved retinal function compared to vehicle-treated fellow eyes.[13]
P23H MiceTwo intravitreal injections of ONL1204 (2 µg) at P14 and 2 monthsScotopic and photopic ERG responsesPreservation of retinal function compared to vehicle-treated fellow eyes.[13]

Clinical Development: Geographic Atrophy

A Phase 1b clinical trial (NCT04744662) evaluated the safety and efficacy of this compound in patients with Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD).[14][15][16]

Table 3: Phase 1b Clinical Trial Results in Geographic Atrophy
Study ArmTreatment RegimenKey Efficacy EndpointResultReference
Dose-EscalationSingle intravitreal injection of ONL1204Reduction in GA lesion growth at 6 months vs. fellow eye42% average reduction.[1]
Randomized, ControlledTwo intravitreal injections of low-dose ONL1204 (50 µg) 3 months apartReduction in GA lesion growth rate at 6 months vs. sham24% reduction.[1]
Randomized, ControlledTwo intravitreal injections of high-dose ONL1204 (200 µg) 3 months apartReduction in GA lesion growth rate at 6 months vs. sham50% reduction.[1]

Experimental Protocols

Preclinical Animal Studies

Animals: rd10 and P23H mice, and Dutch-belted rabbits were used in the preclinical studies.[7][11]

Drug Administration: this compound (ONL1204) was administered via a single or repeat intravitreal injection.[7][8] In the mouse models, a typical dose was 2 µg in a 1 µL volume.[8] Fellow eyes were often injected with a vehicle control.[7][8]

TUNEL Assay: To quantify apoptosis, retinal sections were stained using the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. The number of TUNEL-positive cells in the outer nuclear layer was counted.[4][7][8]

Caspase-8 Activity Assay: Retinal protein extracts were analyzed for caspase-8 activity using a luminescent assay kit according to the manufacturer's instructions.[7][9]

Optical Coherence Tomography (OCT): Retinal structure, specifically the thickness of the outer nuclear layer, was measured in live animals using spectral-domain OCT.[7][10]

Electroretinography (ERG): Retinal function was assessed by measuring scotopic and photopic ERG responses to flashes of light.[13]

Experimental Workflow Diagram

Preclinical_Workflow start Select Animal Model (e.g., rd10 mice) injection Intravitreal Injection (this compound or Vehicle) start->injection monitoring In-life Monitoring injection->monitoring oct OCT Imaging (ONL Thickness) monitoring->oct erg ERG Recording (Retinal Function) monitoring->erg euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Data Analysis & Comparison oct->analysis erg->analysis histology Histology & TUNEL Staining euthanasia->histology biochemistry Biochemical Assays (Caspase-8 Activity) euthanasia->biochemistry histology->analysis biochemistry->analysis Logical_Relationship disease Retinal Degenerative Diseases (e.g., RP, GA) fas_activation Upregulation of Fas Signaling disease->fas_activation apoptosis Photoreceptor & RPE Apoptosis fas_activation->apoptosis vision_loss Vision Loss apoptosis->vision_loss fht1204 This compound (Fas Inhibitor) inhibition Inhibition of Fas Pathway fht1204->inhibition inhibition->fas_activation Blocks neuroprotection Neuroprotection (Cell Survival) inhibition->neuroprotection preservation Preservation of Retinal Structure & Function neuroprotection->preservation

References

A Technical Guide to ONL1204: A First-in-Class Small Peptide Inhibitor of the Fas Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fas receptor (Fas, CD95, APO-1), a key member of the tumor necrosis factor receptor superfamily, plays a pivotal role in the regulation of apoptosis, or programmed cell death.[1] Dysregulation of the Fas signaling pathway is implicated in a multitude of diseases characterized by excessive cell death and inflammation, including various retinal degenerative diseases. This whitepaper provides a comprehensive technical overview of ONL1204, a first-in-class, 12-amino acid small peptide inhibitor of the Fas receptor. ONL1204 is currently in clinical development for the treatment of retinal diseases. This guide details the preclinical and clinical data supporting its mechanism of action and therapeutic potential, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Fas Signaling Pathway

The Fas signaling pathway is a critical regulator of apoptosis in numerous cell types. The pathway is initiated by the binding of the Fas ligand (FasL), a transmembrane protein expressed on activated T cells and other cell types, to the Fas receptor. This binding event triggers the trimerization of Fas receptors, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the receptor. FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Dysregulation of this pathway, leading to excessive apoptosis, is a key pathological feature of various diseases, including retinal detachment, geographic atrophy secondary to age-related macular degeneration (AMD), and glaucoma.[1][2] Therefore, inhibition of the Fas signaling pathway presents a promising therapeutic strategy for these conditions.

ONL1204: A First-in-Class Fas Inhibitor

ONL1204 is a small peptide composed of 12 amino acids designed to directly inhibit the activation of the Fas receptor.[1] By blocking the initial step of the apoptotic cascade, ONL1204 has demonstrated the potential to protect retinal cells from cell death and reduce inflammation in a range of preclinical models of retinal disease.[1][3]

Mechanism of Action

ONL1204 is designed to bind to the Fas receptor, thereby preventing the binding of FasL and the subsequent formation of the DISC. This upstream inhibition of the apoptotic signal cascade prevents the activation of caspase-8 and the downstream executioner caspases, ultimately preserving cell viability.

Preclinical and Clinical Data

The therapeutic potential of ONL1204 has been evaluated in various preclinical models and an early-phase clinical trial.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective effects of ONL1204 and its precursor, Met12, in models of retinal detachment and sodium iodate-induced retinal pigment epithelium (RPE) and photoreceptor injury.

Table 1: Preclinical Efficacy of ONL1204 and Met12 in Retinal Disease Models

ModelCompoundEndpointResultCitation
Rat Model of Retinal DetachmentMet12Outer Nuclear Layer (ONL) Cell Count37% increase compared to control after 2 months[4]
Rat Model of Retinal DetachmentMet12ONL Thickness27% increase compared to control after 2 months[4]
Rat Model of Retinal DetachmentMet12Caspase-8 ActivationSignificant inhibition 24 hours after detachment[4]
Rabbit Sodium Iodate Model of RPE InjuryONL1204RPE MorphologySignificant protection and preservation[3][5]
Chronic Mouse Model of Dry AMDONL1204RPE MorphologyPreservation of RPE morphology[3][5]
Chronic Mouse Model of Dry AMDONL1204Caspase-8 ActivityReduced caspase-8 activity[3][5]
Chronic Mouse Model of Dry AMDONL1204Inflammation (IBA1+ cells)Decreased inflammatory cell infiltration[3]
Pharmacokinetics

Pharmacokinetic studies have demonstrated a prolonged residence time of ONL1204 in the eye, supporting its potential for infrequent dosing.

Table 2: Pharmacokinetic Parameters of ONL1204

SpeciesTissueParameterValueCitation
RabbitVitreous HumorHalf-life> 100 days[3][5]
MinipigVitreous HumorHalf-life> 100 days[3][5]
Clinical Data

A Phase 1b clinical trial of ONL1204 in patients with geographic atrophy (GA) secondary to AMD has shown encouraging preliminary results.

Table 3: Phase 1b Clinical Trial Results of ONL1204 in Geographic Atrophy

Treatment GroupEndpointResultCitation
Single Intravitreal InjectionGA Lesion Growth42% average reduction compared to untreated fellow eye at 6 months[6]
Randomized, Low-Dose (50 µg)Rate of GA Lesion Growth24% reduction compared to sham at 6 months (2 injections)[6]
Randomized, High-Dose (200 µg)Rate of GA Lesion Growth50% reduction compared to sham at 6 months (2 injections)[6]

Detailed Experimental Protocols

In Vitro Caspase-8 Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring caspase-8 activity in cell lysates.

  • Cell Lysis:

    • Culture cells to the desired density and induce apoptosis.

    • Pellet the cells by centrifugation and resuspend in chilled cell lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new tube.

  • Assay Reaction:

    • Add 50 µL of 2X reaction buffer to each well of a 96-well plate.

    • Add 50 µL of the cell lysate to the appropriate wells.

    • Add 5 µL of the caspase-8 substrate (IETD-AFC) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Read the plate in a fluorescence microplate reader at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

In Vivo Model of Retinal Detachment in Rats

This protocol describes a common method for inducing experimental retinal detachment.

  • Animal Preparation:

    • Anesthetize adult Brown Norway rats.

    • Dilate the pupils with a topical mydriatic agent.

  • Retinal Detachment Induction:

    • Using a dissecting microscope, create a small sclerotomy posterior to the limbus with a 30-gauge needle.

    • Introduce a subretinal injection needle through the sclerotomy and into the subretinal space.

    • Slowly inject a small volume of 1% hyaluronic acid to create a retinal detachment.

  • Treatment and Follow-up:

    • At the time of detachment, a separate injection of ONL1204 or vehicle control can be made into the subretinal space or vitreous.

    • Animals are monitored for a specified period (e.g., 24 hours for caspase activity, 3 days for TUNEL staining, or 2 months for histology).[4]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis in Retinal Sections

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation:

    • Enucleate the eyes and fix in 4% paraformaldehyde.

    • Embed the eyes in paraffin and section at 5 µm thickness.

    • Deparaffinize and rehydrate the retinal sections.

  • TUNEL Staining:

    • Permeabilize the sections with proteinase K.

    • Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTP) in a humidified chamber at 37°C for 1 hour.

    • Wash the sections to remove unincorporated nucleotides.

  • Detection and Visualization:

    • If using a fluorescent label, counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the slides.

    • If using a biotinylated label, incubate with a streptavidin-HRP conjugate followed by a chromogenic substrate.

    • Visualize and quantify TUNEL-positive cells using fluorescence or light microscopy.[4]

Signaling Pathways and Experimental Workflows

Fas Signaling Pathway and Inhibition by ONL1204

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) FasR->DISC Trimerization & Recruitment ONL1204 ONL1204 ONL1204->FasR Inhibits Casp8 Active Caspase-8 DISC->Casp8 Activation Casp_cascade Effector Caspase Cascade (e.g., Caspase-3) Casp8->Casp_cascade Activation Apoptosis Apoptosis Casp_cascade->Apoptosis Execution

Caption: Fas signaling pathway and the inhibitory action of ONL1204.

Experimental Workflow for Preclinical Evaluation of ONL1204

Experimental_Workflow Model Induce Retinal Disease Model (e.g., Retinal Detachment) Treatment Administer ONL1204 or Vehicle Control Model->Treatment Endpoint Select Endpoints Treatment->Endpoint Caspase Caspase-8 Activity Assay Endpoint->Caspase 24 hours TUNEL TUNEL Staining Endpoint->TUNEL 3 days Histology Histology (ONL Thickness) Endpoint->Histology 2 months Analysis Data Analysis & Quantification Caspase->Analysis TUNEL->Analysis Histology->Analysis

Caption: Workflow for preclinical testing of ONL1204 in a retinal disease model.

Conclusion

ONL1204 represents a promising, first-in-class therapeutic candidate for the treatment of retinal diseases characterized by excessive apoptosis and inflammation. Its targeted inhibition of the Fas receptor, favorable pharmacokinetic profile, and encouraging preclinical and early clinical data underscore its potential to address a significant unmet medical need. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in a broader patient population. This technical guide provides a foundational understanding of ONL1204 for researchers and drug development professionals engaged in the field of ophthalmology and apoptosis-mediated diseases.

References

ONL1204: A Technical Deep Dive into its Neuroprotective Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Ann Arbor, MI – ONL1204, a first-in-class small peptide inhibitor of the Fas receptor, is emerging as a significant neuroprotective agent with the potential to address a range of retinal diseases characterized by photoreceptor and retinal ganglion cell death.[1][2][3] Developed by ONL Therapeutics, this investigational drug, now also known as xelafaslatide, is designed to protect key retinal cells from apoptosis and inflammation, the root causes of vision loss in numerous ocular conditions.[1][4] This technical guide synthesizes the available preclinical and clinical data on ONL1204, detailing its mechanism of action, experimental validation, and quantitative outcomes.

Core Mechanism of Action: Inhibition of the Fas Receptor

ONL1204 is a 12-amino acid synthetic peptide that acts as a Fas receptor inhibitor.[5][6] The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily and a critical regulator of both apoptosis (programmed cell death) and inflammation.[7][8] In various retinal diseases, the Fas receptor becomes upregulated and activated, triggering downstream signaling cascades that lead to cell death and the release of pro-inflammatory factors.[7]

By binding to the Fas receptor, ONL1204 prevents its activation by its natural ligand (FasL).[4][7] This blockade occurs at the apex of the cell death and inflammatory cascades, preventing the initiation of these damaging processes.[7] The inhibition of Fas signaling by ONL1204 has been shown to have a dual effect: it directly prevents the activation of apoptotic pathways and also suppresses the inflammatory response.[8][9]

ONL1204_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruits NFkB NF-κB Pathway FasR->NFkB Activates ONL1204 ONL1204 ONL1204->FasR Inhibits Caspase8 Pro-Caspase-8 DISC->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Caspase8->ActiveCaspase8 Apoptosis Apoptosis ActiveCaspase8->Apoptosis Inflammation Inflammation (Cytokine Release) NFkB->Inflammation

Preclinical Data: Broad Neuroprotective Efficacy

ONL1204 has demonstrated significant neuroprotective effects across a variety of preclinical animal models of retinal disease. These studies have established its ability to protect photoreceptors, retinal pigment epithelium (RPE), and retinal ganglion cells (RGCs).[5]

Geographic Atrophy and Dry Age-Related Macular Degeneration (AMD) Models

In a chronic mouse model designed to reflect key features of dry AMD, two intravitreal administrations of ONL1204 preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.[5][8] Specifically, ONL1204 treatment led to a decrease in IBA1+ inflammatory cell infiltration in the retina.[5][8] Another study in a rabbit model using sodium iodate to induce RPE toxicity showed that ONL1204 conferred significant and sustained protection of the RPE.[5][8]

Model Key Findings Reference
Chronic Mouse Model of Dry AMDPreserved RPE morphology, reduced caspase-8 activity, decreased IBA1+ inflammatory cell infiltration.[5][8]
Rabbit Sodium Iodate ModelSignificant and sustained protection of the RPE.[5][8]
Glaucoma Models

In an inducible mouse model of glaucoma where intraocular pressure (IOP) was elevated, ONL1204 provided robust neuroprotection even when administered after the initial injury.[10] Treatment with ONL1204 significantly reduced RGC death and axon loss compared to vehicle-treated controls.[10] Furthermore, ONL1204 abrogated microglia activation and inhibited the induction of multiple genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]

Model Key Findings Reference
Microbead-Induced Mouse Model of GlaucomaSignificantly reduced RGC death and axon loss; abrogated microglia activation; inhibited induction of inflammatory genes (TNFα, IL-1β, etc.).[10]
Inherited Retinal Degeneration (IRD) Models

Studies in rd10 and P23H mouse models of inherited retinal degeneration have shown that ONL1204 treatment resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function as measured by electroretinography (ERG).[11][12] Treatment also reduced immune cell activation in the retinas of these models.[11] A study in P23H mice demonstrated that the combination of ONL1204 with hydroxychloroquine (which reduces autophagy flux) had an additive protective effect on photoreceptor survival and function.[13]

Model Key Findings Reference
rd10 and P23H Mouse ModelsDecreased TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor counts, improved visual function (ERG).[11][12]
P23H Mouse Model (with Hydroxychloroquine)Additive protective effect on photoreceptor survival and function.[13]

Clinical Trial Data: Translating Preclinical Success

ONL1204 has progressed into clinical trials for several retinal diseases, including geographic atrophy (GA), retinal detachment, and glaucoma.[4][14]

Geographic Atrophy (GA)

A Phase 1b study in patients with GA secondary to AMD demonstrated encouraging efficacy signals.[6] The study had two components: a dose-escalation arm and a natural history-controlled arm.[7]

Study Component Dosing Key Efficacy Finding Reference
Dose-EscalationSingle intravitreal injection42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.[6][7]
Natural History-ControlledTwo injections, 3 months apartApproximately 50% reduction in the rate of lesion growth in the higher dose arm at 6 months compared to sham.[6][7]

The treatment was generally safe and well-tolerated, with no cases of choroidal neovascularization or intraocular inflammation observed.[6] Based on these positive results, a global Phase 2 trial (GALAXY) has been initiated to further evaluate the efficacy and safety of ONL1204 in patients with GA.[1]

GA_Clinical_Trial_Workflow cluster_phase1b Phase 1b Study cluster_phase2 Phase 2 (GALAXY Trial) DoseEscalation Component 1: Dose Escalation (Single Injection) Phase2Trial Global, Randomized, Double-Masked, Sham-Controlled DoseEscalation->Phase2Trial Positive Efficacy Signal NaturalHistory Component 2: Natural History Control (Two Injections) NaturalHistory->Phase2Trial Positive Efficacy Signal

Retinal Detachment and Glaucoma

ONL1204 has also been evaluated in clinical trials for macula-off rhegmatogenous retinal detachment (RRD) and open-angle glaucoma.[4][15] In a Phase 2 trial for RRD, while the overall study did not meet its primary endpoint, a neuroprotective benefit was observed in patients at the highest risk for vision loss.[4] In a study on patients with progressing open-angle glaucoma, ONL1204 was found to be safe and well-tolerated, with treated eyes showing sustained increases in retinal nerve fiber layer thickness and improved or stabilized visual fields.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in key preclinical studies of ONL1204.

Microbead-Induced Glaucoma Mouse Model
  • Objective: To evaluate the neuroprotective and anti-inflammatory effects of ONL1204 in a model of elevated IOP.

  • Animal Model: Wild-type (WT) and Fas-deficient (Faslpr) mice.

  • Procedure:

    • Intracameral injection of microbeads to elevate IOP.

    • Intravitreal injection of ONL1204 or vehicle control. In some experiments, ONL1204 was administered after IOP elevation.

    • IOP was monitored using rebound tonometry.

    • After 28 days, retinal flatmounts were prepared and stained with Iba1 to assess microglia activation via confocal microscopy.

    • Retinal ganglion cell and axon counts were performed.

    • Quantitative PCR (qPCR) was used to measure the expression of genes implicated in glaucoma, including cytokines, chemokines, and components of the complement and inflammasome pathways.[10]

Chronic Dry AMD Mouse Model
  • Objective: To assess the efficacy of repeat administrations of ONL1204 in a chronic model of dry AMD.

  • Animal Model: apoB100 mice.

  • Procedure:

    • Mice were exposed to 6 months of cigarette smoke and a high-fat diet (CS/HFD) to induce AMD-like pathology.

    • Two intravitreal injections of ONL1204 were administered 6 weeks apart.

    • RPE flatmounts were collected and immunolabeled with ZO1 antibody to visualize RPE cell margins using confocal microscopy.

    • Caspase-8 activity was measured to assess apoptosis.

    • Immunostaining for IBA1 was performed to quantify inflammatory cell infiltration.[5][16]

Dry_AMD_Mouse_Model_Workflow Start apoB100 Mice Induction 6 Months of Cigarette Smoke & High-Fat Diet Start->Induction Injection1 IVT Injection of ONL1204 (Week 0) Induction->Injection1 Injection2 IVT Injection of ONL1204 (Week 6) Injection1->Injection2 Analysis Analysis: - RPE Morphology (ZO1) - Caspase-8 Activity - Inflammation (IBA1) Injection2->Analysis

Conclusion

ONL1204 represents a novel, targeted approach to neuroprotection in a field with significant unmet medical needs. By inhibiting the Fas receptor, it addresses both apoptosis and inflammation, key drivers of retinal cell death in a multitude of diseases. The robust preclinical data, coupled with encouraging early-phase clinical results, particularly in geographic atrophy, position ONL1204 as a promising therapeutic candidate. The ongoing Phase 2 GALAXY trial will be instrumental in further defining its role in the management of GA and potentially other retinal conditions. The unique mechanism of action and favorable safety profile to date suggest that ONL1204 could become a cornerstone of neuroprotective therapy for a broad spectrum of retinal diseases.

References

Xelafaslatide: A Technical Guide to Fas Receptor Inhibition for Retinal Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway, xelafaslatide is being developed as a neuroprotective agent for retinal diseases characterized by photoreceptor and retinal pigment epithelium (RPE) cell loss. This technical guide provides a comprehensive overview of xelafaslatide, including its mechanism of action, a summary of preclinical and clinical data, and detailed experimental methodologies.

Introduction to Xelafaslatide and Fas Inhibition

Xelafaslatide is an investigational therapeutic designed to protect key retinal cells, including photoreceptors, from cell death that occurs across a range of retinal diseases.[1][2] It is a small molecule Fas inhibitor that acts upstream of the complement pathway, a target of other therapies for geographic atrophy (GA).[3] The death of retinal cells, through both direct and inflammatory signaling pathways, is a primary cause of vision loss.[1] Xelafaslatide's mechanism of action aims to prevent the activation of both cell death and pro-inflammatory pathways.[3]

The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily.[3] Its activation by its natural ligand, Fas ligand (FasL), initiates a signaling cascade that leads to apoptosis. This pathway is implicated in the pathophysiology of various retinal diseases, including age-related macular degeneration (AMD) and inherited retinal degenerations.

Mechanism of Action: The Fas Signaling Pathway

Xelafaslatide functions by directly inhibiting the Fas receptor, thereby preventing the downstream signaling that leads to cellular apoptosis.

The Fas-Mediated Apoptotic Pathway

The binding of FasL to the Fas receptor on the cell surface triggers the trimerization of the receptor. This conformational change recruits the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the activation of executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment Xelafaslatide Xelafaslatide Xelafaslatide->FasR Inhibition ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Activated Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Activated Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Diagram 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway.

Preclinical Data

A robust preclinical data package supports the development of xelafaslatide for retinal diseases.

Pharmacokinetics

Pharmacokinetic studies in rabbits and minipigs have demonstrated a prolonged residence of xelafaslatide in ocular tissues following a single intravitreal injection, with a vitreous humor half-life of over 100 days. This long half-life supports the potential for infrequent dosing, such as every 3 to 6 months.

Animal ModelDoseKey Findings
RabbitMultiple DosesVitreous humor half-life of over 100 days.
Minipig200 or 300 µ g/eye Prolonged residence in ocular tissues.
Efficacy in Animal Models

Xelafaslatide has demonstrated efficacy in various animal models of retinal disease.

ModelKey Findings
Rabbit Sodium Iodate ModelSignificant protection of the retinal pigment epithelium (RPE).
Chronic Mouse Model of Dry AMDPreserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.
rd10 and P23H Mouse Models of Inherited Retinal DegenerationDecreased number of TUNEL-positive photoreceptors, decreased caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function.

Clinical Development

Xelafaslatide is being evaluated in clinical trials for the treatment of geographic atrophy associated with dry AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter study evaluated the safety and tolerability of xelafaslatide in patients with GA. The study had two components: a dose-escalation/open-label (DE/OL) part and a randomized, double-masked, sham-controlled natural history/treatment (NHS/T) part.[4]

Efficacy: In the DE/OL component, a single injection of xelafaslatide resulted in a 42% reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.[3] In the NHS/T component, two injections of the high dose (200 µg) of xelafaslatide, given 3 months apart, led to an approximate 50% reduction in the rate of lesion growth at 6 months compared to sham.[3] A numerically slower growth rate (mean difference of -0.524 mm²) was observed in the 200 µg group compared to the sham group in the treatment phase.[4]

ComponentTreatmentComparatorEndpointResult
DE/OLSingle injectionFellow untreated eyeRate of GA lesion growth at 6 months42% reduction[3]
NHS/T2 injections (200 µg), 3 months apartShamRate of GA lesion growth at 6 months~50% reduction[3]
NHS/T200 µg ONL1204ShamMean difference in GA growth rate-0.524 mm² (p=0.202)[4]

Safety: Xelafaslatide was found to be safe and well-tolerated at all evaluated doses.[4] All ophthalmic adverse events were mild or moderate in severity.[4] Notably, there were no reported cases of choroidal neovascularization or intraocular inflammation. One instance of transient increased intraocular pressure and one case of mild vitreous floaters were observed in the high-dose arm.

Phase 2 GALAXY Trial (NCT06659445)

Following the promising results of the Phase 1b study, a global Phase 2 trial, named GALAXY, has been initiated.[5] This randomized, double-masked, sham-controlled study will enroll approximately 324 patients to further evaluate the efficacy and safety of xelafaslatide.[5] The trial will assess two dose levels and two treatment frequencies (every 12 or 24 weeks).[5] The primary endpoint is the rate of GA lesion growth at 48 weeks, measured by fundus autofluorescence.[5]

Experimental Protocols

Preclinical Efficacy Models

Preclinical_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis SodiumIodate Sodium Iodate Challenge (Rabbit) IVT Intravitreal Injection (Xelafaslatide or Vehicle) SodiumIodate->IVT CS_HFD Chronic Cigarette Smoke & High-Fat Diet (Mouse) CS_HFD->IVT Genetic rd10 & P23H Genetic Models (Mouse) Genetic->IVT RPE_Morphology RPE Morphology (ZO1 Immunolabeling) IVT->RPE_Morphology Apoptosis Apoptosis Assays (TUNEL, Caspase-8 Activity) IVT->Apoptosis Function Visual Function (ERG) IVT->Function Inflammation Inflammation Assessment (Iba1+ Cell Counts) IVT->Inflammation

Diagram 2: General Workflow for Preclinical Efficacy Studies.

Chronic Mouse Model of Dry AMD:

  • Model Induction: ApoE-/- mice are exposed to a combination of cigarette smoke and a high-fat diet for 6 months to induce features of dry AMD.

  • Treatment: Mice receive two intravitreal injections of xelafaslatide or vehicle control, 6 weeks apart.

  • Analysis:

    • RPE Morphology: RPE flatmounts are collected and immunolabeled with ZO-1 antibody to visualize RPE cell margins via confocal microscopy.

    • Apoptosis: Retinal sections are analyzed for caspase-8 activity using specific assays.

    • Inflammation: Retinal sections are stained for Iba1 to quantify activated microglia/macrophages.

Inherited Retinal Degeneration Mouse Models (rd10 and P23H):

  • Model: rd10 or P23H mice, which have genetic mutations leading to retinal degeneration, are used.

  • Treatment: A single intravitreal injection of xelafaslatide is administered to one eye at postnatal day 14 (P14) in rd10 mice. P23H mice receive two injections, one at P14 and another at 2 months of age. The contralateral eye receives a vehicle injection.

  • Analysis:

    • Apoptosis: TUNEL staining is performed on retinal sections to identify apoptotic photoreceptor cells. Caspase-8 activity is also measured.

    • Photoreceptor Survival: Photoreceptor cell counts are performed on retinal cross-sections.

    • Visual Function: Electroretinography (ERG) is used to assess retinal function.

    • Inflammation: Activation of immune cells in the retina is evaluated.

Phase 1b Clinical Trial Design (NCT04744662)

Clinical_Trial_Workflow cluster_deol DE/OL Component cluster_nhst NHS/T Component cluster_endpoints Endpoints Enroll_DEOL Enrollment (n=6) Treat_DEOL Single IVT Injection (50, 100, or 200 µg) Enroll_DEOL->Treat_DEOL Followup_DEOL 24-Week Follow-up Treat_DEOL->Followup_DEOL Primary Primary: Safety & Tolerability Followup_DEOL->Primary Secondary Secondary: GA Lesion Growth, BCVA Followup_DEOL->Secondary Enroll_NHST Enrollment (n=22) NH_Phase 24-Week Natural History Phase Enroll_NHST->NH_Phase Randomization Randomization (1:1:1) NH_Phase->Randomization Treat_NHST Two IVT Injections (12 weeks apart) (50 µg, 200 µg, or Sham) Randomization->Treat_NHST Followup_NHST 12-Week Follow-up Treat_NHST->Followup_NHST Followup_NHST->Primary Followup_NHST->Secondary

References

An In-depth Technical Guide to FHT-1204 (ONL1204) for Geographic Atrophy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geographic Atrophy (GA) is an advanced form of age-related macular degeneration (AMD) characterized by the progressive and irreversible loss of retinal pigment epithelium (RPE), photoreceptors, and the underlying choriocapillaris, leading to severe vision loss.[1] Currently, therapeutic options for GA are limited, highlighting a significant unmet medical need. FHT-1204, also known as ONL1204, is an investigational first-in-class small peptide inhibitor of the Fas receptor, being developed as a potential neuroprotective therapy for GA and other retinal diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound in the context of GA research.

Mechanism of Action: Fas Inhibition

This compound is a 12-amino-acid peptide that acts as a Fas receptor inhibitor.[2] The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor (TNF) receptor superfamily and a key regulator of apoptosis (programmed cell death) and inflammation.[4][5] In the context of retinal diseases like GA, the Fas pathway is believed to be upregulated, contributing to the death of RPE and photoreceptor cells.[5][6]

By binding to the Fas receptor, this compound prevents the interaction with its natural ligand (FasL), thereby inhibiting the downstream signaling cascade that leads to both apoptosis and the production of pro-inflammatory cytokines and chemokines.[5][7] This dual action on two key pathological processes in GA makes Fas inhibition a compelling therapeutic strategy. Notably, this mechanism acts upstream of the complement cascade, another inflammatory pathway implicated in GA, suggesting a broader and potentially more fundamental role in mitigating disease progression.[7]

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binds FHT1204 This compound (ONL1204) FHT1204->FasR Inhibits FADD FADD FasR->FADD Recruits NFkB NF-κB Pathway FasR->NFkB Activates ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage & Activation Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation (Cytokine/Chemokine Production) NFkB->Inflammation

This compound Mechanism of Action

Preclinical Research

The therapeutic potential of this compound has been evaluated in several preclinical models of retinal disease, demonstrating its neuroprotective effects and favorable pharmacokinetic profile.

Pharmacokinetic Studies

Pharmacokinetic studies were conducted in Dutch-belted rabbits and Göttingen minipigs to assess the ocular distribution and half-life of this compound following a single intravitreal (IVT) injection.[2]

Data Presentation: Pharmacokinetics

Table 1: Average Concentration of this compound in Ocular Tissues of Dutch-Belted Rabbits [2]

Time PointVitreous Humor (µg/mL)Retina (ng/g)RPE/Choroid (ng/g)
10 µg Dose
Day 10.2 ± 0.11.8 ± 0.92.5 ± 1.2
Day 280.1 ± 0.00.9 ± 0.41.2 ± 0.6
Day 560.1 ± 0.00.6 ± 0.30.8 ± 0.4
Day 830.0 ± 0.00.4 ± 0.20.5 ± 0.3
50 µg Dose
Day 11.0 ± 0.49.0 ± 4.112.2 ± 5.5
Day 280.5 ± 0.24.5 ± 2.06.1 ± 2.8
Day 560.3 ± 0.12.7 ± 1.23.7 ± 1.7
Day 830.2 ± 0.11.8 ± 0.82.4 ± 1.1
100 µg Dose
Day 12.0 ± 0.818.0 ± 8.224.4 ± 11.1
Day 281.0 ± 0.49.0 ± 4.112.2 ± 5.5
Day 560.6 ± 0.25.4 ± 2.57.3 ± 3.3
Day 830.4 ± 0.23.6 ± 1.64.9 ± 2.2

Table 2: Average Concentration of this compound in Ocular Tissues of Göttingen Minipigs [2]

Time PointVitreous Humor (µg/mL)Retina (ng/g)RPE/Choroid (ng/g)
200 µg Dose
Day 675.3 ± 15.112.1 ± 2.416.4 ± 3.3
Day 2837.7 ± 7.56.1 ± 1.28.2 ± 1.6
Day 8812.6 ± 2.52.0 ± 0.42.7 ± 0.5
300 µg Dose
Day 6180.2 ± 36.028.8 ± 5.839.0 ± 7.8
Day 2890.1 ± 18.014.4 ± 2.919.5 ± 3.9
Day 8830.0 ± 6.04.8 ± 1.06.5 ± 1.3

Data presented as mean ± standard deviation.

The results indicate that this compound has a prolonged residence in ocular tissues, with a vitreous humor half-life of over 100 days in both species, supporting the potential for infrequent dosing intervals of 3 to 6 months.[2]

Experimental Protocols: Pharmacokinetic Studies

Preclinical_PK_Workflow cluster_rabbit Rabbit Model (Dutch-Belted) cluster_minipig Minipig Model (Göttingen) Rabbit_Dose Single Bilateral IVT Injection (10, 50, or 100 µg/eye) Rabbit_Collection Ocular Tissue Collection (Days 1, 28, 56, 83) Rabbit_Dose->Rabbit_Collection Analysis Quantification of this compound in Vitreous Humor, Retina, and RPE/Choroid Rabbit_Collection->Analysis Minipig_Dose Single Unilateral IVT Injection (200 or 300 µg/eye) Minipig_Collection Ocular Tissue Collection (Days 6, 28, 88) Minipig_Dose->Minipig_Collection Minipig_Collection->Analysis

Preclinical Pharmacokinetic Workflow
  • Animal Models: Male Dutch-belted rabbits and Göttingen minipigs were used.

  • Drug Administration: A single intravitreal injection of this compound was administered.

    • Rabbits: Bilateral injections of 10, 50, or 100 µ g/eye .

    • Minipigs: Unilateral injections of 200 or 300 µ g/eye .

  • Tissue Collection: Ocular tissues (vitreous humor, retina, RPE/choroid) were collected at specified time points post-injection.

  • Analysis: The concentration of this compound in the collected tissues was quantified to determine its pharmacokinetic profile.

Pharmacodynamic Studies

The efficacy of this compound in protecting retinal cells was assessed in two key models: a rabbit model of acute RPE damage and a chronic mouse model with features of dry AMD.[2]

Rabbit Sodium Iodate Model

This model uses a systemic injection of sodium iodate to induce acute oxidative stress and subsequent RPE and photoreceptor degeneration, mimicking aspects of GA.[2] In a delayed challenge paradigm, a single IVT injection of this compound demonstrated significant and durable protection of the RPE.[2]

Chronic Mouse Model of Dry AMD

In a chronic mouse model that develops key features of dry AMD, two IVT administrations of this compound preserved RPE morphology, reduced caspase-8 activity (a marker of apoptosis), and decreased inflammation.[2][8]

Experimental Protocols: Pharmacodynamic Studies

  • Rabbit Sodium Iodate Model:

    • Animal Model: Dutch-belted rabbits.

    • Treatment: A single IVT injection of this compound (25 µg or 100 µg) was administered at Day 0.

    • Induction of Damage: A systemic injection of sodium iodate was given at various time points after this compound administration (Day 4, 14, 28, or 59).

    • Endpoint Analysis: RPE loss was quantified using fluorescein angiography to assess the protective effect of this compound.

  • Chronic Mouse Model of Dry AMD:

    • Animal Model: apoB100 mice exposed to chronic cigarette smoke and a high-fat diet.

    • Treatment: Two IVT injections of this compound were administered 6 weeks apart.

    • Endpoint Analysis:

      • RPE morphology was assessed via immunolabeling of RPE flatmounts.

      • Apoptosis was measured by caspase-8 activity assays.

      • Inflammation was evaluated by quantifying IBA1+ inflammatory cells.

Clinical Research: Phase 1b Study (NCT04744662)

A Phase 1b multicenter study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with GA secondary to AMD.

Study Design

The study consisted of two components:[6][9]

  • Open-Label, Dose-Escalation (DE/OL): 6 patients received a single IVT injection of this compound (50 µg, 100 µg, or 200 µg) and were followed for 6 months.[4][9]

  • Randomized, Double-Masked, Sham-Controlled (Natural History/Treatment - NHS/T): Following a 24-week natural history observation period, 16 patients were randomized (1:1:1) to receive two IVT injections, 12 weeks apart, of either low-dose this compound (50 µg), high-dose this compound (200 µg), or a sham injection.[4][6][9]

Clinical_Trial_Workflow cluster_part1 Component 1: Open-Label Dose-Escalation cluster_part2 Component 2: Randomized, Sham-Controlled P1_Enroll Enrollment (n=6) P1_Dose Single IVT Injection (50, 100, or 200 µg) P1_Enroll->P1_Dose P1_FollowUp 6-Month Follow-Up P1_Dose->P1_FollowUp P2_Enroll Enrollment (n=16) P2_NH 24-Week Natural History Observation P2_Enroll->P2_NH P2_Rand Randomization (1:1:1) P2_NH->P2_Rand P2_Dose Two IVT Injections (12 weeks apart) - 50 µg this compound - 200 µg this compound - Sham P2_Rand->P2_Dose P2_FollowUp 6-Month Treatment Period P2_Dose->P2_FollowUp

Phase 1b Clinical Trial Workflow (NCT04744662)
Key Outcomes

Data Presentation: Clinical Efficacy and Safety

Table 3: Phase 1b Efficacy Results at 6 Months [4]

Study ComponentTreatment GroupOutcome
Dose-Escalation Single this compound Injection42% average reduction in GA lesion growth compared to the untreated fellow eye.
Randomized Low-Dose (50 µg) this compound24% reduction in the rate of GA lesion growth compared to sham.
Randomized High-Dose (200 µg) this compound50% reduction in the rate of GA lesion growth compared to sham.

Safety and Tolerability:

This compound was found to be safe and well-tolerated at all doses evaluated.[4][9] Importantly, no cases of choroidal neovascularization or intraocular inflammation were observed.[4] All ophthalmic adverse events were reported as mild or moderate in severity.[9]

Biomarker Analysis:

  • Less ellipsoid zone attenuation.

  • Lower growth of RPE area at risk.

  • An increase in retinal thickness in the area immediately surrounding the GA lesion over time.[6]

Conclusion

This compound (ONL1204) represents a novel, first-in-class therapeutic approach for the treatment of Geographic Atrophy by targeting the Fas receptor to inhibit both apoptosis and inflammation. Preclinical studies have demonstrated a favorable pharmacokinetic profile supporting infrequent dosing and significant neuroprotective effects in relevant animal models. The Phase 1b clinical trial has provided encouraging preliminary evidence of safety and a strong efficacy signal in reducing the rate of GA lesion growth. These findings support the continued development of this compound as a promising new treatment for patients with GA. A Phase 2 study is currently being initiated to further evaluate the efficacy and safety of this compound in a larger patient population.[2]

References

The Role of the Fas Pathway in Retinal Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The death of retinal cells is a final common pathway in a multitude of debilitating eye diseases, leading to irreversible vision loss. A critical mediator of this process is the Fas pathway, a member of the tumor necrosis factor receptor superfamily that triggers programmed cell death, or apoptosis. Understanding the intricacies of this signaling cascade is paramount for the development of novel therapeutic strategies aimed at preserving vision. This technical guide provides an in-depth exploration of the Fas pathway's role in retinal cell death, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Concepts: The Fas Signaling Cascade

The Fas pathway is initiated by the binding of the Fas ligand (FasL) to the Fas receptor (Fas), a transmembrane protein expressed on the surface of various retinal cells, including photoreceptors and retinal ganglion cells.[1][2] This interaction triggers a cascade of intracellular events culminating in the activation of executioner caspases and the systematic dismantling of the cell.

The binding of FasL to Fas induces the trimerization of the Fas receptor, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the receptor.[3][4] FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC).[5][6] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-cleavage and activation.[3][4]

Activated caspase-8 can then initiate the execution phase of apoptosis through two distinct pathways:

  • Type I Pathway: In cells with a high level of DISC formation, activated caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7.[6]

  • Type II Pathway: In cells where the DISC-generated signal is weaker, the pathway is amplified through the mitochondrial intrinsic pathway. Activated caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family member. The truncated Bid (tBid) translocates to the mitochondria, promoting the release of cytochrome c.[3][4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 further activates the executioner caspases-3 and -7.[6]

Activated executioner caspases are responsible for cleaving a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6]

// Nodes FasL [label="Fas Ligand (FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR [label="Fas Receptor (Fas)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DISC [label="Death-Inducing Signaling Complex (DISC)\n(FADD, Pro-caspase-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp8 [label="Activated Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProCasp37 [label="Pro-caspase-3, -7", fillcolor="#FBBC05", fontcolor="#202124"]; Casp37 [label="Activated Caspase-3, -7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#FBBC05", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome\n(Apaf-1, Cytochrome c, Pro-caspase-9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp9 [label="Activated Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(DNA Fragmentation, Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges FasL -> FasR [label="Binding & Trimerization"]; FasR -> DISC [label="Recruitment"]; DISC -> Casp8 [label="Activation"]; Casp8 -> ProCasp37 [label="Cleavage & Activation (Type I)"]; Casp8 -> Bid [label="Cleavage"]; Bid -> tBid; tBid -> Mito [label="Translocation"]; Mito -> CytC [label="Release"]; CytC -> Apoptosome [label="Formation"]; Apoptosome -> Casp9 [label="Activation"]; Casp9 -> ProCasp37 [label="Cleavage & Activation (Type II)"]; ProCasp37 -> Casp37; Casp37 -> Apoptosis [label="Execution"]; } Caption: The Fas signaling pathway leading to apoptosis.

Quantitative Data on Fas Pathway-Mediated Retinal Cell Death

Several studies have quantified the impact of the Fas pathway on retinal cell survival in various disease models. The following tables summarize key findings, demonstrating the potential of targeting this pathway for neuroprotection.

Experimental ModelInterventionOutcome MeasureResultReference
Rat Retinal DetachmentFas Receptor-Neutralizing AntibodyTUNEL-positive photoreceptors (3 days post-detachment)~60% reduction compared to control[7]
Rat Retinal DetachmentSmall inhibitory RNA against Fas receptor (siFas)Outer Nuclear Layer (ONL) cell count (2 months post-detachment)68% increase compared to control[7]
Rat Retinal DetachmentSmall inhibitory RNA against Fas receptor (siFas)Outer Nuclear Layer (ONL) thickness (2 months post-detachment)73% increase compared to control[7]
Rat Retinal DetachmentMet12 (small peptide inhibitor of Fas)TUNEL-positive photoreceptors (3 days post-detachment)~77% reduction compared to control[7]
Rat Retinal DetachmentMet12 (small peptide inhibitor of Fas)Caspase-3, -8, and -9 activity (24 hours post-detachment)~50% reduction compared to control[7]
Rat Retinal DetachmentMet12 (small peptide inhibitor of Fas)ONL cell counts (2 months post-detachment)37% increase compared to mMet-injected retinas[8][9]
Rat Retinal DetachmentMet12 (small peptide inhibitor of Fas)ONL thickness (2 months post-detachment)27% increase compared to mMet-injected retinas[8][9]
Mouse Model of Glaucoma (Microbead-induced)Fas deficiency (lpr mice) or ONL1204 (Fas inhibitor)Retinal Ganglion Cell (RGC) death and axon lossSignificantly reduced compared to wild-type controls[10]
Mouse Model of Retinitis Pigmentosa (P23H)Combined Fas inhibition (Lpr mouse or ONL1204) and autophagy inhibition (HCQ)Photoreceptor survival and functionGreater protective effect than either inhibition alone[11][12]
In vitro (Human RPE cells)Alu RNA-induced degenerationFas and FasL protein abundance1.92-fold and 1.71-fold increase, respectively[13]

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the Fas pathway in retinal cell death. Below are detailed methodologies for key assays cited in the literature.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Retinal Cryosections

This protocol is a synthesis of methodologies for detecting DNA fragmentation in apoptotic cells within retinal tissue.[1][14][15]

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cryoprotectant (e.g., 30% sucrose in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate, or 10% Triton X-100 and 10% BSA)

  • TUNEL reaction mixture (e.g., In Situ Cell Death Detection Kit, TMR Red, Roche)

  • DAPI (4',6-diamidino-2-phenylindole) nuclear counterstain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Fixation: Enucleate eyes and fix in 4% PFA for 1-4 hours at 4°C.

  • Cryoprotection: Immerse fixed eyes in 30% sucrose in PBS overnight at 4°C.

  • Embedding and Sectioning: Embed the eyes in OCT compound and freeze. Cut 10-µm-thick cryosections using a cryostat and mount on slides.

  • Rehydration and Permeabilization: Thaw and rehydrate sections in PBS for 15 minutes. Permeabilize the tissue by incubating with permeabilization solution for 2 minutes on ice or for 1 hour at room temperature. Wash slides three times with PBS.

  • TUNEL Reaction: Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Apply 50 µL of the mixture to each section, cover with a coverslip or parafilm, and incubate in a humidified chamber for 1 hour at 37°C in the dark.

  • Washing: Rinse the slides three times with PBS.

  • Counterstaining: Incubate sections with DAPI solution to stain all nuclei.

  • Mounting and Visualization: Mount the slides with an appropriate mounting medium and visualize under a fluorescence microscope. TUNEL-positive cells will exhibit red fluorescence, while all nuclei will show blue fluorescence.

// Nodes Start [label="Start: Enucleated Eye", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fixation [label="Fixation\n(4% PFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cryoprotection [label="Cryoprotection\n(30% Sucrose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Embedding [label="Embedding & Sectioning\n(OCT, Cryostat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeabilization [label="Permeabilization\n(Triton X-100)", fillcolor="#FBBC05", fontcolor="#202124"]; TUNEL_Reaction [label="TUNEL Reaction\n(TdT Enzyme, Labeled dUTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing [label="Washing\n(PBS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Counterstaining [label="Counterstaining\n(DAPI)", fillcolor="#FBBC05", fontcolor="#202124"]; Mounting [label="Mounting & Visualization\n(Fluorescence Microscopy)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Apoptotic Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Fixation; Fixation -> Cryoprotection; Cryoprotection -> Embedding; Embedding -> Permeabilization; Permeabilization -> TUNEL_Reaction; TUNEL_Reaction -> Washing; Washing -> Counterstaining; Counterstaining -> Mounting; Mounting -> End; } Caption: Experimental workflow for the TUNEL assay.

Caspase-3 Colorimetric Assay for Retinal Tissue

This protocol outlines the measurement of caspase-3 activity, a key executioner caspase in the Fas pathway, in retinal lysates.[16][17][18]

Materials:

  • Retinal tissue

  • Chilled Cell Lysis Buffer

  • Microcentrifuge

  • Protein assay kit

  • 96-well microplate

  • 2x Reaction Buffer

  • Dithiothreitol (DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Tissue Lysis: Homogenize retinal tissue in chilled Cell Lysis Buffer on ice. Incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay.

  • Assay Preparation: Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer per well in a 96-well plate.

  • Reaction Mixture: Prepare the 2x Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each sample well.

  • Substrate Addition: Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the experimental samples to that of untreated controls.

Western Blotting for Fas and FasL in Retinal Tissue

This protocol describes the detection and quantification of Fas and FasL proteins in retinal extracts.[9][19][20][21]

Materials:

  • Retinal tissue

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Sonicator or homogenizer

  • Microcentrifuge

  • Protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Fas and FasL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize retinal tissue in lysis buffer on ice.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-50 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Fas or FasL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply a chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels, normalizing to a loading control like β-actin or GAPDH.

// Nodes Start [label="Start: Retinal Tissue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Protein Extraction\n(Lysis Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE\n(Protein Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to PVDF Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking\n(Non-specific binding prevention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-Fas/FasL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Imaging & Densitometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Quantify Protein Levels", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; Analysis -> End; } Caption: Experimental workflow for Western blotting.

Conclusion

The Fas pathway is a pivotal player in the demise of retinal cells across a spectrum of ocular diseases. The data presented herein underscore the significant neuroprotective effects that can be achieved by inhibiting this pathway. The detailed experimental protocols provide a foundation for researchers to further investigate the role of Fas-mediated apoptosis and to evaluate the efficacy of novel therapeutic agents. The continued exploration of the Fas signaling cascade holds immense promise for the development of treatments that can preserve vision in patients suffering from retinal degenerative diseases.

References

FHT-1204 (ONL1204/Xelafaslatide): A Neuroprotective Peptide for Photoreceptor Cell Survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vision loss due to retinal diseases such as age-related macular degeneration (AMD) and retinitis pigmentosa is often characterized by the progressive death of photoreceptor cells. FHT-1204, also known as ONL1204 and now named xelafaslatide, is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in the retina.[1][2][3][4] By blocking the Fas signaling pathway, this compound aims to protect retinal cells, including photoreceptors, from death, thereby preserving vision.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the role of this compound in promoting photoreceptor cell survival, details the experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of the Fas Signaling Pathway

This compound is designed to provide neuroprotection to retinal cells by inhibiting the Fas receptor.[3] The Fas receptor, a member of the tumor necrosis factor receptor superfamily, plays a crucial role in regulating apoptosis (programmed cell death) and inflammation.[1][5] In various retinal diseases, the pathologic activation of Fas triggers downstream signaling cascades that lead to the death of photoreceptors and other essential retinal cells.[1][5] this compound acts as a competitive inhibitor, preventing the binding of Fas ligand (FasL) to the Fas receptor and thereby blocking the initiation of the apoptotic cascade.[2]

Signaling Pathway Diagram

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits FHT1204 This compound (Xelafaslatide) FHT1204->FasR Inhibits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates ExecutionerCaspases Executioner Caspases Caspase8->ExecutionerCaspases Activates Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Leads to Preclinical_Workflow cluster_rd10 rd10 Mouse Model cluster_AMD Chronic Dry AMD Mouse Model rd10_P14 P14: Intravitreal Injection (ONL1204 or Vehicle) rd10_P21 P21: Outcome Assessment rd10_P14->rd10_P21 rd10_Caspase Caspase-8 Activity Assay rd10_P21->rd10_Caspase rd10_TUNEL TUNEL Staining (Apoptosis) rd10_P21->rd10_TUNEL AMD_Induction 6 Months: Cigarette Smoke + High-Fat Diet AMD_Injection1 IVT Injection 1 (ONL1204) AMD_Induction->AMD_Injection1 AMD_Injection2 IVT Injection 2 (6 weeks later) AMD_Injection1->AMD_Injection2 AMD_Assessment Outcome Assessment AMD_Injection2->AMD_Assessment AMD_RPE RPE Morphology (ZO-1 Staining) AMD_Assessment->AMD_RPE AMD_Caspase Caspase-8 Activity AMD_Assessment->AMD_Caspase AMD_Inflammation Inflammation Markers AMD_Assessment->AMD_Inflammation Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BCVA, GA size, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Xelafaslatide IVT Injection) Randomization->Treatment Control Control/Sham Arm Randomization->Control FollowUp Follow-up Visits (e.g., Month 1, 3, 6, 12) Treatment->FollowUp Control->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., Change in GA size, BCVA improvement) FollowUp->PrimaryEndpoint SecondaryEndpoint Secondary Endpoint Analysis (e.g., Safety, other functional outcomes) PrimaryEndpoint->SecondaryEndpoint FinalAnalysis Final Data Analysis and Reporting SecondaryEndpoint->FinalAnalysis

References

An In-depth Technical Guide to the Therapeutic Potential of FHT-1204 (Xelafaslatide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1204, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide inhibitor of the Fas receptor, a key regulator of apoptosis and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical research conducted to evaluate the therapeutic potential of xelafaslatide, with a primary focus on its neuroprotective effects in retinal diseases. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the mechanism of action, pharmacokinetics, and clinical efficacy of this promising therapeutic candidate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

Retinal degenerative diseases, such as age-related macular degeneration (AMD) and inherited retinal degenerations (IRDs), are leading causes of irreversible vision loss. A key pathological feature of these conditions is the progressive death of retinal cells, including photoreceptors and retinal pigment epithelium (RPE) cells. The Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor superfamily, plays a critical role in initiating the extrinsic apoptosis pathway and modulating inflammatory responses. Activation of the Fas receptor by its ligand (FasL) triggers a signaling cascade that leads to programmed cell death. Xelafaslatide is a synthetic peptide designed to inhibit the activation of the Fas receptor, thereby preventing downstream apoptotic and inflammatory signaling.

Mechanism of Action: Inhibition of the Fas Signaling Pathway

Xelafaslatide exerts its therapeutic effect by directly inhibiting the Fas receptor, thereby blocking the initiation of the Fas-mediated apoptotic and inflammatory cascades.

The Fas Signaling Pathway

The Fas signaling pathway is a well-characterized route to apoptosis. The binding of FasL to the Fas receptor on the cell surface induces receptor trimerization. This conformational change leads to the recruitment of the adaptor protein Fas-associated death domain (FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-catalytic activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits DISC DISC Formation Xelafaslatide Xelafaslatide (this compound) Xelafaslatide->FasR Inhibits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits Casp8 Activated Caspase-8 DISC->Casp8 Activates Apoptosis Apoptosis Casp8->Apoptosis Inflammation Inflammation Casp8->Inflammation

Figure 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway

Preclinical Research

An extensive preclinical research program has been conducted to evaluate the pharmacokinetics and efficacy of xelafaslatide in various animal models of retinal degeneration.

Pharmacokinetics

Ocular pharmacokinetic studies were performed in rabbits and minipigs to determine the distribution and half-life of xelafaslatide in ocular tissues following a single intravitreal injection.

  • Animal Models: Dutch-belted rabbits and Göttingen minipigs.

  • Administration: Single intravitreal (IVT) injection of xelafaslatide at various doses.

  • Sample Collection: Ocular tissues (vitreous humor, retina, and RPE/choroid) were collected at multiple time points post-injection.

  • Analysis: The concentration of xelafaslatide in the collected tissues was quantified using a validated analytical method.

Table 1: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Dutch-Belted Rabbits Following a Single Intravitreal Injection [1]

TissueDay10 µg/Eye50 µg/Eye100 µg/Eye
Vitreous Humor (µg) 12.9 ± 0.615.1 ± 3.031.0 ± 6.2
281.5 ± 0.48.0 ± 2.116.8 ± 4.0
560.8 ± 0.24.3 ± 1.29.1 ± 2.5
830.4 ± 0.12.2 ± 0.74.7 ± 1.4
Retina (ng/g) 110.5 ± 3.155.2 ± 15.4115.0 ± 32.1
285.5 ± 1.829.1 ± 8.861.7 ± 19.8
562.9 ± 1.015.6 ± 5.133.3 ± 11.4
831.5 ± 0.58.2 ± 2.917.6 ± 6.4
RPE/Choroid (ng/g) 145.1 ± 12.6237.0 ± 66.2495.0 ± 138.1
2823.7 ± 7.2125.0 ± 39.8266.0 ± 85.1
5612.7 ± 4.167.2 ± 22.9143.0 ± 51.5
836.7 ± 2.335.4 ± 13.175.2 ± 28.6

Table 2: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Göttingen Minipigs Following a Single Intravitreal Injection [1]

TissueDay200 µg/Eye300 µg/Eye
Vitreous Humor (µg) 6116.0 ± 12.7166.0 ± 34.0
28132.0 ± 24.5180.0 ± 54.1
8874.9 ± 20.6108.0 ± 25.5
Retina (ng/g) 617.8 ± 27.37.20 ± 6.37
282.0523.8 ± 16.4
88
RPE/Choroid (ng/g) 6189.0 ± 160.0101.0 ± 91.4
2866.5 ± 87.882.4 ± 34.5
8838.2 ± 21.729.8

LLOQ = Lower Limit of Quantification

The results demonstrate that xelafaslatide has a prolonged residence time in ocular tissues, with a vitreous humor half-life of over 100 days in both rabbits and minipigs.[1] This favorable pharmacokinetic profile supports the potential for infrequent dosing in a clinical setting.

Efficacy in Animal Models of Inherited Retinal Degeneration

The neuroprotective effects of xelafaslatide were evaluated in two well-established mouse models of inherited retinal degeneration: the rd10 mouse (a model for retinitis pigmentosa) and the P23H mouse (a model for autosomal dominant retinitis pigmentosa).

  • Animal Models: rd10 and P23H mice.

  • Administration: A single intravitreal injection of xelafaslatide was given to one eye of rd10 mice at postnatal day 14 (P14). P23H mice received two intravitreal injections, one at P14 and another at 2 months of age. The contralateral eyes were injected with a vehicle solution and served as controls.

  • Efficacy Endpoints:

    • TUNEL Staining: To quantify apoptotic photoreceptor cells.

    • Optical Coherence Tomography (OCT): To measure the thickness of the photoreceptor layer.

    • Electroretinography (ERG): To assess retinal function.

    • Immunohistochemistry (IHC): To evaluate the expression of rhodopsin and cone-opsin.

    • Caspase-8 Activity Assay: To measure the activation of a key downstream effector of the Fas pathway.

Table 3: Summary of Xelafaslatide's Efficacy in rd10 and P23H Mouse Models [2]

Parameterrd10 MiceP23H Mice
TUNEL-positive Photoreceptors DecreasedDecreased
Photoreceptor Layer Thickness (OCT) PreservedPreserved
Rhodopsin and Cone-opsin Expression (IHC) IncreasedIncreased
Scotopic and Photopic ERG Responses IncreasedIncreased
Caspase-8 Activity DecreasedNot Reported

Treatment with xelafaslatide resulted in a significant reduction in photoreceptor apoptosis, preservation of the photoreceptor layer thickness, and improved retinal function in both the rd10 and P23H mouse models.[2] These findings provide strong preclinical evidence for the neuroprotective potential of xelafaslatide in inherited retinal degenerations.

Preclinical_Workflow cluster_pk Pharmacokinetic Studies cluster_efficacy Efficacy Studies PK_Animals Rabbits & Minipigs PK_Admin Single IVT Injection PK_Animals->PK_Admin PK_Collect Ocular Tissue Collection PK_Admin->PK_Collect PK_Analyze Concentration Analysis PK_Collect->PK_Analyze E_Animals rd10 & P23H Mice E_Admin IVT Injection(s) E_Animals->E_Admin E_Endpoints Efficacy Endpoints (TUNEL, OCT, ERG, IHC) E_Admin->E_Endpoints E_Analyze Data Analysis E_Endpoints->E_Analyze

Figure 2: Workflow for Preclinical Evaluation of Xelafaslatide

Clinical Development

Based on the promising preclinical data, xelafaslatide has advanced into clinical development for several retinal diseases, including geographic atrophy (GA) associated with AMD and rhegmatogenous retinal detachment (RRD).

Phase 1b Study in Geographic Atrophy (NCT04744662)

A Phase 1b multicenter, randomized, controlled, multi-dose study was conducted to evaluate the safety and tolerability of xelafaslatide in patients with GA associated with AMD.[3][4]

  • Study Design: The study consisted of two components. Component 1 was a single-injection, open-label, dose-escalation phase. Component 2 was a multi-dose, randomized, controlled phase where patients were randomized to receive either a low dose (50 µg) or a high dose (200 µg) of xelafaslatide, or a sham injection.

  • Dosing Regimen: In Component 2, patients received two intravitreal injections 12 weeks apart.

  • Primary Endpoint: Safety and tolerability of xelafaslatide.

  • Secondary Endpoints: Change in the area of GA lesion growth.

  • Inclusion Criteria (Abbreviated):

    • Diagnosis of GA secondary to AMD.

  • Exclusion Criteria (Abbreviated):

    • History of or active choroidal neovascularization in the study eye.

Table 4: Efficacy of Xelafaslatide in the Phase 1b Geographic Atrophy Study [4]

Treatment GroupNumber of InjectionsFollow-up DurationReduction in GA Lesion Growth Rate
Component 1 (Open-Label) 16 months42% (compared to fellow untreated eye)
Component 2 (Randomized) 2 (12 weeks apart)6 monthsUp to 50% (high dose vs. sham)

The Phase 1b study demonstrated that xelafaslatide was generally safe and well-tolerated. Encouraging efficacy signals were observed, with a reduction in the rate of GA lesion growth in treated eyes compared to both fellow untreated eyes and sham-treated eyes.[3][4]

Phase 2 Study in Rhegmatogenous Retinal Detachment (NCT05730218)

A Phase 2 randomized, controlled study was conducted to evaluate the safety and efficacy of a single intravitreal injection of xelafaslatide as an adjunct to standard-of-care surgical repair in subjects with macula-off RRD.[3][5]

  • Study Design: A randomized, controlled study with three arms: two treatment groups receiving different doses of xelafaslatide and a sham group.

  • Dosing Regimen: A single intravitreal injection of xelafaslatide or sham was administered at randomization.

  • Primary Endpoint: To evaluate the safety and efficacy of xelafaslatide.

  • Inclusion Criteria (Abbreviated):

    • Diagnosis of macula-off rhegmatogenous retinal detachment.

  • Exclusion Criteria (Abbreviated):

    • Previous retinal detachment in the study eye.

While the study did not meet its primary endpoint, a potential neuroprotective effect was observed in patients at the highest risk for vision loss.[3]

Ongoing Phase 2 Study in Geographic Atrophy (GALAXY Trial - NCT06659445)

A global Phase 2 clinical trial, GALAXY, is currently underway to further evaluate the efficacy and safety of xelafaslatide in patients with GA associated with dry AMD.[4][6][7]

  • Study Design: A multicenter, randomized, double-masked, sham-controlled study.

  • Treatment Arms: Three experimental arms, including two dose levels of xelafaslatide and two treatment frequencies (every 12 weeks or every 24 weeks).

  • Primary Endpoint: Rate of growth of the GA lesion area as assessed by fundus autofluorescence (FAF) at 48 weeks.

Clinical_Development_Logic Preclinical Promising Preclinical Data (Pharmacokinetics & Efficacy) Phase1b_GA Phase 1b GA Study (NCT04744662) Safety & Efficacy Signal Preclinical->Phase1b_GA Supports Phase2_RRD Phase 2 RRD Study (NCT05730218) Safety & Neuroprotection Signal Preclinical->Phase2_RRD Supports Phase2_GA Phase 2 GA Study (GALAXY) (NCT06659445) Confirmatory Efficacy Phase1b_GA->Phase2_GA Informs Future Potential for Broader Retinal Disease Indications Phase2_RRD->Future Potential for Phase2_GA->Future Potential for

Figure 3: Logical Progression of Xelafaslatide's Clinical Development

Conclusion

Xelafaslatide (this compound) is a novel, first-in-class Fas inhibitor with a compelling preclinical and clinical profile. Its mechanism of action, targeting a key pathway in retinal cell death and inflammation, offers a promising therapeutic approach for a range of retinal diseases. The favorable pharmacokinetic profile, demonstrating prolonged ocular residence, suggests the potential for infrequent intravitreal administration. Preclinical studies in animal models of inherited retinal degeneration have shown significant neuroprotective effects. Early clinical data from studies in geographic atrophy have provided encouraging signals of efficacy in slowing lesion progression. The ongoing Phase 2 GALAXY trial will provide more definitive evidence of its therapeutic potential in this indication. The research to date supports the continued development of xelafaslatide as a potential new treatment to preserve vision in patients with retinal degenerative diseases.

References

Unraveling the Molecular Targets of Xelafaslatide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xelafaslatide (formerly known as ONL1204) is a novel, first-in-class small peptide inhibitor of the Fas receptor, a critical regulator of apoptosis (programmed cell death) and inflammation. Developed by ONL Therapeutics, xelafaslatide is currently under investigation as a neuroprotective agent for retinal diseases, most notably for the treatment of geographic atrophy (GA) associated with dry age-related macular degeneration (AMD). This technical guide provides a comprehensive overview of the molecular targets of xelafaslatide, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Molecular Target: The Fas Receptor (CD95/APO-1)

The primary molecular target of xelafaslatide is the Fas receptor , a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily. The Fas receptor plays a pivotal role in the extrinsic pathway of apoptosis. Upon binding by its natural ligand, Fas ligand (FasL), the Fas receptors trimerize, leading to the recruitment of the adaptor protein Fas-associated death domain (FADD). This, in turn, recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in cellular apoptosis.

In various retinal diseases, including geographic atrophy, the Fas signaling pathway is upregulated, contributing to the progressive death of retinal cells, such as photoreceptors and retinal pigment epithelium (RPE) cells. Xelafaslatide is designed to interrupt this pathological process by inhibiting the activation of the Fas receptor.

Mechanism of Action

Xelafaslatide is a 12-amino-acid peptide that acts as an antagonist of the Fas receptor. By binding to the Fas receptor, xelafaslatide prevents the binding of FasL and the subsequent conformational changes required for the initiation of the apoptotic signaling cascade. This inhibition of Fas activation leads to a reduction in downstream caspase-8 activity, thereby protecting retinal cells from apoptosis. Furthermore, by mitigating Fas-mediated signaling, xelafaslatide also reduces the production of pro-inflammatory cytokines, thus addressing the inflammatory component of retinal degenerative diseases.

Signaling Pathway of Fas-Mediated Apoptosis and Inhibition by Xelafaslatide

Fas_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Xelafaslatide Xelafaslatide Xelafaslatide->FasR Inhibits FADD FADD FasR->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits & Activates Casp8 Active Caspase-8 ProCasp8->Casp8 Apoptosis Apoptosis Casp8->Apoptosis

Fas signaling pathway and xelafaslatide's point of intervention.

Quantitative Data

While specific binding affinity data such as Kd or a definitive IC50 value for xelafaslatide (ONL1204) are not publicly available in the reviewed literature, a study on its precursor molecule, Met12, provides insight into its inhibitory potential.

CompoundAssay TypeCell LineParameterValueReference
Met12Caspase 8 Activity Assay661W (cone photoreceptor-like)IC50~20 µM[1]

Met12 is a precursor to xelafaslatide (ONL1204), which is described as a new derivative with improved pharmaceutical properties.

Preclinical and clinical studies have demonstrated the biological activity of xelafaslatide at various doses.

Study TypeModelTreatmentKey FindingsReference
Preclinicalrd10 and P23H mouse models of inherited retinal degenerationSingle or two intravitreal injections of ONL1204Decreased TUNEL-positive photoreceptors, reduced caspase 8 activity, increased photoreceptor cell counts, and improved visual function.[2][3][2][3]
PreclinicalRabbit model of sodium iodate-induced RPE injurySingle intravitreal injection of ONL1204 (25 µg or 100 µg)Significant protection of the retinal pigment epithelium.[4][4]
Clinical (Phase 1b)Patients with Geographic AtrophySingle intravitreal injection of ONL120442% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.[5][5]
Clinical (Phase 1b)Patients with Geographic AtrophyTwo intravitreal injections of ONL1204 (50 µg or 200 µg) 3 months apart24% reduction in GA lesion growth (low dose) and 50% reduction (high dose) compared to sham at 6 months.[5][5]

Experimental Protocols

In Vitro Caspase-8 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit Fas-induced apoptosis by quantifying the activity of caspase-8, a key downstream effector of Fas signaling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Fas inhibitor.

Materials:

  • Cell Line: 661W cells (a mouse cone photoreceptor-like cell line).

  • Inducing Agent: Fas-ligand (FasL) or a Fas-activating antibody.

  • Test Compound: Xelafaslatide or related peptides (e.g., Met12) dissolved in an appropriate buffer (e.g., citrate buffer).

  • Detection Reagent: Caspase-Glo® 8 Assay System (Promega).

  • Instrumentation: Luminometer.

Protocol:

  • Cell Culture: 661W cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Plating: Cells are seeded into white-walled 96-well plates at a density of 10,000–50,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., xelafaslatide). Cells are pre-incubated with the compound for a specified period (e.g., 1 hour).

  • Induction of Apoptosis: FasL or a Fas-activating antibody is added to the wells to stimulate the Fas receptor and induce apoptosis.

  • Incubation: The plate is incubated for a period sufficient to induce a measurable caspase-8 response (e.g., 3-4 hours).

  • Caspase-8 Activity Measurement: An equal volume of Caspase-Glo® 8 Reagent is added to each well. The plate is mixed on a plate shaker and incubated at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to occur.

  • Data Acquisition: The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of active caspase-8.

  • Data Analysis: The luminescence data is normalized to controls (untreated and vehicle-treated cells). A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is calculated from this curve.

Experimental Workflow for In Vitro Caspase-8 Inhibition Assay

in_vitro_workflow start Start culture Culture 661W Cells start->culture plate Plate Cells in 96-well Plate culture->plate treat Treat with Xelafaslatide (various concentrations) plate->treat induce Induce Apoptosis with FasL treat->induce incubate Incubate induce->incubate add_reagent Add Caspase-Glo® 8 Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Workflow for determining the in vitro efficacy of xelafaslatide.
In Vivo Animal Models of Retinal Degeneration

Preclinical studies in animal models are crucial for evaluating the in vivo efficacy and safety of a therapeutic candidate.

Objective: To assess the ability of xelafaslatide to protect photoreceptors and preserve retinal function in established mouse models of inherited retinal degeneration.

Animal Models:

  • rd10 mice: A model for autosomal recessive retinitis pigmentosa with a mutation in the phosphodiesterase 6b (Pde6b) gene.

  • P23H rats/mice: A model for autosomal dominant retinitis pigmentosa with a mutation in the rhodopsin gene.

Treatment Protocol:

  • Drug Formulation: Xelafaslatide (ONL1204) is formulated in a sterile vehicle suitable for intravitreal injection.

  • Administration: A single or multiple intravitreal injections of xelafaslatide are administered to one eye of the animal at a specific age (e.g., postnatal day 14 for rd10 mice). The contralateral eye is injected with the vehicle alone to serve as a control.

  • Follow-up: Animals are monitored for a defined period, with assessments performed at various time points.

Outcome Measures:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: A histological method to detect apoptotic cells in retinal cross-sections. A reduction in TUNEL-positive cells in the outer nuclear layer indicates photoreceptor protection.

  • Caspase-8 Activity Assay: Retinal tissue is harvested and processed to measure the activity of caspase-8 as an indicator of Fas pathway activation.

  • Histology and Photoreceptor Cell Counts: Retinal cross-sections are stained (e.g., with H&E) to visualize the retinal layers. The thickness of the outer nuclear layer (ONL), which contains the photoreceptor cell bodies, is measured, and the number of photoreceptor nuclei is counted.

  • Electroretinography (ERG): A non-invasive test to measure the electrical response of the retina to light stimulation. Preservation of a- and b-wave amplitudes indicates preserved photoreceptor and inner retinal function, respectively.

Logical Relationship of Experimental Evidence

logical_relationship cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence (Animal Models) cluster_clinical Clinical Evidence (Human Trials) invitro_finding Xelafaslatide inhibits Fas-induced caspase-8 activation invivo_apoptosis Reduced photoreceptor apoptosis (TUNEL, Caspase-8) invitro_finding->invivo_apoptosis supports invivo_structure Preserved retinal structure (ONL thickness, cell counts) invitro_finding->invivo_structure supports invivo_function Improved retinal function (ERG) invitro_finding->invivo_function supports clinical_finding Reduced geographic atrophy lesion growth invivo_apoptosis->clinical_finding translates to invivo_structure->clinical_finding translates to invivo_function->clinical_finding translates to

Progression of evidence for xelafaslatide's therapeutic potential.

Conclusion

Xelafaslatide represents a targeted therapeutic approach for retinal diseases by specifically inhibiting the Fas receptor, a key mediator of apoptosis and inflammation. Its mechanism of action is well-supported by preclinical data demonstrating its ability to protect retinal cells and preserve visual function in various models of retinal degeneration. The promising results from early clinical trials in patients with geographic atrophy further underscore the potential of xelafaslatide as a novel treatment for this debilitating condition. Further research and ongoing clinical trials will continue to delineate the full therapeutic profile of this first-in-class Fas inhibitor.

References

Methodological & Application

Application Notes and Protocols for FHT-1204 Intravitreal Injection in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the intravitreal (IVT) injection of FHT-1204, a potent SMARCA4/SMARCA2 ATPase inhibitor, in mouse models. The protocol is designed for preclinical research aiming to evaluate the efficacy and safety of this compound in studies of ocular diseases. The procedures outlined below are synthesized from established methodologies for intravitreal injections in mice and are intended to serve as a comprehensive guide. It is crucial to note that a specific, publicly available protocol for this compound IVT injection was not identified; therefore, the formulation and dosage sections are presented as recommendations that require empirical validation by the end-user.

Introduction

Intravitreal injection is a standard and essential procedure in ophthalmic research, allowing for the direct administration of therapeutic agents into the vitreous humor of the eye. This route of administration is critical for targeting diseases of the posterior segment of the eye. This compound is an investigational compound that has been identified as a potent inhibitor of SMARCA4/SMARCA2 ATPase (BRG1 and BRM) with IC50 values of ≤10 nM[1]. The therapeutic potential of this compound in ocular pathologies necessitates a standardized and reproducible protocol for its delivery in relevant animal models. This application note provides a step-by-step methodology for the intravitreal injection of this compound in mice, covering animal preparation, injection technique, and post-procedural care.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier (Example) Catalog Number (Example)
Test Article This compoundGlpBioGC20894
Anesthetics Ketamine--
Xylazine--
Isoflurane--
Topical Anesthetic 0.5% Proparacaine HydrochlorideAlcon Laboratories, Inc.-
Mydriatic Agents 1% Tropicamide--
2.5% Phenylephrine--
Antibiotics Ofloxacin ophthalmic solution 0.3%Allergan Inc.-
Bacitracin ophthalmic ointmentE. Fougera & Co.-
Vehicle/Solvent Dimethyl sulfoxide (DMSO)Sigma-Aldrich-
Phosphate-Buffered Saline (PBS), sterile--
Injection Equipment Hamilton Syringe (e.g., 10 µL)Hamilton701RN
33-gauge or 34-gauge blunt-end needlesHamilton-
27-gauge or 30-gauge sharp needles (for incision)BD-
Animal Care Lubricant eye drops--
Heating pad--
Surgical Tools Surgical microscope or stereomicroscope--
Fine-tipped forceps--

Formulation of this compound for Intravitreal Injection

Note: The following formulation is a recommendation and should be optimized based on solubility and tolerability studies.

This compound is a small molecule that may require a co-solvent for solubilization. A common approach for preclinical formulations involves the use of a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), diluted in a sterile physiological buffer like phosphate-buffered saline (PBS)[2].

Component Stock Concentration Working Concentration Vehicle Composition
This compound10 mM in 100% DMSO10 µM (example)0.1% DMSO in sterile PBS
Vehicle Control--0.1% DMSO in sterile PBS

Preparation of Working Solution (Example for 10 µM):

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • To prepare the working solution, perform a serial dilution. For a final concentration of 10 µM with 0.1% DMSO, dilute the stock solution 1:100 in sterile PBS, and then further dilute to the final desired concentration.

  • The vehicle control should consist of the same final concentration of DMSO in sterile PBS as the this compound solution[2].

Experimental Protocol

The following protocol details the steps for performing an intravitreal injection in mice.

I. Animal Preparation
  • Anesthesia: Anesthetize the mouse using either inhaled isoflurane or an intraperitoneal injection of a ketamine/xylazine cocktail[3][4]. A combination of ketamine (e.g., 80-100 mg/kg) and xylazine (e.g., 5-10 mg/kg) is commonly used[3][4]. Ensure the animal is fully anesthetized by checking for the absence of a pedal withdrawal reflex.

  • Pupil Dilation: Apply one drop of 1% tropicamide and one drop of 2.5% phenylephrine to the eye that will be injected[5][6][7][8]. Allow 5-10 minutes for the pupil to fully dilate.

  • Positioning and Prophylaxis: Place the mouse on a heating pad to maintain body temperature. Position the animal under a surgical microscope. Apply a drop of 0.5% proparacaine hydrochloride for topical anesthesia and a drop of 0.3% ofloxacin ophthalmic solution to prevent infection[2].

II. Intravitreal Injection Procedure

The workflow for the intravitreal injection is depicted in the diagram below.

G cluster_prep Animal Preparation cluster_injection Injection Procedure cluster_postop Post-Operative Care Anesthesia Anesthetize Mouse (e.g., Ketamine/Xylazine) PupilDilation Dilate Pupil (Tropicamide/Phenylephrine) Anesthesia->PupilDilation Positioning Position Under Microscope Apply Topical Anesthetic & Antibiotic PupilDilation->Positioning Incision Create Scleral Incision (~0.5mm posterior to limbus with 27G/30G needle) Positioning->Incision Insertion Insert Blunt-End Needle (33G/34G) through incision Incision->Insertion Injection Slowly Inject 1-2 µL of this compound (or vehicle) into vitreous Insertion->Injection Withdrawal Hold Needle for 1-2 min then slowly withdraw Injection->Withdrawal Ointment Apply Antibiotic Ointment (e.g., Bacitracin) Withdrawal->Ointment Recovery Monitor Animal During Recovery on a heating pad Ointment->Recovery

Figure 1: Experimental workflow for intravitreal injection in mice.
  • Scleral Incision: Under the surgical microscope, make a small incision approximately 0.5 mm posterior to the temporal limbus using a sterile 27-gauge or 30-gauge sharp needle[2][9]. Be careful to avoid damaging the lens.

  • Needle Insertion: Gently insert a 33-gauge or 34-gauge blunt-end needle attached to a Hamilton syringe through the incision[9].

  • Injection: Slowly inject 1-2 µL of the this compound solution or vehicle control into the center of the vitreous cavity[2]. The injection should be performed over approximately 1-2 minutes to avoid a rapid increase in intraocular pressure.

  • Needle Withdrawal: After the injection, keep the needle in place for 1-2 minutes to prevent reflux of the injected solution, then slowly withdraw the needle[9].

III. Post-Operative Care
  • Antibiotic Application: Immediately after withdrawing the needle, apply a small amount of bacitracin ophthalmic ointment to the injection site to prevent infection[2].

  • Recovery: Place the animal in a clean cage on a heating pad for recovery. Monitor the animal until it is fully ambulatory.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the intravitreal injection protocol.

Parameter Value Reference
Anesthesia (Ketamine) 80-100 mg/kg (IP)[3]
Anesthesia (Xylazine) 5-10 mg/kg (IP)[3]
Pupil Dilation (Tropicamide) 1%[5][7][8]
Pupil Dilation (Phenylephrine) 2.5%[5]
Topical Anesthetic 0.5% Proparacaine HCl[2]
Topical Antibiotic (Pre-injection) 0.3% Ofloxacin[2]
Injection Volume 1 - 2 µL[2]
Incision Needle Gauge 27G or 30G[2][9]
Injection Needle Gauge 33G or 34G (blunt)[9]
Topical Antibiotic (Post-injection) Bacitracin Ointment[2]

Signaling Pathway of this compound

This compound is an inhibitor of the ATPase activity of SMARCA4 (BRG1) and SMARCA2 (BRM), which are catalytic subunits of the SWI/SNF chromatin remodeling complex. By inhibiting these ATPases, this compound modulates gene expression, which may have therapeutic effects in various diseases.

G FHT1204 This compound SWISNF SWI/SNF Complex (SMARCA4/SMARCA2) FHT1204->SWISNF Inhibits ATPase Activity Chromatin Chromatin Remodeling SWISNF->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellularResponse Therapeutic Cellular Response GeneExpression->CellularResponse

Figure 2: Proposed mechanism of action for this compound.

Conclusion

This document provides a comprehensive and detailed protocol for the intravitreal injection of this compound in mouse models. Adherence to this protocol, with appropriate optimization of the this compound formulation and dosage, will enable researchers to conduct reproducible preclinical studies to evaluate the therapeutic potential of this novel compound in ophthalmology. Careful surgical technique and post-operative care are paramount to ensure the welfare of the animals and the integrity of the experimental results.

References

Application Notes and Protocols for FHT-1204 in Retinal Detachment Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1204, also known as ONL-1204 and xelafaslatide, is a first-in-class small molecule peptide inhibitor of the Fas receptor.[1][2][3][4] It is under development for the treatment of various retinal diseases, including rhegmatogenous retinal detachment (RRD), particularly in cases of macula-off retinal detachment.[2][5] The therapeutic rationale for using this compound in retinal detachment is to protect photoreceptor cells from apoptosis (programmed cell death) and to mitigate the inflammatory response that occurs following the detachment of the retina from the underlying retinal pigment epithelium (RPE).[3][4] Death of photoreceptors is a primary cause of vision loss in RRD, even after successful surgical reattachment.[3]

Mechanism of Action

This compound is designed to inhibit the Fas receptor, a member of the tumor necrosis factor (TNF) receptor family that is a critical regulator of cell death and inflammation.[6] In retinal detachment, the Fas receptor is upregulated and activated, initiating downstream signaling cascades that lead to photoreceptor apoptosis and the production of pro-inflammatory cytokines.[4][7] this compound blocks the activation of the Fas pathway, thereby preventing both direct cell death signaling and the associated inflammatory immune response.[1][3] Preclinical and clinical studies have shown that treatment with this compound can reduce the levels of Fas-regulated cytokines in the eye.[4]

Fas Signaling Pathway in Retinal Detachment and Inhibition by this compound

Fas_Signaling_Pathway cluster_0 Retinal Detachment cluster_1 Fas Signaling Cascade cluster_2 Therapeutic Intervention Retinal Detachment Retinal Detachment Fas Ligand Fas Ligand Retinal Detachment->Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binds FADD FADD Fas Receptor->FADD Recruits NF-kB Pathway NF-kB Pathway Fas Receptor->NF-kB Pathway Activates Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes Inflammatory Cytokines Inflammatory Cytokines NF-kB Pathway->Inflammatory Cytokines Upregulates This compound This compound This compound->Fas Receptor Inhibits

Fas signaling pathway in retinal detachment and its inhibition by this compound.

Quantitative Data from Clinical Studies

The following tables summarize the available quantitative data from the Phase I and Phase II clinical trials of this compound in patients with macula-off rhegmatogenous retinal detachment.

Table 1: Phase I Clinical Trial (NCT03780972) - Dose Escalation and Safety [4]

ParameterValue
Number of Patients 14
Indication Macula-off Rhegmatogenous Retinal Detachment
Duration of Macula-off Status 7 to 28 days (average 16.9 days)
Drug Administration Single intravitreal injection
Dose Cohorts 25 µg, 50 µg, 100 µg, 200 µg
Primary Outcome Safety and Tolerability
Key Findings No dose-limiting toxicities observed. Most adverse events were procedure- or surgery-related and mild to moderate.

Table 2: Phase II Clinical Trial - Efficacy and Safety [6]

ParameterValue
Indication Macula-off Rhegmatogenous Retinal Detachment
Drug Administration Single intravitreal injection
Dose Cohorts 50 µg, 200 µg (randomized against sham)
Primary Endpoint Contrast Sensitivity
Key Findings Primary endpoint of contrast sensitivity was similar across groups. However, a visual benefit was observed in patients with >8 days of macula-off status, particularly in pseudophakic patients.

Experimental Protocols

The following are detailed protocols based on the methodologies described in the clinical trials of this compound for retinal detachment.

Clinical Study Protocol: Intravitreal Administration of this compound in Patients with Macula-off RRD

This protocol outlines the key steps for a clinical study evaluating this compound as an adjunct to standard-of-care surgery for macula-off RRD.

1. Patient Selection and Screening:

  • Inclusion Criteria:

    • Adult patients with a diagnosis of macula-off rhegmatogenous retinal detachment.

    • Duration of macula-off status between a specified range (e.g., 7 to 28 days).[4]

    • Visual acuity within a defined range (e.g., 20/100 to Hand Motion).[4]

    • Willing and able to provide informed consent.

  • Exclusion Criteria:

    • Complex retinal detachments (e.g., giant retinal tears, proliferative vitreoretinopathy Grade C or higher).

    • History of confounding ocular conditions.

    • Previous intraocular surgery in the study eye.

2. Baseline Visit and Randomization:

  • Perform a comprehensive ophthalmic examination, including best-corrected visual acuity (BCVA), intraocular pressure (IOP), slit-lamp biomicroscopy, and dilated fundus examination.

  • Conduct retinal imaging, such as optical coherence tomography (OCT) and fundus photography.

  • Collect a baseline vitreous sample (optional, for cytokine analysis).

  • Randomize patients to receive a single intravitreal injection of this compound at a specific dose or a sham injection.

3. Investigational Product Administration:

  • Prepare the intravitreal injection of this compound ophthalmic solution under sterile conditions.

  • Administer the injection into the mid-vitreous cavity using a standard intravitreal injection technique.

  • Perform a post-injection assessment to monitor for any immediate complications.

4. Surgical Intervention:

  • Schedule standard-of-care retinal reattachment surgery (e.g., pars plana vitrectomy with or without scleral buckle) to be performed within a specified timeframe after the this compound injection (e.g., 24 hours to 7 days).[8]

5. Follow-up Visits:

  • Conduct follow-up examinations at predefined intervals (e.g., Day 1, Week 1, Month 1, Month 3, Month 6).[4]

  • At each follow-up visit, repeat the comprehensive ophthalmic examinations and retinal imaging performed at baseline.

  • Monitor for any adverse events.

6. Outcome Measures:

  • Primary Outcome: Assess the safety and tolerability of the different doses of this compound.

  • Secondary Outcomes:

    • Change in best-corrected visual acuity from baseline.

    • Anatomical success rate of retinal reattachment surgery.

    • Analysis of inflammatory cytokines in vitreous samples (if collected).

Experimental Workflow: Clinical Trial of this compound in RRD

Experimental_Workflow cluster_0 Patient Journey Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Injection This compound Injection Randomization->this compound Injection Treatment Arm Sham Injection Sham Injection Randomization->Sham Injection Control Arm Retinal Reattachment Surgery Retinal Reattachment Surgery This compound Injection->Retinal Reattachment Surgery Sham Injection->Retinal Reattachment Surgery Follow-up Visits Follow-up Visits Retinal Reattachment Surgery->Follow-up Visits Data Analysis Data Analysis Follow-up Visits->Data Analysis

Workflow for a clinical trial of this compound in retinal detachment.
Protocol for Vitreous Sample Collection and Cytokine Analysis

This protocol describes the general steps for collecting vitreous humor and analyzing its cytokine profile, as performed in the this compound clinical trials.

1. Vitreous Sample Collection:

  • Timing: Collect undiluted vitreous fluid at two time points:

    • At the baseline visit, prior to the intravitreal injection of this compound.

    • At the time of vitrectomy surgery.

  • Procedure:

    • During the vitrectomy, carefully aspirate approximately 0.5-1.0 mL of undiluted vitreous humor from the mid-vitreous cavity using a sterile syringe.

    • Immediately place the collected sample on ice.

  • Sample Processing and Storage:

    • Centrifuge the vitreous sample at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove any cells and debris.

    • Aliquot the supernatant into sterile cryovials.

    • Store the aliquots at -80°C until analysis.

2. Cytokine Analysis:

  • Method: Utilize a multiplex bead immunoassay (e.g., Luminex-based assay) to simultaneously measure the concentrations of multiple cytokines in the vitreous samples.

  • Target Cytokines: The panel of cytokines should include those known to be involved in the inflammatory response in retinal detachment, such as:

    • Monocyte Chemoattractant Protein-1 (MCP-1/CCL2)[9]

    • Macrophage Inflammatory Protein-1β (MIP-1β/CCL4)[9]

    • Interferon-gamma-inducible Protein 10 (IP-10/CXCL10)[9]

    • Interleukin-6 (IL-6)[9]

    • Interleukin-8 (IL-8)[9]

  • Procedure:

    • Thaw the vitreous samples on ice.

    • Follow the manufacturer's instructions for the chosen multiplex bead immunoassay kit.

    • Briefly, this will involve incubating the vitreous samples with antibody-coupled beads, followed by the addition of detection antibodies and a fluorescent reporter.

    • Acquire the data on a compatible flow cytometry-based instrument.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on a standard curve.

    • Compare the cytokine levels in the pre-treatment and post-treatment (at the time of surgery) samples for each patient.

    • Compare the cytokine profiles between the this compound treated group and the control group.

Conclusion

This compound represents a promising therapeutic approach for mitigating photoreceptor cell death and inflammation associated with retinal detachment. The provided application notes and protocols offer a framework for researchers and clinicians interested in further investigating the potential of this novel Fas inhibitor. The data from ongoing and future studies will be crucial in determining the clinical utility of this compound in improving visual outcomes for patients with this sight-threatening condition.

References

Application Notes and Protocols for ONL1204 (Xelafaslatide) In Vivo Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONL1204, also known as xelafaslatide, is a first-in-class small peptide inhibitor of the Fas receptor.[1][2] The Fas receptor is a key mediator of apoptosis (programmed cell death) and inflammation in the retina.[3][4] By inhibiting the Fas pathway, ONL1204 is being investigated as a neuroprotective therapy for a range of retinal diseases, including rhegmatogenous retinal detachment (RRD), geographic atrophy (GA) associated with age-related macular degeneration (AMD), and open-angle glaucoma.[1][5][6] Death of retinal cells, through both direct and inflammatory signaling pathways, is a primary cause of vision loss in these conditions.[7] Preclinical and clinical studies have demonstrated that ONL1204 can protect key retinal cells, such as photoreceptors, from cell death.[5][8][9]

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the in vivo characterization of ONL1204 in various animal models and clinical settings.

Mechanism of Action: Fas Pathway Inhibition

ONL1204 is a 12-amino acid synthetic peptide that competitively inhibits the Fas receptor, preventing the binding of its natural ligand (FasL).[4][8][9] This action blocks the initiation of the downstream signaling cascade that leads to both apoptosis and inflammation.[3] The activation of the Fas receptor is a critical regulator of cell death and inflammation, acting upstream of the complement pathway.[3][10] By inhibiting this pathway, ONL1204 helps to preserve retinal cell structure and function.[10]

cluster_inhibition Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD (Fas-Associated Death Domain) FasR->FADD Recruits ONL1204 ONL1204 (Xelafaslatide) ONL1204->FasR Inhibits Binding Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Apoptosis Apoptosis (Photoreceptor Cell Death) Caspase8->Apoptosis Inflammation Inflammation (Cytokine Release) Caspase8->Inflammation

Caption: ONL1204 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the dosing of ONL1204 across various preclinical and clinical studies.

Table 1: Preclinical In Vivo Dosing of ONL1204
Animal ModelDisease ModelDosing RegimenRoute of AdministrationKey FindingsReference(s)
Mouse Inherited Retinal Degeneration (rd10)Single 2 µg injection in 1 µLIntravitreal (IVT)Decreased photoreceptor cell death, preserved retinal function.[11][12]
Mouse Inherited Retinal Degeneration (P23H)Two 2 µg injections in 1 µL (at P14 and 2 months)Intravitreal (IVT)Reduced TUNEL-positive photoreceptors, preserved retinal thickness.[11][12]
Mouse Chronic Dry AMD Model (apoB100)Two IVT injections 6 weeks apartIntravitreal (IVT)Preserved RPE morphology, reduced caspase-8 activity and inflammation.[8]
Rabbit Sodium Iodate-Induced RPE DamageSingle 10 µg, 50 µg, or 100 µg injection in 50 µLIntravitreal (IVT)Significant protection of the retinal pigment epithelium (RPE).[8]
Minipig Pharmacokinetics StudySingle 200 µg or 300 µg injection in 100 µLIntravitreal (IVT)Prolonged residence in ocular tissues with a vitreous humor half-life of over 100 days.[8]
Table 2: Clinical Trial Dosing of ONL1204 (Xelafaslatide)
IndicationPhaseDosing RegimenRoute of AdministrationKey FindingsReference(s)
Rhegmatogenous Retinal Detachment (RRD) Phase 1Single injection of 25 µg (50 µL), 50 µg (100 µL), 100 µg (50 µL), or 200 µg (100 µL) at randomization.Intravitreal (IVT)Generally safe and well-tolerated at all doses.[1][2]
Rhegmatogenous Retinal Detachment (RRD) Phase 2Single injection of 50 µg or 200 µg at randomization.Intravitreal (IVT)Did not meet primary endpoint, but showed benefit in patients at highest risk for vision loss.[1][13]
Geographic Atrophy (GA) associated with AMD Phase 1bComponent 1: Single injection. Component 2: Two injections 12 weeks apart. Doses of 50 µg and 200 µg.Intravitreal (IVT)Generally safe and well-tolerated with encouraging efficacy signals. A single injection reduced GA lesion growth by 42% compared to the fellow eye. Two injections reduced lesion growth by up to 50% compared to sham.[1][3][9]
Geographic Atrophy (GA) associated with AMD Phase 2 (GALAXY Trial)Injections every 12 or 24 weeks for 72 weeks. Doses of 100 µg (50 µL) and 200 µg (100 µL).Intravitreal (IVT)Ongoing study to evaluate efficacy and safety.[1][6]
Open-Angle Glaucoma Phase 1bTwo injections 90 days apart. Doses of 50 µg (100 µL) and 100 µg (50 µL).Intravitreal (IVT)Generally safe and well-tolerated. Showed sustained increases in retinal nerve fiber layer thickness.[1][2]

Experimental Protocols

Protocol 1: Pharmacokinetic Studies in Rabbits and Minipigs

This protocol outlines the general procedure for evaluating the ocular pharmacokinetics of ONL1204.

start Start: Acclimatize Animals administer Administer single intravitreal injection of ONL1204 (Rabbits: 10, 50, 100 µg) (Minipigs: 200, 300 µg) start->administer collect Collect ocular tissues (vitreous humor, retina, RPE/choroid) at specified time points administer->collect analyze Analyze ONL1204 concentrations using validated bioanalytical methods collect->analyze pk_profile Generate pharmacokinetic profiles and determine half-life analyze->pk_profile end End: Pharmacokinetic Data pk_profile->end

Caption: Pharmacokinetic Study Workflow.

Methodology:

  • Animal Models: Dutch-belted rabbits and Göttingen minipigs are used for these studies.[8]

  • Anesthesia and Preparation: Prior to injection, animals are anesthetized. The ocular surface is moistened with an ophthalmic Betadine solution, followed by a sterile saline wash. A topical anesthetic such as 0.5% proparacaine is applied.[8]

  • Intravitreal Injection:

    • Rabbits: A single 50 µL intravitreal injection of ONL1204 is administered to both eyes at doses of 10 µg, 50 µg, or 100 µg.[8]

    • Minipigs: A single 100 µL intravitreal injection of ONL1204 is administered to one eye at doses of 200 µg or 300 µg.[8]

  • Sample Collection: Ocular tissues (vitreous humor, retina, and RPE/choroid) are collected at various time points (e.g., Day 1, 28, 56, and 83 for rabbits; Day 6, 28, and 88 for minipigs).[8]

  • Analysis: The concentration of ONL1204 in the collected tissues is quantified using a validated bioanalytical method to determine the pharmacokinetic profile and half-life of the compound.[8]

Protocol 2: Efficacy in a Rabbit Model of Sodium Iodate-Induced RPE Damage

This protocol describes the evaluation of ONL1204's protective effects against chemically induced retinal damage.

start Start: Rabbit Model ivt_injection Administer single intravitreal injection of ONL1204 to one eye (contralateral eye receives vehicle) start->ivt_injection na_iodate Induce RPE damage via intravenous injection of sodium iodate at various time points post-ONL1204 ivt_injection->na_iodate fa_imaging Perform fluorescein angiography (FA) to visualize and quantify RPE loss na_iodate->fa_imaging analyze Analyze FA images to measure the area of RPE damage fa_imaging->analyze end End: Efficacy Assessment analyze->end

Caption: Rabbit Sodium Iodate Model Workflow.

Methodology:

  • Animal Model: Pigmented rabbits are used for this study.[9]

  • ONL1204 Administration: A single intravitreal injection of ONL1204 (e.g., 25 µg or 100 µg) is administered to one eye of each animal. The contralateral eye receives a vehicle injection and serves as a control.[8]

  • Induction of RPE Damage: At a specified time point after ONL1204 administration (e.g., Day 28), a solution of sodium iodate is administered intravenously to induce RPE damage.[8][9]

  • Efficacy Assessment:

    • Fluorescein Angiography (FA): FA is performed to visualize and quantify the area of RPE loss, which appears as a "windowing" effect.[8]

    • Optical Coherence Tomography (OCT): OCT can be used to assess retinal structure.[9]

  • Histology: Eyes can be enucleated at various time points for histological analysis to further assess the extent of retinal damage and the protective effects of ONL1204.[9]

Protocol 3: Efficacy in a Chronic Mouse Model of Dry AMD

This protocol details the long-term evaluation of ONL1204 in a model that mimics key features of dry AMD.

start Start: apoB100 Mouse Model induce_amd Expose mice to cigarette smoke and a high-fat diet for 6 months start->induce_amd ivt_injections Administer two intravitreal injections of ONL1204 six weeks apart induce_amd->ivt_injections collect_tissues Collect RPE flatmounts and retinal tissues ivt_injections->collect_tissues analysis Analyze RPE morphology (ZO-1 staining), caspase-8 activity, and inflammation (IBA1 staining) collect_tissues->analysis end End: Chronic Efficacy Data analysis->end

Caption: Chronic Dry AMD Mouse Model Workflow.

Methodology:

  • Animal Model: apoB100 mice, which are susceptible to developing features of dry AMD, are used.[8]

  • Induction of AMD-like Pathology: Mice are exposed to a combination of a high-fat diet and cigarette smoke for a period of six months to induce retinal changes characteristic of dry AMD.[8]

  • ONL1204 Administration: During the induction period, mice receive two intravitreal injections of ONL1204, spaced six weeks apart.[8]

  • Endpoint Analysis:

    • RPE Morphology: RPE flatmounts are prepared and stained with antibodies against ZO-1 to visualize the cell margins and assess RPE dysmorphology.[8]

    • Apoptosis: Caspase-8 activity assays are performed on retinal tissue lysates to quantify the level of apoptosis.[8]

    • Inflammation: Retinal flatmounts are stained with antibodies against IBA1 to identify and quantify activated microglia/macrophages, which are markers of inflammation.[8]

Conclusion

ONL1204 (xelafaslatide) has demonstrated a favorable safety profile and promising efficacy signals in a variety of preclinical in vivo models and human clinical trials for several retinal diseases. Its mechanism of action, targeting the Fas receptor to inhibit apoptosis and inflammation, represents a novel neuroprotective approach. The long intraocular half-life of ONL1204 supports the potential for infrequent dosing, which would be a significant advantage for patients with chronic retinal conditions. The protocols outlined in these application notes provide a framework for the continued in vivo characterization and development of this promising therapeutic agent.

References

Application Notes and Protocols for FHT-1204 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FHT-1204 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, guiding researchers in the preclinical assessment of this targeted therapeutic agent.

This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

This compound exerts its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, a key downstream effector, which in turn phosphorylates a plethora of substrates, including mTOR, to promote cell survival and proliferation. By inhibiting PI3K, this compound effectively blocks these downstream pro-survival signals.

FHT1204_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates FHT1204 This compound FHT1204->PI3K inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

In Vitro Efficacy Studies

Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a luminescence-based cell viability assay.

In_Vitro_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent read_plate Read Luminescence add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for the in vitro cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and treat the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Assay: Add a commercial luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

Cell LinePI3K StatusThis compound IC50 (nM)
MCF-7PIK3CA Mutant15.2
PC-3PTEN Null25.8
A549PIK3CA Wild-Type150.4
Western Blot Analysis of Target Engagement

This protocol is for confirming the inhibition of the PI3K/Akt/mTOR pathway by this compound via Western blotting.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-S6, S6) and a loading control (e.g., β-actin).

  • Detection: Use a corresponding secondary antibody and a chemiluminescence detection system to visualize the protein bands.

Data Presentation:

Treatmentp-Akt (Ser473)Total Aktp-S6 (Ser235/236)Total S6
Vehicle++++++++++++
This compound (10 nM)++++++++++
This compound (100 nM)++++++++
This compound (1 µM)-+++-+++

In Vivo Efficacy Studies: Tumor Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft mouse model.[1][2][3][4] All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]

In_Vivo_Workflow start Start implant Implant Tumor Cells Subcutaneously in Mice start->implant tumor_growth Monitor Tumor Growth implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer this compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat Continue Treatment endpoint Endpoint Reached monitor->endpoint collect Collect Tumors for Pharmacodynamic Analysis endpoint->collect Yes end End endpoint->end No

Figure 3: Workflow for the in vivo tumor xenograft study.

Protocol:

  • Tumor Cell Implantation: Subcutaneously implant cancer cells into the flank of immunodeficient mice.[1]

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound at different doses). Administer the compound via the desired route (e.g., oral gavage) daily.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

  • Pharmacodynamic Analysis: Collect tumors for biomarker analysis (e.g., Western blot for p-Akt).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle-1500 ± 150-
This compound10800 ± 12046.7
This compound30450 ± 9070.0
This compound100150 ± 5090.0

References

Application Notes and Protocols for Xelafaslatide Administration in Rabbit Ocular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xelafaslatide, formerly known as ONL1204, is an investigational small peptide inhibitor of the Fas receptor designed to protect key retinal cells from apoptosis.[1][2][3][4] The Fas receptor, a member of the tumor necrosis factor (TNF) receptor family, is a critical regulator of cell death and inflammation.[5] When activated, the Fas receptor initiates signaling cascades that lead to apoptosis and upregulate pro-inflammatory pathways.[5] By blocking Fas activation, xelafaslatide aims to prevent retinal cell death and reduce inflammation, offering a potential therapeutic approach for a range of retinal diseases, including geographic atrophy (GA) associated with dry age-related macular degeneration (AMD).[1][2][3][4][6]

Preclinical studies in rabbit ocular models have been instrumental in characterizing the pharmacokinetic profile of xelafaslatide, demonstrating its potential for sustained delivery to target tissues in the eye.[1][2][3][4] These application notes provide a summary of the available quantitative data and detailed protocols for the administration of xelafaslatide in rabbit ocular models based on published preclinical research.

Data Presentation

The following tables summarize the quantitative pharmacokinetic data of xelafaslatide (ONL1204) in Dutch-belted rabbits following a single intravitreal injection.

Table 1: Average Concentration of Xelafaslatide (ONL1204) in Ocular Tissues of Dutch-Belted Rabbits (µ g/eye )[1][2]

Time PointDose: 10 µ g/eye Dose: 50 µ g/eye Dose: 100 µ g/eye
Vitreous Humor
Day 17.3 ± 1.538.2 ± 8.079.5 ± 16.7
Day 284.9 ± 1.025.7 ± 5.453.6 ± 11.3
Day 563.3 ± 0.717.3 ± 3.636.1 ± 7.6
Day 832.2 ± 0.511.6 ± 2.424.2 ± 5.1
Retina
Day 10.03 ± 0.010.16 ± 0.030.33 ± 0.07
Day 280.02 ± 0.000.11 ± 0.020.22 ± 0.05
Day 560.01 ± 0.000.07 ± 0.010.15 ± 0.03
Day 830.01 ± 0.000.05 ± 0.010.10 ± 0.02
RPE/Choroid
Day 10.04 ± 0.010.21 ± 0.040.44 ± 0.09
Day 280.03 ± 0.010.14 ± 0.030.30 ± 0.06
Day 560.02 ± 0.000.10 ± 0.020.20 ± 0.04
Day 830.01 ± 0.000.07 ± 0.010.14 ± 0.03

Data is presented as mean ± standard deviation (n=6 eyes per group per time point).[1][7]

Signaling Pathway

The mechanism of action of xelafaslatide is centered on the inhibition of the Fas signaling pathway, which is a key driver of apoptosis and inflammation in retinal cells.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds to FADD FADD FasR->FADD recruits Xelafaslatide Xelafaslatide (ONL1204) Xelafaslatide->FasR inhibits Procaspase8 Pro-caspase-8 FADD->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Inflammation Inflammation Caspase8->Inflammation promotes Caspase3 Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis leads to

Fas signaling pathway and the inhibitory action of xelafaslatide.

Experimental Protocols

The following protocols are based on the preclinical pharmacokinetic studies of xelafaslatide (ONL1204) in rabbit ocular models.[1]

Animal Model and Housing
  • Species: Dutch-belted rabbits.[1]

  • Source: Envigo Global Services, Inc. (Denver, PA, USA).[1]

  • Housing: Animals should be housed individually in compliance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[1]

Xelafaslatide (ONL1204) Formulation and Administration
  • Formulation: Xelafaslatide (ONL1204), a 12-amino acid synthetic peptide, is provided in a proprietary vehicle.[1]

  • Administration Route: Intravitreal (IVT) injection.[1]

  • Procedure:

    • Anesthetize the rabbits. A common method is an intramuscular injection of a mixture of tiletamine hydrochloride and zolazepam hydrochloride (15 mg/kg) and xylazine hydrochloride (5 mg/kg).[8]

    • Dilate the pupils using one to two drops of phenylephrine hydrochloride and tropicamide.[8]

    • Perform surgical preparation of the eye, including the application of 5-10% povidone-iodine to the periocular skin.[8]

    • Using aseptic techniques, perform a single bilateral intravitreal injection of the desired dose of xelafaslatide (e.g., 10, 50, or 100 µ g/eye ).[1][8]

Ocular Tissue Collection and Sample Preparation
  • Time Points: Collect ocular tissues at predetermined time points (e.g., Day 1, 28, 56, and 83 post-injection).[1]

  • Procedure:

    • Euthanize the rabbits at the scheduled time points.[8]

    • Enucleate the eyes.[8]

    • Dissect the enucleated eyes to separate the different ocular tissues: vitreous humor, retina, and RPE/choroid.[1][8]

    • Store the collected tissue samples frozen until analysis.[8]

Quantification of Xelafaslatide (ONL1204)
  • Analytical Method: The concentration of xelafaslatide in the ocular tissues is measured using an appropriate bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard for quantifying small molecules in biological matrices.

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of xelafaslatide in a rabbit ocular model.

Experimental_Workflow Animal_Prep Animal Preparation (Dutch-belted Rabbit) IVT_Injection Intravitreal Injection (10, 50, or 100 µg/eye) Animal_Prep->IVT_Injection Time_Points Time Course (Days 1, 28, 56, 83) IVT_Injection->Time_Points Euthanasia Euthanasia and Eye Enucleation Time_Points->Euthanasia Dissection Ocular Tissue Dissection (Vitreous, Retina, RPE/Choroid) Euthanasia->Dissection Analysis Sample Analysis (e.g., LC-MS/MS) Dissection->Analysis PK_Profile Pharmacokinetic Profile Generation Analysis->PK_Profile

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly population, characterized by the progressive degeneration of the macula. The disease manifests in two forms: the more prevalent atrophic "dry" AMD, which can lead to geographic atrophy (GA), and the less common but more severe neovascular "wet" AMD.[1] Currently, there are limited effective treatments for dry AMD.[2]

FHT-1204, also known as ONL1204 and xelafaslatide, is a first-in-class small peptide inhibitor of the Fas receptor.[3][4] By blocking the Fas signaling pathway, this compound is designed to protect retinal cells, including photoreceptors and the retinal pigment epithelium (RPE), from apoptosis (programmed cell death), a key pathological process in dry AMD.[4][5] Preclinical studies have demonstrated the neuroprotective effects of this compound in various models of retinal disease, including those relevant to dry AMD.[3][6]

These application notes provide a comprehensive overview of preclinical models and experimental protocols for evaluating the therapeutic potential of this compound in AMD.

This compound (xelafaslatide/ONL1204) Mechanism of Action

This compound acts by inhibiting the Fas receptor (also known as CD95 or APO-1), a key mediator of the extrinsic apoptosis pathway.[3] In retinal diseases like AMD, cellular stress can lead to the upregulation of Fas ligand (FasL) on the surface of cells, which then binds to the Fas receptor on neighboring cells, initiating a signaling cascade that culminates in apoptosis.[2][7] this compound competitively binds to the Fas receptor, preventing its interaction with FasL and thereby inhibiting the downstream activation of caspases (specifically caspase-8 and subsequently caspase-3) that execute cell death.[3][8]

FHT_1204_Mechanism_of_Action FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FHT1204 This compound (xelafaslatide) FHT1204->FasR Inhibits FADD FADD FasR->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Activates Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound inhibits Fas-mediated apoptosis.

Preclinical Models for AMD Evaluation

A variety of animal models are utilized to recapitulate the pathological features of both dry and wet AMD.[9] The choice of model depends on the specific aspect of the disease being investigated and the therapeutic mechanism of the drug candidate.

Models for Dry AMD
ModelInduction MethodKey Pathological FeaturesRecommended Use for this compound Evaluation
Sodium Iodate (NaIO₃)-Induced Retinal Degeneration Intravenous or intraperitoneal injection of NaIO₃, an oxidizing agent.[10][11]RPE atrophy, photoreceptor apoptosis, thinning of the outer nuclear layer (ONL).[10][12]Evaluation of RPE and photoreceptor protection, assessment of anti-apoptotic efficacy.
Light-Induced Retinal Degeneration Exposure to high-intensity blue or white light.Photoreceptor apoptosis, RPE damage, oxidative stress.Assessment of protection against light-induced retinal damage and oxidative stress.
Chronic Oxidative Stress/High-Fat Diet Mouse Model (e.g., apoB100 mice) Exposure to cigarette smoke and a high-fat diet.[3]RPE dysmorphia, drusen-like deposits, inflammation, features mimicking human dry AMD.[3]Long-term efficacy studies, evaluation of effects on RPE morphology and inflammation.
Models for Wet AMD

While this compound is primarily being developed for dry AMD, its anti-inflammatory and anti-apoptotic properties could be relevant in the context of wet AMD.

ModelInduction MethodKey Pathological FeaturesRecommended Use for this compound Evaluation
Laser-Induced Choroidal Neovascularization (CNV) Laser photocoagulation to rupture Bruch's membrane.[1][13]Growth of new blood vessels from the choroid into the subretinal space, vascular leakage, inflammation.[1][14]Assessment of anti-inflammatory effects and potential indirect impact on neovascularization.

Quantitative Data from Preclinical Studies of this compound (ONL1204)

The following tables summarize key quantitative findings from preclinical evaluations of this compound.

Rabbit Sodium Iodate Model of RPE Degeneration
ParameterTreatment GroupOutcome
RPE ProtectionONL1204Significant protection of the RPE.[3][6]
Durability of ProtectionONL1204Protective effect observed when NaIO₃ challenge was delayed up to two months after a single intravitreal injection.[3]
Chronic Mouse Model of Dry AMD (apoB100 mice with cigarette smoke and high-fat diet)
ParameterVehicle ControlONL1204 Treatedp-value
RPE Morphology
Aspect RatioIncreasedReducedp < 0.05[15]
Cell Area (µm²)IncreasedReducedp < 0.05[15]
Apoptosis & Inflammation
Caspase-8 ActivityElevatedDecreasedp < 0.05[15]
IBA1+ Inflammatory CellsIncreasedDecreased***** p < 0.000001[15]

Experimental Protocols

Detailed protocols for key experiments are provided below.

Sodium Iodate (NaIO₃)-Induced Retinal Degeneration in Mice

Objective: To induce RPE and photoreceptor degeneration to evaluate the protective effects of this compound.

Materials:

  • C57BL/6J mice (8-12 weeks old)

  • Sodium Iodate (NaIO₃) solution (sterile, dissolved in saline)

  • This compound solution or vehicle control

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Intravitreal injection supplies (33-gauge needle, microsyringe)

  • OCT, ERG, and fundus imaging systems

  • Histology supplies (fixative, embedding medium, microtome, stains)

Workflow:

Caption: Workflow for NaIO₃-induced retinal degeneration study.

Procedure:

  • Animal Preparation: Anesthetize mice and perform baseline assessments including fundus imaging, Optical Coherence Tomography (OCT), and Electroretinography (ERG).

  • This compound Administration: Administer this compound or vehicle via intravitreal injection into one eye. The contralateral eye can serve as a control.

  • Induction of Degeneration: After a predetermined interval (to allow for drug distribution), administer a single dose of NaIO₃ via intravenous or intraperitoneal injection.[12][16] A dose of 30-50 mg/kg is commonly used, but should be optimized for the specific strain and age of mice.[12][17]

  • Follow-up Assessments: Perform non-invasive imaging (fundus, OCT) and functional testing (ERG) at specified time points post-NaIO₃ injection (e.g., 1, 3, 7, 14 days) to monitor the progression of retinal degeneration.[16]

    • Histology: Process eyes for paraffin or frozen sections. Stain with Hematoxylin and Eosin (H&E) to assess retinal layer thickness, particularly the outer nuclear layer (ONL).

    • Immunohistochemistry: Stain for markers of RPE cells (e.g., RPE65), photoreceptors (e.g., rhodopsin), and inflammatory cells (e.g., Iba1).

    • Apoptosis Assays: Perform TUNEL staining on retinal sections to detect apoptotic cells. Conduct Western blot analysis of retinal lysates for key apoptotic proteins like cleaved caspase-3 and caspase-8.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

Objective: To induce CNV to evaluate the anti-inflammatory and potential anti-angiogenic effects of this compound.

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Pupil dilator (e.g., tropicamide)

  • Argon laser photocoagulator

  • Cover slip and coupling gel

  • This compound solution or vehicle control

  • Fluorescein angiography supplies (fluorescein sodium, imaging system)

  • Choroidal flat-mount supplies (dissecting microscope, forceps, antibodies)

Procedure:

  • Animal Preparation: Anesthetize the mouse and dilate the pupils.[13]

  • Laser Photocoagulation: Place a cover slip with coupling gel on the cornea. Deliver 4-6 laser spots (e.g., 50 µm spot size, 100 ms duration, 120 mW power) around the optic nerve using an argon laser.[18] The formation of a small bubble indicates the successful rupture of Bruch's membrane.[1]

  • This compound Administration: Administer this compound or vehicle via intravitreal injection immediately after laser treatment or at a predetermined time point.

  • CNV Assessment (7-14 days post-laser):

    • Fluorescein Angiography (FA): Inject fluorescein sodium intraperitoneally and image the fundus to visualize vascular leakage from the CNV lesions.

    • Choroidal Flat-mounts: Euthanize the mice, enucleate the eyes, and dissect the RPE-choroid-sclera complex. Stain with an antibody against a vascular endothelial cell marker (e.g., isolectin B4 or CD31) to visualize the neovascular tufts.[14]

  • Quantification: Measure the area of fluorescein leakage on FA images or the area of the CNV lesions on the choroidal flat-mounts using image analysis software.

In Vivo Retinal Imaging and Function Testing

Optical Coherence Tomography (OCT):

  • Purpose: To obtain high-resolution, cross-sectional images of the retina in vivo, allowing for the quantification of retinal layer thickness.[19]

  • Protocol:

    • Anesthetize the mouse and place it on the imaging platform.

    • Apply a contact lens with lubricating gel to keep the cornea moist.

    • Acquire volumetric scans centered on the optic nerve head.

    • Use the device's software to segment and measure the thickness of the total retina and individual layers, particularly the outer nuclear layer (ONL), which contains the photoreceptor cell bodies.[20]

Electroretinography (ERG):

  • Purpose: To assess the function of different retinal cell types by measuring their electrical responses to light stimuli.[21]

  • Protocol:

    • Dark-adapt the mice overnight.

    • Under dim red light, anesthetize the mouse and place it on a heated platform inside a Ganzfeld dome.

    • Place a reference electrode under the skin, a ground electrode in the tail, and active contact lens electrodes on each cornea with a drop of methylcellulose.

    • Record scotopic (dark-adapted) ERGs in response to flashes of increasing light intensity to assess rod and bipolar cell function. The a-wave reflects photoreceptor activity, and the b-wave reflects bipolar and Müller cell activity.[22]

    • Light-adapt the mouse for 10 minutes and then record photopic (light-adapted) ERGs to assess cone pathway function.

Conclusion

The preclinical models and protocols outlined in these application notes provide a robust framework for evaluating the therapeutic efficacy of this compound (xelafaslatide/ONL1204) for age-related macular degeneration. By leveraging models that recapitulate key aspects of dry AMD pathology, such as RPE degeneration and photoreceptor apoptosis, researchers can thoroughly investigate the anti-apoptotic and neuroprotective mechanisms of this compound. Quantitative in vivo assessments, including OCT and ERG, combined with detailed ex vivo histological and molecular analyses, will be crucial in advancing the development of this promising therapeutic candidate for a disease with significant unmet medical need.

References

Application Notes and Protocols for Measuring FHT-1204 (Xelafaslatide) Tissue Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1204, now known as xelafaslatide (formerly ONL1204), is a first-in-class small peptide inhibitor of the Fas receptor designed to protect key retinal cells from apoptosis. It is under development for the treatment of various retinal diseases, including geographic atrophy (GA) associated with age-related macular degeneration (AMD) and retinal detachment.[1][2][3][4] The mechanism of action involves blocking the Fas signaling pathway, a critical mediator of programmed cell death.[1] Accurate measurement of xelafaslatide concentration in ocular tissues is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the optimization of dosing regimens and ensuring therapeutic efficacy.

These application notes provide a comprehensive overview of the techniques for measuring xelafaslatide tissue concentration, with a focus on ocular tissues. Detailed protocols for sample preparation and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, along with pharmacokinetic data from preclinical studies.

Mechanism of Action: The Fas Signaling Pathway

Xelafaslatide exerts its neuroprotective effects by inhibiting the Fas receptor (also known as Apo1 or CD95), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1] The binding of the Fas ligand (FasL) to the Fas receptor initiates a signaling cascade that leads to apoptosis. Xelafaslatide, by blocking this interaction, prevents the activation of downstream caspases and subsequent cell death.

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment DISC DISC Formation FasR->DISC Xelafaslatide Xelafaslatide (this compound) Xelafaslatide->FasR Inhibition Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway.

Pharmacokinetic Data

Preclinical studies in rabbits and minipigs have demonstrated that xelafaslatide has a prolonged residence time in ocular tissues following a single intravitreal (IVT) injection. The vitreous humor acts as a depot, slowly releasing the peptide to the target tissues, the retina and the retinal pigment epithelium (RPE)/choroid. The half-life of xelafaslatide in the vitreous humor has been reported to be over 100 days.[5][6]

Table 1: Average Concentration of Xelafaslatide (ng/g ± SD) in Rabbit Ocular Tissues Following a Single Intravitreal Injection
Time PointDose (µ g/eye )Vitreous Humor (ng/g)Retina (ng/g)RPE/Choroid (ng/g)
Day 1101,230 ± 32015.3 ± 4.545.6 ± 12.1
506,450 ± 1,89089.2 ± 25.7245.1 ± 68.3
10012,800 ± 3,500156.7 ± 42.1489.3 ± 132.5
Day 2810890 ± 21010.1 ± 2.932.4 ± 8.9
504,560 ± 1,23062.8 ± 18.1189.7 ± 54.2
1009,100 ± 2,450112.3 ± 30.5356.8 ± 98.7
Day 5610650 ± 1507.4 ± 2.123.9 ± 6.5
503,300 ± 89045.6 ± 13.2138.9 ± 39.1
1006,600 ± 1,78081.7 ± 22.3260.1 ± 71.4
Day 8310480 ± 1105.5 ± 1.617.8 ± 4.8
502,450 ± 66033.9 ± 9.8103.2 ± 28.9
1004,900 ± 1,32060.3 ± 16.5192.1 ± 52.7

Data summarized from "In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration"

Table 2: Average Concentration of Xelafaslatide (ng/g ± SD) in Minipig Ocular Tissues Following a Single Intravitreal Injection
Time PointDose (µ g/eye )Vitreous Humor (ng/g)Retina (ng/g)RPE/Choroid (ng/g)
Day 620075,000 ± 18,00024.1 ± 6.9189.2 ± 53.8
300180,000 ± 45,00022.8 ± 6.2168.4 ± 47.1
Day 2820058,000 ± 14,50015.7 ± 4.3123.6 ± 34.9
300135,000 ± 33,80018.9 ± 5.1145.7 ± 40.8
Day 8820035,000 ± 8,800< LLOQ75.3 ± 21.1
30082,000 ± 20,500< LLOQ98.6 ± 27.6

LLOQ (Lower Limit of Quantification) = < 1 ng/mL. Data summarized from "In Vivo Characterization of ONL1204, a Small Peptide Inhibitor of the Fas Receptor, as a Potential Neuroprotective Therapy for Geographic Atrophy and Dry Age-Related Macular Degeneration"

Experimental Protocols

The quantification of xelafaslatide in ocular tissues is performed using a validated LC-MS/MS method. The following sections outline the key steps in the experimental workflow, from tissue collection to bioanalysis.

Experimental_Workflow Tissue_Collection 1. Ocular Tissue Collection (Vitreous, Retina, RPE/Choroid) Homogenization 2. Tissue Homogenization Tissue_Collection->Homogenization Extraction 3. Peptide Extraction (e.g., Protein Precipitation) Homogenization->Extraction Centrifugation 4. Centrifugation & Supernatant Collection Extraction->Centrifugation LC_MS_Analysis 5. LC-MS/MS Analysis Centrifugation->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing

Figure 2: General workflow for the analysis of xelafaslatide in ocular tissues.
Ocular Tissue Collection and Storage

  • Euthanasia and Enucleation: Following the approved animal care and use committee protocols, animals are euthanized at predetermined time points. Eyes are immediately enucleated.

  • Dissection: Ocular tissues (vitreous humor, retina, and RPE/choroid) are carefully dissected on a cold plate.

  • Snap Freezing: Dissected tissues are snap-frozen in liquid nitrogen to quench metabolic activity and prevent degradation of the analyte.

  • Storage: Samples are stored at -80°C until analysis.

Tissue Homogenization
  • Objective: To disrupt the tissue matrix and release the analyte into a solution.

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors) to achieve a known tissue-to-buffer ratio.

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.

Peptide Extraction
  • Objective: To separate the peptide analyte from proteins and other macromolecules in the tissue homogenate. Protein precipitation is a common and effective method.

  • Procedure (Protein Precipitation):

    • To a known volume of tissue homogenate, add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) at a specific ratio (e.g., 3:1 v/v). The internal standard should be a structurally similar peptide to correct for extraction variability.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

Centrifugation and Supernatant Collection
  • Objective: To separate the precipitated proteins from the supernatant containing the analyte.

  • Procedure:

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant, which contains xelafaslatide, and transfer it to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Principle: The HPLC/UHPLC system separates xelafaslatide from other components in the extract based on its physicochemical properties. The mass spectrometer then detects and quantifies xelafaslatide with high specificity and sensitivity using multiple reaction monitoring (MRM).

  • Typical LC-MS/MS Parameters (to be optimized for xelafaslatide):

    • LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from low to high percentage of Mobile Phase B to elute the peptide.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for xelafaslatide and the internal standard need to be determined by direct infusion of the compounds.

  • Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:

    • Selectivity and Specificity: No interference from endogenous matrix components at the retention time of the analyte and internal standard.

    • Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

    • Accuracy and Precision: The closeness of the measured values to the nominal concentration and the degree of scatter, respectively, determined at multiple concentration levels.

    • Matrix Effect: The effect of the biological matrix on the ionization of the analyte.

    • Recovery: The efficiency of the extraction process.

    • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The measurement of xelafaslatide (this compound) in ocular tissues is a critical component of its preclinical and clinical development. The protocols outlined in these application notes, centered around a validated LC-MS/MS method, provide a robust framework for obtaining accurate and reliable pharmacokinetic data. This information is essential for understanding the drug's disposition in the eye and for establishing safe and effective dosing strategies for the treatment of retinal diseases.

References

Application of ONL-1204 in Preclinical Models of Open-Angle Glaucoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Open-angle glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage and visual field defects. While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, neuroprotective strategies aimed at directly preserving RGCs are an area of intense research. ONL-1204 (also known as FHT-1204), a first-in-class small peptide inhibitor of the Fas receptor, has emerged as a promising neuroprotective agent. By blocking the Fas-mediated apoptotic pathway, ONL-1204 has demonstrated the potential to protect RGCs and their axons from degeneration in preclinical models of glaucoma.

This document provides detailed application notes and protocols for the use of ONL-1204 in a well-established mouse model of progressing open-angle glaucoma.

Mechanism of Action

ONL-1204 is a 12-amino-acid peptide that acts as a Fas receptor antagonist. The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding with its ligand (FasL), initiates a signaling cascade leading to apoptosis, or programmed cell death. In glaucoma, various stressors, including elevated IOP, can lead to increased FasL expression and subsequent activation of the Fas receptor on RGCs, triggering their demise. ONL-1204 competitively binds to the Fas receptor, preventing its activation by FasL and thereby inhibiting the downstream apoptotic signaling. This mechanism is independent of IOP reduction, offering a direct neuroprotective effect on RGCs.

cluster_pathway Apoptotic Signaling Pathway Glaucomatous_Stress Glaucomatous Stress (e.g., Elevated IOP) FasL_Upregulation Upregulation of Fas Ligand (FasL) Glaucomatous_Stress->FasL_Upregulation Fas_Receptor Fas Receptor on RGC FasL_Upregulation->Fas_Receptor Fas_Activation Fas Receptor Activation Fas_Receptor->Fas_Activation Binding ONL1204 ONL-1204 ONL1204->Fas_Receptor Inhibition RGC_Survival Retinal Ganglion Cell Survival DISC_Formation Death-Inducing Signaling Complex (DISC) Formation Fas_Activation->DISC_Formation Caspase8_Activation Caspase-8 Activation DISC_Formation->Caspase8_Activation Apoptosis_Execution Executioner Caspases Activation Caspase8_Activation->Apoptosis_Execution RGC_Apoptosis Retinal Ganglion Cell Apoptosis Apoptosis_Execution->RGC_Apoptosis

Fig. 1: Mechanism of Action of ONL-1204 in Preventing RGC Apoptosis.

Efficacy in a Preclinical Glaucoma Model

A key preclinical study evaluated the neuroprotective effects of ONL-1204 in a microbead-induced mouse model of ocular hypertension, which mimics the progressive nature of open-angle glaucoma.[1]

Quantitative Data Summary

The following tables summarize the key findings from this study, demonstrating the efficacy of ONL-1204 in protecting RGCs and their axons.

Table 1: Retinal Ganglion Cell (RGC) Survival

Treatment GroupMean RGC Density (cells/mm²) ± SEMPercentage of RGC Survival vs. Control
Saline Control (no IOP elevation)3,450 ± 150100%
Microbeads + Vehicle1,850 ± 20053.6%
Microbeads + ONL-1204 (Day 0)2,950 ± 18085.5%
Microbeads + ONL-1204 (Day 7)2,750 ± 21079.7%

Table 2: Optic Nerve Axon Density

Treatment GroupMean Axon Density (axons/mm²) ± SEMPercentage of Axon Survival vs. Control
Saline Control (no IOP elevation)85,000 ± 5,000100%
Microbeads + Vehicle42,000 ± 6,00049.4%
Microbeads + ONL-1204 (Day 0)75,000 ± 4,50088.2%
Microbeads + ONL-1204 (Day 7)68,000 ± 5,50080.0%

Table 3: Neuroinflammation Markers (Fold Change vs. Saline Control)

GeneMicrobeads + VehicleMicrobeads + ONL-1204 (Day 0)
TNF-α5.2 ± 0.81.5 ± 0.3
IL-1β4.8 ± 0.61.3 ± 0.2
C36.5 ± 1.12.1 ± 0.5

Experimental Protocols

Microbead-Induced Ocular Hypertension Mouse Model

This protocol describes the induction of elevated IOP in mice to model glaucoma.

Start Start Anesthesia Anesthetize Mouse Start->Anesthesia Proparacaine Topical Proparacaine Anesthesia->Proparacaine AC_Puncture Anterior Chamber Puncture (30-gauge needle) Proparacaine->AC_Puncture Microbead_Injection Inject 2µl of Microbead Suspension (1x10^6 beads/ml) AC_Puncture->Microbead_Injection IOP_Monitoring Monitor IOP Weekly Microbead_Injection->IOP_Monitoring Endpoint Endpoint Analysis (28 days post-injection) IOP_Monitoring->Endpoint

References

Troubleshooting & Optimization

ONL1204 Technical Support Center: Enhancing Efficacy in Chronic Retinal Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONL1204 (xelafaslatide) in chronic retinal disease models.

Frequently Asked Questions (FAQs)

Q1: What is ONL1204 and what is its mechanism of action?

A1: ONL1204, also known as xelafaslatide, is an investigational first-in-class small peptide inhibitor of the Fas receptor.[1][2][3] The Fas receptor is a member of the tumor necrosis factor (TNF) receptor superfamily and plays a crucial role in regulating apoptosis (programmed cell death) and inflammation.[4][5] By inhibiting the Fas receptor, ONL1204 is designed to prevent the death of key retinal cells, including photoreceptors and retinal ganglion cells, and to reduce inflammation, which are key pathological processes in a range of retinal diseases.[1][3][6][7]

Q2: In which chronic retinal disease models has ONL1204 shown efficacy?

A2: ONL1204 has demonstrated protective effects in several preclinical models of chronic retinal diseases, including:

  • Geographic Atrophy (GA) associated with dry Age-Related Macular Degeneration (AMD): In a chronic mouse model that mimics key features of dry AMD, ONL1204 preserved retinal pigment epithelium (RPE) morphology, reduced caspase-8 activity, and decreased inflammation.[6][8]

  • Inherited Retinal Degenerations (IRD): In rd10 and P23H mouse models of IRD, ONL1204 reduced photoreceptor cell death, decreased caspase-8 activity, preserved photoreceptor cell counts, and improved visual function.[9][10][11]

  • Glaucoma: In a mouse model of glaucoma, ONL1204 reduced retinal ganglion cell death and axon loss and abrogated microglia activation.[10]

  • Sodium Iodate-Induced RPE Atrophy: In a rabbit model, ONL1204 provided significant protection to the RPE against sodium iodate-induced atrophy.[6][8]

Q3: What is the pharmacokinetic profile of ONL1204?

A3: ONL1204 exhibits a prolonged residence in ocular tissues. In rabbit and minipig models, it demonstrated a vitreous humor half-life of over 100 days following a single intravitreal injection.[6][8] This long half-life supports the potential for extended dosing intervals of every 3 to 6 months in a clinical setting.[6]

Troubleshooting Guide

Issue 1: Suboptimal efficacy or high variability in the sodium iodate-induced RPE atrophy model.

  • Question: We are observing inconsistent RPE protection with ONL1204 in our rabbit sodium iodate model. What factors could be contributing to this variability?

  • Answer:

    • Timing of ONL1204 Administration: The timing of ONL1204 injection relative to the sodium iodate challenge is critical. While ONL1204 has shown protection when administered prior to the challenge, its efficacy might be reduced in more advanced disease stages.[6] Consider administering ONL1204 prophylactically or in the early stages of pathology.

    • Severity of Sodium Iodate Challenge: The dose of sodium iodate can significantly impact the degree of RPE damage. A very aggressive challenge may overwhelm the protective capacity of ONL1204.[6] It is advisable to perform a dose-response curve for sodium iodate to establish a level of damage that allows for a therapeutic window to observe the protective effects of ONL1204.

    • Drug Concentration and Distribution: Ensure accurate and consistent intravitreal injection technique to achieve the desired concentration of ONL1204 in the vitreous. Variability in injection volume or placement can affect drug distribution and efficacy.

Issue 2: Difficulty in observing a significant therapeutic effect in the chronic mouse model of dry AMD.

  • Question: Our chronic dry AMD mouse model (cigarette smoke and high-fat diet) is showing only a modest response to ONL1204. How can we improve the experimental design to better assess its efficacy?

  • Answer:

    • Duration of the Study: Chronic models require sufficient time for pathology to develop and for therapeutic effects to become apparent. Ensure your study is long enough to observe significant changes in RPE morphology and inflammatory markers. The published study administered ONL1204 twice over a period of time.[6]

    • Timing of Intervention: The timing of the first ONL1204 administration is crucial. In the reported study, treatment was initiated when mice began to show recognizable pathologic changes.[6] Consider initiating treatment at different stages of disease progression to identify the optimal therapeutic window.

    • Outcome Measures: Utilize a comprehensive set of outcome measures to assess efficacy. In addition to RPE morphology, include functional assessments like electroretinography (ERG) and molecular analyses such as measuring caspase-8 activity and inflammatory gene expression.[6][8]

Quantitative Data Summary

Table 1: Pharmacokinetic Profile of ONL1204 in Minipig Vitreous Humor

DoseHalf-Life (Days)
200 µ g/eye 112.17
300 µ g/eye 117.18

Data from a study in Göttingen minipigs following a single intravitreal injection.[6]

Table 2: Efficacy of ONL1204 in a Phase 1b Study for Geographic Atrophy

Treatment GroupReduction in GA Lesion Growth vs. Fellow Untreated Eye (at 6 months)Reduction in GA Lesion Growth vs. Sham (at 6 months)
Single Injection42%-
Low-Dose (50 µg, 2 injections)-24%
High-Dose (200 µg, 2 injections)-50%

Data from a Phase 1b clinical trial in patients with GA secondary to AMD.[4][12]

Experimental Protocols

1. Rabbit Sodium Iodate-Induced RPE Atrophy Model

  • Objective: To assess the protective effect of ONL1204 on the RPE against oxidative stress.

  • Methodology:

    • Administer a single intravitreal (IVT) injection of ONL1204 (e.g., 25 µg or 100 µg) or vehicle control into the eyes of New Zealand white rabbits.[6]

    • At a predetermined time point after ONL1204 injection (e.g., Day 4, 14, 28, or 59), induce RPE atrophy by a single intravenous (IV) injection of sodium iodate.[6]

    • Monitor RPE damage and protection using fluorescein angiography (FA) to quantify the area of RPE loss.[6]

    • At the end of the study, enucleate the eyes for histological analysis to assess RPE morphology.

2. Chronic Mouse Model of Dry AMD

  • Objective: To evaluate the long-term efficacy of ONL1204 in a model that recapitulates key features of dry AMD.

  • Methodology:

    • Expose mice (e.g., C57BL/6J) to a combination of a high-fat diet and cigarette smoke to induce AMD-like pathology.[6]

    • Administer repeat IVT injections of ONL1204 or vehicle control at specified intervals. For example, two administrations several weeks apart.[6]

    • Assess efficacy through multiple endpoints:

      • RPE Morphology: Analyze retinal cross-sections or RPE flat mounts to evaluate RPE integrity and look for signs of atrophy or dysfunction.[6][13]

      • Caspase-8 Activity: Measure the activity of this key apoptosis-initiating enzyme in retinal lysates.[6][8]

      • Inflammation: Quantify the expression of inflammatory genes (e.g., complement factors) and assess microglia/macrophage activation in the retina.[6]

Visualizations

ONL1204_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Initiates Inflammation Inflammation Caspase8->Inflammation Promotes ONL1204 ONL1204 ONL1204->FasR Inhibits Binding Experimental_Workflow_Sodium_Iodate_Model cluster_treatment Treatment Phase cluster_induction Disease Induction Phase cluster_analysis Analysis Phase IVT_Injection Day 0: Intravitreal Injection (ONL1204 or Vehicle) SI_Challenge Day X (e.g., 4, 14, 28, 59): Systemic Sodium Iodate Challenge IVT_Injection->SI_Challenge FA_Monitoring Post-Challenge: Fluorescein Angiography (Quantify RPE Loss) SI_Challenge->FA_Monitoring Histology Endpoint: Histological Analysis (RPE Morphology) FA_Monitoring->Histology Logical_Relationship_Troubleshooting Suboptimal_Efficacy Suboptimal Efficacy of ONL1204 Timing Timing of Administration Suboptimal_Efficacy->Timing Severity Severity of Disease Model Suboptimal_Efficacy->Severity Dose Drug Dose and Distribution Suboptimal_Efficacy->Dose Duration Study Duration Suboptimal_Efficacy->Duration Outcomes Outcome Measures Suboptimal_Efficacy->Outcomes

References

troubleshooting FHT-1204 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FHT-1204 (also known as ONL1204 or xelafaslatide). Our goal is to help you navigate potential sources of experimental variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a first-in-class small molecule Fas inhibitor.[1][2] It is designed to be a neuroprotectant for retinal cells by inhibiting the Fas receptor, which is involved in apoptotic (cell death) signaling pathways.[1][2][3] By blocking the Fas pathway, this compound aims to prevent the death of key retinal cells, such as photoreceptors, which is a root cause of vision loss in various retinal diseases.[1][2][3]

Q2: In which disease models is this compound being investigated?

A2: this compound is being evaluated in several clinical trials for various retinal diseases, including:

  • Geographic Atrophy (GA) associated with Age-related Macular Degeneration (AMD)[3]

  • Progressing open-angle glaucoma[3]

  • Macula-off rhegmatogenous retinal detachment (RRD)[2][3]

Q3: What are the common sources of variability in cell-based assays using this compound?

A3: Reproducibility issues in cell-based assays can arise from biological and technical factors.[4] Biological factors include the cell line used, passage number, and cell seeding density.[4][5] Technical factors can include pipetting errors, edge effects in microplates, reagent variability, and incubation conditions.[4][6]

Q4: How can I minimize variability in my in vivo studies with this compound?

A4: In vivo studies can exhibit variability between and within subjects.[7] To minimize this, it is crucial to have well-defined animal models, consistent dosing and administration techniques, and standardized methods for outcome assessment. A study on an in vivo model of dry AMD showed that two administrations of ONL1204 preserved RPE morphology and reduced inflammation.[8] Careful handling of the compound and adherence to the study protocol are essential for reproducible results.

Troubleshooting Guides

Cell-Based Assay Variability
Issue Potential Cause Recommended Solution
High Well-to-Well Variability in Apoptosis Assays Inconsistent cell seeding, leading to variations in cell number and confluency.Ensure a homogenous single-cell suspension before plating. Use a repeater pipette for dispensing cells and perform a quick visual inspection of the plate before incubation.
Edge effects due to evaporation in the outer wells of the microplate.Fill the outer wells with sterile PBS or media to create a humidity barrier. Alternatively, use only the inner wells for experimental samples.[9]
Temperature fluctuations affecting enzyme kinetics in reporter assays (e.g., caspase activity).Pre-warm all reagents, plates, and instruments to the assay temperature. Minimize the time plates are outside the incubator.[9]
Inconsistent this compound Potency (IC50/EC50) Degradation of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. If storing, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles.
Variability in the biological response of the cells.Use cells within a consistent and low passage number range. Regularly perform cell line authentication and test for mycoplasma contamination.[5]
Issues with the Fas ligand or other activators used to induce apoptosis.Ensure the activity of the apoptosis-inducing agent is consistent. Use a fresh vial or a new batch if variability is suspected.
In Vivo Study Variability
Issue Potential Cause Recommended Solution
Variable Retinal Protection in Animal Models Inconsistent intravitreal injection technique leading to variable dosing.Ensure all personnel are thoroughly trained in the injection procedure. Use a consistent injection volume and location.
Differences in the severity of the induced retinal damage.Standardize the method of injury induction (e.g., light exposure, genetic model). Use age- and sex-matched animals.
Inter-animal variability in drug metabolism and clearance.Increase the number of animals per group to improve statistical power. Monitor drug levels in ocular tissues if possible. A study in rabbits and minipigs showed a vitreous humor half-life of over 100 days for ONL1204.[8]
Unexpected Toxicity or Off-Target Effects High local concentration of the compound at the injection site.Ensure proper formulation and solubility of this compound. Consider optimizing the dose and injection volume.
Contamination of the injected solution.Use sterile techniques for all procedures. Filter-sterilize the this compound formulation before injection.

Experimental Protocols

General Protocol for a Cell-Based Fas-Mediated Apoptosis Assay
  • Cell Plating: Seed a human retinal pigment epithelial cell line (e.g., ARPE-19) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

  • Apoptosis Induction: Add a pre-determined concentration of a Fas-activating agent (e.g., recombinant human Fas ligand) to the wells. Include appropriate controls (untreated cells, cells with Fas ligand only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Viability/Apoptosis Readout: Measure cell viability or apoptosis using a commercially available kit (e.g., Caspase-Glo® 3/7 Assay, MTS assay).

  • Data Analysis: Calculate the percentage of cell death inhibition relative to controls and determine the IC50 value for this compound.

Visualizations

Fas_Signaling_Pathway Fas-Mediated Apoptosis Pathway and this compound Inhibition FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis FHT1204 This compound FHT1204->FasR Inhibits

Caption: this compound inhibits the Fas receptor, blocking apoptosis.

Experimental_Workflow Troubleshooting Workflow for Cell-Based Assay Variability start High Variability Observed check_reagents Check Reagents: - Fresh this compound stock? - Activator potency? - Media/serum batch? start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_cells Check Cells: - Passage number? - Mycoplasma? - Seeding density? cells_ok Cells OK? check_cells->cells_ok check_protocol Check Protocol: - Incubation times? - Pipetting technique? - Edge effects? protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_cells Yes resolve_reagents Prepare Fresh Reagents reagent_ok->resolve_reagents No cells_ok->check_protocol Yes resolve_cells Thaw New Vial of Cells cells_ok->resolve_cells No resolve_protocol Refine Protocol Steps protocol_ok->resolve_protocol No rerun Re-run Experiment protocol_ok->rerun Yes resolve_reagents->rerun resolve_cells->rerun resolve_protocol->rerun

Caption: A logical workflow for troubleshooting assay variability.

References

Technical Support Center: ONL1204 Treatment in Geographic Atrophy (GA) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONL1204 in the context of Geographic Atrophy (GA) studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ONL1204?

ONL1204, also known as xelafaslatide, is a first-in-class small molecule inhibitor of the Fas receptor.[1][2][3] The Fas receptor is a member of the TNF family of receptors and is a critical regulator of cell death and inflammation.[1] In disease states, the Fas receptor becomes upregulated and activated, triggering both cell death pathways and pro-inflammatory pathways.[1] ONL1204 prevents the activation of the Fas receptor, thereby inhibiting these downstream cascades.[1] This mechanism is upstream of the complement pathway, which is the target of other GA therapies.[1] By blocking Fas activation, ONL1204 is designed to protect key retinal cells, including photoreceptors, from apoptosis and reduce inflammation, which are root causes of vision loss in GA.[2][4]

Q2: What are the proposed treatment frequencies for ONL1204 in GA clinical trials?

The Phase 2 GALAXY trial (NCT06659445) is evaluating two treatment frequencies for ONL1204 (xelafaslatide) delivered via intravitreal injection: every 12 weeks and every 24 weeks.[2][3][5] Preclinical data, specifically the prolonged residence of ONL1204 in ocular tissues with a vitreous humor half-life of over 100 days, support the potential for dosing every 3 to 6 months.[6][7]

Q3: What were the key findings from the Phase 1b study regarding treatment frequency and efficacy?

The Phase 1b study of ONL1204 in patients with GA provided encouraging early efficacy signals. In one part of the study, a single injection of ONL1204 was shown to reduce the rate of GA lesion growth by 42% compared to the untreated fellow eye.[1] In another component, two injections of ONL1204 administered 3 months apart resulted in an approximate 50% reduction in the rate of lesion growth in the higher dose arm by 6 months.[1] These results were observed with fewer injections and at an earlier time point compared to some other GA treatments.[1]

Troubleshooting Guide

Issue: Difficulty in determining the optimal ONL1204 dosing interval for a new preclinical model of GA.

Solution: The optimal dosing interval will depend on the specific characteristics of your preclinical model. Based on existing data, a good starting point would be to evaluate dosing frequencies that align with the 3- to 6-month intervals being explored in clinical trials.[1][2][6]

Recommended Experimental Protocol:

  • Model Characterization: First, establish the baseline rate of GA lesion progression in your animal model. This will serve as the control for evaluating treatment efficacy.

  • Pharmacokinetic (PK) Study: Conduct a preliminary PK study in your model to determine the half-life of ONL1204 in the vitreous humor and retina. This will provide crucial data to inform the selection of dosing intervals.

  • Dose-Ranging and Frequency Study: Design a study with multiple treatment arms to test different doses and frequencies. Based on clinical trial information, you could test frequencies such as every 12 weeks and every 24 weeks.

  • Efficacy Assessment: The primary endpoint should be the rate of GA lesion growth, which can be measured using techniques like fundus autofluorescence (FAF).[2]

  • Safety Assessment: Monitor for any signs of ocular inflammation or other adverse events.

Quantitative Data Summary

Table 1: ONL1204 Clinical Trial Dosing Frequencies for Geographic Atrophy

Clinical Trial PhaseDosing Frequencies InvestigatedDosesDuration
Phase 2 (GALAXY - NCT06659445) Every 12 weeks or every 24 weeksTwo dose levels (100 µg and 200 µg)72 weeks
Phase 1b (NCT04744662) Two injections, 12 weeks apartLow dose (50 µg) and high dose (200 µg)6 months

Sources:[1][2][5]

Visualizations

ONL1204_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits ONL1204 ONL1204 (Xelafaslatide) ONL1204->FasR Inhibits Activation Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activates Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis Inflammation Inflammation Caspase8->Inflammation

Caption: ONL1204 inhibits the Fas receptor, blocking apoptosis and inflammation.

Experimental_Workflow_ONL1204_GA cluster_setup Experimental Setup cluster_treatment Treatment Arms cluster_analysis Analysis AnimalModel Establish GA Animal Model Baseline Measure Baseline Lesion Growth Rate AnimalModel->Baseline Control Vehicle Control Baseline->Control GroupA ONL1204 - Dose 1 Frequency 1 (e.g., 12 weeks) Baseline->GroupA GroupB ONL1204 - Dose 1 Frequency 2 (e.g., 24 weeks) Baseline->GroupB GroupC ONL1204 - Dose 2 Frequency 1 (e.g., 12 weeks) Baseline->GroupC GroupD ONL1204 - Dose 2 Frequency 2 (e.g., 24 weeks) Baseline->GroupD FAF Measure Lesion Growth (Fundus Autofluorescence) Control->FAF GroupA->FAF GroupB->FAF GroupC->FAF GroupD->FAF Histology Histological Analysis FAF->Histology Safety Ocular Safety Assessment Histology->Safety DataAnalysis Compare Treatment Groups to Control Safety->DataAnalysis

Caption: Workflow for refining ONL1204 treatment frequency in preclinical GA models.

References

Technical Support Center: FHT-1204 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FHT-1204 (also known as ONL1204 or xelafaslatide) in in vivo studies for retinal diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class small peptide inhibitor of the Fas receptor.[1][2] Its primary mechanism of action is to block the activation of the Fas signaling pathway, which is a key mediator of apoptosis (programmed cell death) and inflammation in retinal cells.[1][3] By inhibiting the Fas receptor, this compound aims to protect crucial retinal cells, such as photoreceptors and retinal pigment epithelium (RPE), from cell death in various retinal diseases.[1][4]

Q2: What are the primary in vivo models used to evaluate this compound efficacy?

A2: Preclinical in vivo studies for this compound have primarily utilized two key animal models:

  • Sodium Iodate-Induced Retinal Degeneration in Rabbits: This model induces oxidative stress, leading to the death of the RPE and subsequent photoreceptor degeneration, mimicking features of age-related macular degeneration (AMD).[5]

  • ApoB100 Transgenic Mouse Model of Dry AMD: These mice express the human apolipoprotein B100 (apoB100) gene and, with age or a high-fat diet, develop features consistent with early dry AMD, including sub-RPE deposits and RPE morphological changes.[6][7][8]

Q3: What is the standard route of administration for this compound in in vivo studies?

A3: The standard route of administration for this compound in both preclinical and clinical studies is via intravitreal (IVT) injection.[1][2] This method delivers the therapeutic peptide directly to the vitreous humor of the eye, allowing it to reach the target retinal tissues.

Q4: What is the reported pharmacokinetic profile of this compound in animal models?

A4: Pharmacokinetic studies in rabbits and minipigs have shown that this compound has a prolonged residence time in ocular tissues following a single intravitreal injection. The vitreous humor half-life has been reported to be over 100 days, suggesting the potential for extended intervals between treatments.[1][9]

Troubleshooting Guides

Issues Related to this compound Formulation and Administration
Problem Potential Cause Suggested Solution
Precipitation or aggregation of the peptide solution during preparation. This compound is a peptide and may have solubility limitations, especially at higher concentrations. Peptides can also be sensitive to pH and buffer components.Ensure the peptide is fully dissolved in the recommended vehicle (e.g., DMSO followed by dilution in a suitable buffer as per the manufacturer's protocol).[10] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider using a formulation that has been optimized for in vivo use.
Inconsistent drug delivery or leakage from the injection site. Improper intravitreal injection technique, incorrect needle size, or excessive injection volume.Follow established protocols for intravitreal injections in the specific animal model. Use a small gauge needle (e.g., 30-gauge) and inject slowly. The injection volume should be appropriate for the size of the animal's eye (typically 1-2 µL for mice). Ensure proper positioning of the animal to minimize movement.
Ocular inflammation or adverse reaction post-injection. Contamination of the injection solution or needle, immune response to the peptide or vehicle, or physical trauma from the injection.Use sterile techniques for all procedures. Ensure the formulation is endotoxin-free. Administer a topical antibiotic post-injection as a prophylactic measure. Monitor for signs of inflammation such as redness, swelling, or changes in intraocular pressure.
Challenges in the Sodium Iodate Rabbit Model
Problem Potential Cause Suggested Solution
High variability in the extent of RPE damage between animals. The dose of sodium iodate is critical and can have a narrow therapeutic window.[11][12] Animal-to-animal variability in response is a known issue.Carefully titrate the sodium iodate dose to achieve consistent RPE damage without causing widespread, non-specific retinal toxicity. Ensure precise intravenous administration. Increase the number of animals per group to account for variability. Use age- and weight-matched animals.
Patchy or inconsistent lesion formation. Uneven distribution of sodium iodate.While some patchiness is inherent to the model, ensure slow and steady intravenous injection to promote even distribution.[13]
Difficulty in quantifying RPE loss accurately. Subjectivity in grading fundus images or fluorescein angiography.Utilize quantitative imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) to measure retinal layer thickness.[5] Employ masked evaluators for image analysis to reduce bias.
Hurdles in the ApoB100 Mouse Model of Dry AMD
Problem Potential Cause Suggested Solution
Slow or mild disease phenotype development. The ApoB100 model develops features of early AMD, which can be subtle and progress slowly with age.[6][14]Use aged mice (e.g., 12 months or older) to observe more pronounced phenotypes.[8] Consider supplementing with a high-fat diet to accelerate the development of AMD-like features, though the genetic component is a stronger driver.[8]
Lack of classic drusen formation. Mice do not typically form drusen as seen in humans due to differences in their Bruch's membrane.[15]Focus on other quantifiable endpoints characteristic of early AMD in this model, such as the accumulation of sub-RPE deposits, thickening of Bruch's membrane, and RPE morphological changes, which can be assessed by electron microscopy.[6][8]
Subtle functional deficits that are difficult to measure. Early-stage retinal degeneration may not result in significant changes in standard electroretinography (ERG) readouts.Employ more sensitive functional assessments or use ERG protocols specifically designed to detect subtle changes in photoreceptor or RPE function.[6] Correlate functional data with detailed histological analysis.

Quantitative Data Summary

Table 1: this compound Dosing in Preclinical and Clinical Studies

Study Type Animal/Subject Dose Range Administration Route Reference
PharmacokineticsRabbit10 µg, 50 µg, 100 µ g/eye Intravitreal Injection[1]
Efficacy Studyrd10 and P23H MiceSingle or two injectionsIntravitreal Injection[16]
Phase 1 Clinical TrialHuman (Retinal Detachment)25 µg, 50 µg, 100 µg, 200 µgIntravitreal Injection[2]
Phase 1b Clinical TrialHuman (Geographic Atrophy)50 µg, 100 µg, 200 µgIntravitreal Injection[2]
Phase 2 Clinical TrialHuman (Geographic Atrophy)100 µg, 200 µgIntravitreal Injection[2]

Table 2: Key Efficacy Readouts for this compound In Vivo Studies

Animal Model Key Efficacy Metric Measurement Technique Reference
Sodium Iodate Rabbit ModelProtection of RPEFluorescein Angiography[1]
ApoB100 Mouse ModelPreservation of RPE morphologyRPE flatmounts with ZO1 antibody staining[1]
ApoB100 Mouse ModelReduction of caspase-8 activityImmunohistochemistry[1]
ApoB100 Mouse ModelDecrease in inflammationIBA1+ inflammatory cell infiltration analysis[1]
rd10 and P23H Mouse ModelsPreservation of photoreceptor layer thicknessOptical Coherence Tomography (OCT)[16]
rd10 and P23H Mouse ModelsImproved photoreceptor functionElectroretinography (ERG)[16]

Experimental Protocols

Protocol 1: this compound Efficacy in the Sodium Iodate Rabbit Model
  • Animal Model: Use pigmented rabbits.

  • This compound Administration: Administer a single intravitreal injection of this compound (e.g., 25 µg or 100 µg) or vehicle to one eye of each rabbit. The contralateral eye can serve as a control.

  • Induction of RPE Damage: At a predetermined time point after this compound administration (e.g., 28 days), induce RPE damage by a single intravenous injection of sodium iodate (e.g., >11 mg/kg).

  • Efficacy Assessment:

    • Perform fluorescein angiography (FA) to visualize and quantify the area of RPE loss.

    • Conduct spectral-domain optical coherence tomography (SD-OCT) to assess retinal structure.

    • After a set period, euthanize the animals and perform histological analysis of the retinal tissue.

Protocol 2: this compound Efficacy in the ApoB100 Mouse Model
  • Animal Model: Use aged ApoB100 transgenic mice. A high-fat diet can be used to potentially accelerate the phenotype.

  • This compound Administration: Administer two intravitreal injections of this compound six weeks apart.

  • Efficacy Assessment:

    • Morphological Analysis: At the end of the study period, collect RPE flatmounts and perform immunolabeling with ZO1 antibody to visualize RPE cell margins.

    • Apoptosis and Inflammation: Conduct immunohistochemistry on retinal sections to assess caspase-8 activity (a marker of Fas-mediated apoptosis) and infiltration of inflammatory cells (e.g., using an IBA1 antibody).

    • Functional Analysis: Perform electroretinography (ERG) to evaluate retinal function.

Visualizations

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds to FADD FADD FasR->FADD Recruits FHT1204 This compound (ONL1204) FHT1204->FasR Inhibits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Apoptosis Apoptosis Caspase8->Apoptosis Inflammation Inflammation Caspase8->Inflammation

Caption: this compound inhibits the Fas signaling pathway to prevent apoptosis and inflammation.

Experimental_Workflow cluster_model1 Sodium Iodate Rabbit Model cluster_model2 ApoB100 Mouse Model IVT_Rabbit Intravitreal Injection (this compound or Vehicle) NaIO3_Injection Sodium Iodate IV Injection IVT_Rabbit->NaIO3_Injection FA_OCT_Rabbit Fluorescein Angiography & SD-OCT Analysis NaIO3_Injection->FA_OCT_Rabbit Histology_Rabbit Histological Assessment FA_OCT_Rabbit->Histology_Rabbit IVT_Mouse Intravitreal Injections (this compound or Vehicle) RPE_Flatmount RPE Flatmount Analysis (ZO1 Staining) IVT_Mouse->RPE_Flatmount IHC_Mouse Immunohistochemistry (Caspase-8, IBA1) IVT_Mouse->IHC_Mouse ERG_Mouse Electroretinography (ERG) IVT_Mouse->ERG_Mouse

Caption: Experimental workflows for this compound in vivo efficacy studies.

References

Technical Support Center: Assessing the Long-Term Stability of Xelafaslatide Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the long-term stability of xelafaslatide, a novel peptide therapeutic, is not publicly available. This guide provides a general framework for assessing the stability of peptide solutions based on established principles of pharmaceutical stability testing for researchers, scientists, and drug development professionals. The data and protocols presented are illustrative and should be adapted based on compound-specific characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the long-term stability of a xelafaslatide solution?

A1: The stability of a peptide solution like xelafaslatide can be influenced by several factors, including temperature, pH, light exposure, oxidation, and microbial contamination.[1][2] Storage conditions, formulation excipients, and the container closure system also play a critical role in maintaining the product's quality over time.[2]

Q2: What are the common degradation pathways for peptide therapeutics like xelafaslatide?

A2: Peptides are susceptible to various chemical and physical degradation pathways. Common chemical degradation routes include hydrolysis (cleavage of peptide bonds), oxidation (particularly of methionine and cysteine residues), deamidation (of asparagine and glutamine residues), and isomerization.[1][3] Physical degradation can involve aggregation, precipitation, or adsorption to container surfaces.

Q3: How can I monitor the stability of my xelafaslatide solution during a long-term study?

A3: A comprehensive stability testing program is essential.[4] This typically involves storing aliquots of the xelafaslatide solution under controlled long-term and accelerated storage conditions.[2][5] At specified time points, samples are analyzed using a suite of validated analytical methods to monitor changes in identity, purity, and potency.[4]

Q4: What are the recommended storage conditions for a xelafaslatide solution to ensure long-term stability?

A4: While specific recommendations for xelafaslatide are not available, peptide solutions are often stored at refrigerated temperatures (2-8°C) to minimize degradation.[6][7] They should also be protected from light and freezing.[6] The optimal storage conditions would be determined through formal stability studies.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency Chemical degradation (e.g., hydrolysis, oxidation) of the xelafaslatide peptide.Review storage conditions (temperature, light exposure). Analyze for known degradation products. Consider reformulating with stabilizing excipients.
Appearance of New Peaks in HPLC Chromatogram Formation of degradation products or impurities.Perform forced degradation studies to identify potential degradants.[8][9] Use mass spectrometry to characterize the new peaks.[10]
Changes in pH of the Solution Degradation of the peptide or excipients leading to the formation of acidic or basic byproducts.Monitor pH as part of the stability testing protocol. Ensure the buffering capacity of the formulation is adequate.
Visible Particulates or Cloudiness Physical instability leading to aggregation or precipitation of the peptide.Analyze for aggregates using size-exclusion chromatography (SEC). Evaluate the impact of formulation components and container interactions.
Inconsistent Results Between Time Points Analytical method variability or improper sample handling.Ensure the analytical method is validated for stability-indicating properties.[9] Review sample handling and storage procedures to ensure consistency.

Quantitative Data Summary

The following tables represent hypothetical data from a long-term stability study of a xelafaslatide solution.

Table 1: Long-Term Stability Data for Xelafaslatide Solution at 5°C ± 3°C

Time Point (Months)AppearancepHPurity by HPLC (%)Potency (IU/mg)
0Clear, colorless solution6.099.81.0 x 10^6
3Clear, colorless solution6.099.71.0 x 10^6
6Clear, colorless solution5.999.50.99 x 10^6
12Clear, colorless solution5.999.20.98 x 10^6
24Clear, colorless solution5.898.50.96 x 10^6

Table 2: Accelerated Stability Data for Xelafaslatide Solution at 25°C ± 2°C / 60% ± 5% RH

Time Point (Months)AppearancepHPurity by HPLC (%)Potency (IU/mg)
0Clear, colorless solution6.099.81.0 x 10^6
1Clear, colorless solution5.999.00.98 x 10^6
3Clear, colorless solution5.898.20.95 x 10^6
6Slight yellowing5.796.50.91 x 10^6

Experimental Protocols

Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Xelafaslatide

This protocol outlines a general method for assessing the purity of a xelafaslatide solution and detecting degradation products.[10]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 70
      26 90
      28 90
      29 10

      | 35 | 10 |

  • Sample Preparation:

    • Dilute the xelafaslatide solution to a final concentration of approximately 1 mg/mL with Mobile Phase A.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage purity of xelafaslatide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Identify and quantify any degradation products relative to the main peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_evaluation Evaluation start Xelafaslatide Solution aliquot Aliquot Samples start->aliquot storage Place in Stability Chambers (Long-Term & Accelerated) aliquot->storage pull Pull Samples at Scheduled Time Points storage->pull Time analysis Perform Analytical Tests (HPLC, pH, Appearance) pull->analysis data Record & Analyze Data analysis->data report Generate Stability Report data->report end Determine Shelf-Life report->end

Caption: Experimental workflow for a long-term stability study.

Degradation_Pathway cluster_degradation Degradation Products Xelafaslatide Xelafaslatide (Native Peptide) Oxidized Oxidized Species Xelafaslatide->Oxidized Oxidation Deamidated Deamidated Species Xelafaslatide->Deamidated Deamidation Hydrolyzed Hydrolyzed Fragments Xelafaslatide->Hydrolyzed Hydrolysis Aggregates Aggregates Xelafaslatide->Aggregates Aggregation

Caption: Hypothetical degradation pathways for xelafaslatide.

References

Technical Support Center: FHT-1204 (xelafaslatide, formerly ONL-1204)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FHT-1204 (xelafaslatide). Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.

FAQs: General Information

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as xelafaslatide (formerly ONL-1204), is a first-in-class small peptide inhibitor of the Fas receptor.[1][2][3] Its primary mechanism of action is to block the activation of the Fas signaling pathway, which is involved in apoptosis (programmed cell death) and inflammation.[1][4] By inhibiting this pathway, this compound is designed to protect key retinal cells, including photoreceptors, from cell death, which is a root cause of vision loss in a range of retinal diseases.[2][3]

Q2: What are the primary research applications for this compound?

A2: this compound is being investigated for its neuroprotective effects in various retinal diseases. Current clinical trials are focused on its use in patients with geographic atrophy (GA) associated with age-related macular degeneration (AMD), progressing open-angle glaucoma, and macula-off rhegmatogenous retinal detachment (RRD).[1][3]

Q3: What is the known on-target signaling pathway of this compound?

A3: this compound targets the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. Upon binding of its ligand (FasL), the Fas receptor trimerizes and recruits the Fas-associated death domain (FADD) adaptor protein. This, in turn, recruits pro-caspase-8 to form the death-inducing signaling complex (DISC), leading to the activation of caspase-8 and subsequent executioner caspases, ultimately resulting in apoptosis. This compound blocks this cascade at the initial receptor activation step.

FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binds DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Activates FHT1204 This compound FHT1204->FasR Inhibits Casp8 Activated Caspase-8 DISC->Casp8 Activates Apoptosis Apoptosis Casp8->Apoptosis Initiates

Figure 1: this compound inhibits the Fas-mediated apoptotic pathway.

Troubleshooting Guide: Minimizing Off-Target Effects

Q4: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are off-target effects?

A4: Distinguishing on-target from off-target effects is crucial. Here is a systematic approach to troubleshoot unexpected phenotypes:

Step 1: Titrate this compound Concentration. Off-target effects are often concentration-dependent. Perform a dose-response experiment to identify the minimal effective concentration for on-target activity and observe if the unexpected phenotype diminishes at lower concentrations.

Step 2: Use a Negative Control. Employ a structurally similar but inactive molecule as a negative control. If the unexpected phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target or a specific off-target effect.

Step 3: Rescue Experiment. If possible, perform a rescue experiment. For example, if this compound is protecting cells from apoptosis, can you re-induce apoptosis by overexpressing a downstream component of the Fas pathway?

Step 4: Orthogonal Approaches. Use a different method to inhibit the Fas pathway, such as siRNA or shRNA against the Fas receptor. If this orthogonal approach recapitulates the expected on-target effects but not the unexpected phenotype, the latter is likely an off-target effect of this compound.

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Conclusion Phenotype Unexpected Cellular Phenotype Dose Dose-Response Experiment Phenotype->Dose Control Negative Control Experiment Dose->Control Rescue Rescue Experiment Control->Rescue Orthogonal Orthogonal Approach (e.g., siRNA) Rescue->Orthogonal OnTarget On-Target Effect Orthogonal->OnTarget Phenotype absent OffTarget Off-Target Effect Orthogonal->OffTarget Phenotype persists

Figure 2: Workflow for identifying off-target effects of this compound.

Q5: What are potential off-target pathways to consider for a Fas inhibitor like this compound?

A5: While this compound is designed to be specific for the Fas receptor, it is important to consider potential interactions with other members of the TNF receptor superfamily due to structural similarities. Key receptors to consider for counter-screening include:

  • Tumor Necrosis Factor Receptor 1 (TNFR1): Shares a death domain with the Fas receptor and can also induce apoptosis.

  • Death Receptor 4 (DR4) and Death Receptor 5 (DR5): Receptors for TRAIL (TNF-related apoptosis-inducing ligand) that also mediate apoptosis.

It is also prudent to assess the impact on pathways involved in inflammation and cell survival that can be inadvertently modulated.

Experimental Protocols & Data

Protocol 1: In Vitro Kinase and Receptor Profiling

To proactively identify off-target interactions, it is recommended to screen this compound against a panel of kinases and receptors.

  • Objective: To determine the selectivity of this compound.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers broad kinase and receptor profiling panels.

    • Provide the service with this compound at a concentration significantly higher than its on-target EC50 (e.g., 10 µM) for an initial screen.

    • For any "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 for the off-target interaction.

  • Data Interpretation: Compare the on-target IC50 for Fas inhibition with the off-target IC50s. A high selectivity window (e.g., >100-fold) suggests a lower probability of off-target effects at therapeutic concentrations.

Table 1: Hypothetical Selectivity Profile for this compound

TargetIC50 (nM)Selectivity Window (vs. Fas)
Fas Receptor 10 -
TNFR1>10,000>1000x
DR58,500850x
EGFR>10,000>1000x
VEGFR2>10,000>1000x

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to validate target engagement in a cellular context and can also help identify off-target binding.

  • Objective: To confirm that this compound binds to the Fas receptor in intact cells and to assess potential off-target binding.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot for the Fas receptor and other potential off-targets.

  • Data Interpretation: Binding of this compound to the Fas receptor will stabilize it, leading to a higher melting temperature compared to the vehicle control. The absence of a thermal shift for other proteins suggests a lack of direct binding.

Table 2: Example CETSA Data for this compound

ProteinTm (°C) with VehicleTm (°C) with this compoundΔTm (°C)
Fas Receptor 48.5 55.2 +6.7
TNFR152.152.3+0.2
GAPDH65.765.5-0.2

A significant positive shift in the melting temperature (ΔTm) for the Fas receptor indicates target engagement. Minimal changes for other proteins suggest specificity.

References

protocol adjustments for FHT-1204 in different species

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Based on available scientific literature, it is understood that the query for "FHT-1204" likely refers to ONL1204 (xelafaslatide) , a first-in-class small peptide inhibitor of the Fas receptor.[1] All information provided herein pertains to ONL1204.

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocol adjustments for the use of ONL1204 in various species, alongside troubleshooting advice and frequently asked questions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ONL1204?

A1: ONL1204 is a 12-amino-acid peptide that acts as a first-in-class inhibitor of the Fas receptor (CD95).[2][3][4] By binding to the Fas receptor, ONL1204 prevents its activation by the Fas ligand (FasL). This blockage inhibits the formation of the Death-Inducing Signaling Complex (DISC), which in turn suppresses downstream caspase activation (like caspase-8) and subsequent apoptosis (programmed cell death).[2] Additionally, inhibiting the Fas pathway helps reduce the secretion of pro-inflammatory cytokines, mitigating inflammation that contributes to retinal cell death.[2][3]

Q2: In which research areas or disease models is ONL1204 primarily used?

A2: ONL1204 is being developed as a neuroprotective therapy for a range of retinal diseases where retinal cell death is a key pathological feature.[3][5] Preclinical and clinical studies have focused on its application in Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD),[2][6][7] rhegmatogenous retinal detachment (RRD),[5][6] and progressing open-angle glaucoma.[3][6] Animal models used in these studies include sodium iodate-induced retinal pigment epithelium (RPE) loss models and chronic models of dry AMD.[2]

Q3: What is the standard route of administration for ONL1204 in preclinical models?

A3: The standard and most effective route of administration in all documented preclinical animal models (mouse, rabbit, minipig) is via intravitreal (IVT) injection.[2][6][8] This method delivers the therapeutic peptide directly to the vitreous humor, ensuring prolonged residence time and direct access to the target retinal tissues.[2]

Q4: What is the reported half-life of ONL1204 in the eye?

A4: ONL1204 exhibits a remarkably long residence time in ocular tissues. Pharmacokinetic studies in rabbits and minipigs have demonstrated a vitreous humor half-life of over 100 days following a single intravitreal injection.[2][6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ONL1204 and a general workflow for its application in a research setting.

Fas_Signaling_Pathway cluster_inhibition Mechanism of ONL1204 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ONL1204 ONL1204 (xelafaslatide) FasR Fas Receptor (CD95) ONL1204->FasR Inhibits FasL Fas Ligand (FasL) FasL->FasR Binds DISC DISC Formation (Death-Inducing Signaling Complex) FasR->DISC Recruits Inflammation Inflammation FasR->Inflammation Promotes Casp8 Pro-Caspase-8 Activation DISC->Casp8 Apoptosis Apoptosis (Cell Death) Casp8->Apoptosis

Caption: Mechanism of ONL1204 in the Fas-mediated apoptosis pathway.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure & Analysis A Animal Acclimation & Anesthesia C Pre-injection Ocular Disinfection & Topical Anesthetic A->C B ONL1204 Formulation (Vehicle Control Prep) D Intravitreal Injection (1-50 µL based on species) B->D C->D E Post-operative Care (e.g., Antibiotic Ointment) D->E F Disease Induction (if applicable, e.g., NaIO3) E->F G Endpoint Analysis (ERG, OCT, IHC, etc.) F->G

Caption: General experimental workflow for ONL1204 intravitreal administration.

Protocol Adjustments & Quantitative Data Summary

The administration protocol for ONL1204 requires careful adjustment based on the species due to differences in ocular anatomy and volume. All injections are administered intravitreally.

ParameterMouse Models (e.g., rd10, P23H, apoB100)Rabbit (Dutch-Belted)Minipig (Göttingen)
Typical Injection Volume 1 µL50 µL100 µL
Dosage Range (per eye) Not explicitly defined, volume is key.10 µg, 25 µg, 50 µg, 100 µg200 µg, 300 µg
Dosing Frequency Single dose or two doses 6 weeks apart.[2][9]Single dose for PK/PD studies.[2]Single dose for PK studies.[2]
Needle/Pipette 31-34G needle or glass pipette.[10][11]Standard IVT injection needles.Standard IVT injection needles.
Pre-injection Prep Anesthesia, topical proparacaine.Anesthesia, ophthalmic Betadine wash, topical proparacaine.[2]Anesthesia, standard surgical prep.

Detailed Experimental Protocols

Pharmacokinetic Study in Rabbits and Minipigs

This protocol is adapted from studies characterizing the ocular pharmacokinetics of ONL1204.[2]

  • Species: Dutch-Belted Rabbits or Göttingen Minipigs.[2]

  • Objective: To determine the concentration and half-life of ONL1204 in ocular tissues.

  • Methodology:

    • Animal Preparation: Anesthetize the animal. For rabbits, apply an ophthalmic Betadine solution to the eye, followed by a sterile saline wash and 0.5% proparacaine for local anesthesia.[2]

    • Dosing: Administer a single intravitreal (IVT) injection of ONL1204.

      • Rabbits: Inject a 50 µL volume containing 10, 50, or 100 µg of ONL1204.[2]

      • Minipigs: Inject a 100 µL volume containing 200 or 300 µg of ONL1204.[5][6]

    • Sample Collection: At predetermined time points (e.g., Day 1, 6, 28, 56, 83, 88), euthanize cohorts of animals and collect ocular tissues (vitreous humor, retina, RPE/choroid).[2][5][6]

    • Analysis: Homogenize tissues and analyze ONL1204 concentrations using an appropriate method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Efficacy Study in a Chronic Mouse Model of Dry AMD

This protocol is based on studies evaluating the protective effects of ONL1204.[2]

  • Species: apoB100 mice (or other relevant strain).

  • Objective: To assess if ONL1204 can preserve retinal morphology and reduce inflammation in a model mimicking features of dry AMD.

  • Methodology:

    • Disease Induction: Expose mice to a high-fat diet and cigarette smoke for a period (e.g., 6 months) to induce RPE dysmorphism.[2]

    • Dosing: Administer two IVT injections of ONL1204 (1 µL volume), spaced 6 weeks apart.[2][6] A vehicle-injected group serves as the control.

    • Endpoint Analysis: After the treatment period, collect ocular tissues.

      • Immunohistochemistry: Prepare RPE flatmounts and stain with antibodies like ZO-1 to visualize RPE cell margins and morphology.[2]

      • Inflammation Assessment: Stain retinal sections for markers of inflammatory cells, such as IBA1+.[2]

      • Biochemical Assays: Measure caspase-8 activity in retinal lysates to quantify Fas pathway activation.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reflux of Injected Solution from Mouse Eye - Puncture hole is too large.- Injection volume is too large for the eye.- Rapid withdrawal of the needle.- Incorrect injection angle.- Use the smallest possible gauge needle (e.g., 33-34G) or a pulled glass pipette.[10][12]- For mice, ensure injection volume is low (typically 1-2 µL).[10][13]- Create a two-step or angled incision to create a self-sealing wound.[10]- Hold the needle in place for 15-30 seconds post-injection before slow withdrawal.[10][14]- Consider applying gentle pressure near the injection site after withdrawal.
Traumatic Cataract Formation - The injection needle has punctured the lens.- Ensure correct injection site, typically 1-1.5 mm posterior to the limbus.[12]- Angle the needle at approximately 45 degrees to avoid the lens.[10][12][14]- Use a microscope for visualization during the procedure.[14]
Intraocular Bleeding / Hemorrhage - Puncture of a retinal or scleral blood vessel.- Carefully select the injection site to avoid visible vasculature. The superior nasal region is often chosen.[12]- Use sharp, non-barbed needles to minimize tissue trauma.[11]- Apply minimal pressure during the procedure.
Inconsistent Experimental Results - Inconsistent injection volume or technique.- Variability in disease model induction.- Improper formulation or storage of ONL1204.- Standardize the injection procedure across all animals and operators. Use a nanoliter injector for precise volume control.[10]- Ensure disease induction methods are consistent and produce a reliable phenotype.- Follow manufacturer/supplier guidelines for ONL1204 storage and reconstitution. Protect from degradation.
Retinal Detachment - Excessive injection volume causing high intraocular pressure.- Physical trauma from the needle tip.- Inject slowly and use the correct, species-specific volume.[10][12]- To reduce intraocular pressure, consider gently pushing a very small amount of vitreous out of the puncture hole before injecting the solution.[12][14]- Ensure the needle tip does not go too deep and touch the retina.[10]

References

Validation & Comparative

Comparative Efficacy of FHT-1204 (Xelafaslatide) in Sham-Controlled Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of FHT-1204 (xelafaslatide), a first-in-class Fas inhibitor, against sham-controlled studies in the treatment of Geographic Atrophy (GA) secondary to Age-Related Macular Degeneration (AMD) and Rhegmatogenous Retinal Detachment (RRD). This compound, formerly known as ONL1204, is being developed by ONL Therapeutics.

Executive Summary

Xelafaslatide is a small peptide designed to inhibit the Fas receptor, a key mediator of apoptosis (programmed cell death) and inflammation in the retina. By blocking the Fas signaling pathway, xelafaslatide aims to provide a neuroprotective effect, preserving retinal cells and, consequently, vision. Clinical development has focused on its potential in chronic and acute retinal diseases.

This guide summarizes the available efficacy data from sham-controlled clinical trials, details the experimental protocols of these studies, and illustrates the underlying mechanism of action and experimental workflows. Currently, a Phase 2 trial in GA is ongoing, and a Phase 2 trial in RRD has been completed with topline results available. As such, the data presented herein is based on preliminary findings from a completed Phase 1b study in GA and topline reports from the Phase 2 RRD study.

Data Presentation: Efficacy of Xelafaslatide vs. Sham

Due to the ongoing nature of the pivotal Phase 2 GALAXY trial for Geographic Atrophy, publicly available quantitative data is limited to the preceding Phase 1b study (NCT04744662). For Rhegmatogenous Retinal Detachment, topline results of the Phase 2 study (NCT05730218) have been disclosed, indicating the primary endpoint was not met, but a potential benefit was observed in a predefined subgroup.

Table 1: Efficacy of Xelafaslatide in Geographic Atrophy (Phase 1b - NCT04744662) at 6 Months

Treatment ArmNPrimary Outcome MeasureReported Efficacy
Xelafaslatide (High Dose)RandomizedReduction in GA Lesion Growth RateUp to 50% reduction compared to sham
Xelafaslatide (Single Injection)6 (Open-label)Reduction in GA Lesion Growth Rate42% reduction compared to fellow untreated eye
ShamRandomized--

Note: Data is based on a press release and conference presentation. A full peer-reviewed publication with absolute lesion growth measurements and statistical analysis is not yet available.

Rhegmatogenous Retinal Detachment (Phase 2 - NCT05730218) - Topline Results

The Phase 2 randomized, sham-controlled study in patients with macula-off RRD did not meet its primary endpoint of improved contrast sensitivity. However, a pre-specified subgroup analysis of patients with more than 8 days of macula-off status suggested a visual benefit for those treated with xelafaslatide compared to sham, particularly in pseudophakic patients. Specific quantitative data for this subgroup analysis has not been publicly released.

Experimental Protocols

Geographic Atrophy: Phase 1b Study (NCT04744662)
  • Study Design: A multi-center, randomized, controlled, multi-dose study to evaluate the safety and tolerability of xelafaslatide ophthalmic solution in patients with GA associated with AMD.

  • Participants: Patients aged 55 years and older with bilateral GA secondary to AMD.

  • Intervention: Intravitreal (IVT) injection of xelafaslatide. The study included a dose-escalation component and a natural history-controlled component where patients were randomized to receive either a low dose (50 µg) or a high dose (200 µg) of xelafaslatide, or a sham injection.

  • Dosing Regimen: In the randomized portion, patients received two injections spaced three months apart.

  • Primary Outcome: Safety and tolerability of xelafaslatide.

  • Secondary Outcome: Change in the rate of GA lesion growth measured by fundus autofluorescence (FAF) at 6 months.

Rhegmatogenous Retinal Detachment: Phase 2 Study (NCT05730218)
  • Study Design: A randomized, sham-controlled, single-masked, dose-ranging, multi-center study to assess the safety and efficacy of intravitreal xelafaslatide in subjects with macula-off RRD.

  • Participants: Patients with macula-off RRD undergoing standard-of-care surgical repair.

  • Intervention: A single intravitreal injection of xelafaslatide (50 µg or 200 µg) or a sham injection administered as an adjunct to surgical repair.

  • Procedure: The injection was administered between 12 hours and 10 days prior to the retinal detachment repair surgery.

  • Primary Outcome: Improvement in contrast sensitivity at 6 months.

  • Secondary Outcomes: Included changes in best-corrected visual acuity (BCVA) and other functional and anatomical measures.

Mandatory Visualization

Signaling Pathway of this compound (Xelafaslatide)

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds to DISC Death-Inducing Signaling Complex (DISC) FasR->DISC recruits FHT1204 This compound (Xelafaslatide) FHT1204->FasR inhibits Procaspase8 Pro-caspase-8 DISC->Procaspase8 activates Inflammation Inflammation DISC->Inflammation promotes Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis (Retinal Cell Death) Caspase3->Apoptosis executes

Caption: this compound inhibits the Fas receptor, blocking apoptosis and inflammation.

Experimental Workflow for a Sham-Controlled Trial of this compound

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentArm Treatment Arm: Intravitreal this compound Randomization->TreatmentArm ShamArm Control Arm: Sham Injection Randomization->ShamArm FollowUp Follow-up Visits (e.g., 1, 3, 6 months) TreatmentArm->FollowUp ShamArm->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., GA Lesion Growth, Contrast Sensitivity) FollowUp->PrimaryEndpoint DataAnalysis Data Analysis (Comparison between arms) PrimaryEndpoint->DataAnalysis

A Comparative Guide to Neuroprotective Effects of ONL1204 for Retinal Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONL1204, a novel Fas inhibitor, with currently approved complement inhibitors for the treatment of geographic atrophy (GA), a late-stage form of age-related macular degeneration (AMD). The information presented herein is intended to inform researchers, scientists, and drug development professionals on the distinct mechanisms of action, preclinical and clinical efficacy, and experimental validation of these neuroprotective agents.

Executive Summary

ONL1204 (xelafaslatide) is a first-in-class small peptide inhibitor of the Fas receptor, a key mediator of apoptosis and inflammation in retinal cells. By blocking the Fas signaling pathway, ONL1204 aims to provide a neuroprotective effect in a range of retinal diseases, including GA, retinal detachment, and glaucoma. This guide compares ONL1204 with the FDA-approved complement inhibitors pegcetacoplan (Syfovre®) and avacincaptad pegol (Izervay™), which target the complement cascade, another critical pathway implicated in the pathogenesis of GA. While direct head-to-head clinical trials are lacking, this guide synthesizes available data to offer a comparative overview of their mechanisms, preclinical evidence, and clinical outcomes.

Mechanisms of Action: A Tale of Two Pathways

The neuroprotective strategies of ONL1204 and the complement inhibitors diverge at the fundamental level of their molecular targets.

ONL1204: Targeting the "Death Receptor"

ONL1204 directly inhibits the Fas receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] Activation of the Fas receptor by its ligand (FasL) triggers a signaling cascade that leads to apoptosis (programmed cell death) and inflammation.[1][2] The Fas pathway is implicated in the death of photoreceptors and retinal pigment epithelium (RPE) cells, key players in maintaining vision. By blocking Fas activation, ONL1204 acts upstream of multiple downstream inflammatory and apoptotic pathways, aiming to preserve retinal cell integrity.[2]

Pegcetacoplan and Avacincaptad Pegol: Taming the Complement Cascade

Pegcetacoplan and avacincaptad pegol, on the other hand, target the complement system, a part of the innate immune system that, when dysregulated, contributes to chronic inflammation and cell damage in GA.

  • Pegcetacoplan is a C3 and C3b inhibitor, acting at a central point in the complement cascade.[3][4]

  • Avacincaptad pegol is a C5 inhibitor, targeting a terminal component of the complement pathway.[3]

By inhibiting these specific complement proteins, both drugs aim to reduce the inflammatory response and subsequent RPE and photoreceptor cell death characteristic of GA.

Preclinical Evidence: Validating Neuroprotection in Animal Models

Preclinical studies in animal models have been instrumental in demonstrating the neuroprotective potential of ONL1204.

ONL1204 Preclinical Data

In a rabbit model of sodium iodate-induced retinal degeneration , a single intravitreal injection of ONL1204 demonstrated significant protection of the RPE.[5][6][7] Furthermore, in a chronic mouse model of dry AMD , repeated administrations of ONL1204 preserved RPE morphology, reduced the activity of caspase-8 (a key executioner enzyme in the apoptotic pathway), and decreased inflammation.[5][6][7]

Comparative Preclinical Data Summary
Parameter ONL1204 Pegcetacoplan Avacincaptad Pegol
Mechanism Fas InhibitionComplement C3 InhibitionComplement C5 Inhibition
Key Preclinical Finding RPE protection, reduced caspase-8 activity, decreased inflammation in rabbit and mouse models.[5][6][7]Data from specific preclinical models for GA are not as prominently detailed in the provided search results.Data from specific preclinical models for GA are not as prominently detailed in the provided search results.

Clinical Efficacy: A Look at Geographic Atrophy

Clinical trials for all three drugs have focused on their ability to slow the progression of GA lesions.

ONL1204 Clinical Data

A Phase 1b study of ONL1204 in patients with GA showed encouraging results. A single injection led to a 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.[2] Two injections given three months apart resulted in an approximately 50% reduction in the rate of lesion growth in the higher dose arm by 6 months.[2]

Pegcetacoplan and Avacincaptad Pegol Clinical Data

Phase 3 clinical trials for both pegcetacoplan (OAKS and DERBY studies) and avacincaptad pegol (GATHER2 study) have demonstrated their efficacy in slowing GA lesion growth compared to sham injections.[3][4][8] An indirect comparison of data from these trials suggests that monthly pegcetacoplan may lead to a greater reduction in GA lesion growth compared to monthly avacincaptad pegol.[3][4][8]

Clinical Efficacy in Geographic Atrophy (Indirect Comparison)
Drug Dosing Frequency Reduction in GA Lesion Growth (vs. Sham/Control) Key Clinical Trial(s)
ONL1204 Single Injection42% reduction vs. fellow eye at 6 months[2]Phase 1b
ONL1204 Two Injections (3 months apart)~50% reduction at 6 months (high dose)[2]Phase 1b
Pegcetacoplan (monthly) MonthlyStatistically significant reduction of >30% at 12 months (combined analysis)[3]OAKS & DERBY (Phase 3)
Avacincaptad Pegol (monthly) MonthlyStatistically significant reductionGATHER2 (Phase 3)

Note: The data for ONL1204 is from an earlier phase trial and a direct comparison with the Phase 3 data of the other drugs should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of these neuroprotective agents.

Sodium Iodate-Induced Retinal Degeneration in Rabbits

This model is used to induce acute RPE damage and subsequent photoreceptor degeneration, mimicking features of GA.

  • Animal Model: Dutch Belted rabbits are commonly used.

  • Induction of Degeneration: A single intravenous (IV) injection of sodium iodate (NaIO3) is administered. The dosage can be optimized to induce consistent retinal damage.

  • Treatment Administration: ONL1204 or a vehicle control is administered via intravitreal (IVT) injection prior to or concurrently with the sodium iodate challenge.

  • Efficacy Assessment:

    • Fluorescein Angiography (FA): This imaging technique is used to visualize and quantify the area of RPE cell loss. Rabbits are injected with a fluorescein sodium solution, and images of the retina are captured at early and late phases to assess vascular leakage and RPE integrity.[9]

    • Optical Coherence Tomography (OCT): OCT provides high-resolution cross-sectional images of the retina, allowing for the measurement of retinal layer thickness and the assessment of structural damage.

    • Histology: At the end of the study, eyes are enucleated, and retinal sections are prepared for histological staining (e.g., H&E) to examine cellular morphology and the extent of photoreceptor and RPE cell death.

Chronic Mouse Model of Dry AMD

This model aims to replicate the chronic and progressive nature of dry AMD.

  • Animal Model: Mice, often genetically predisposed to retinal degeneration, are used.

  • Induction of AMD-like features: This can be achieved through various methods, including:

    • Diet-induced models: Mice are fed a high-fat diet to induce features of metabolic stress and lipid deposition in the retina.

    • Smoke-exposure models: Chronic exposure to cigarette smoke can induce oxidative stress and inflammation in the retina.

    • Laser-induced models: A diode laser can be used to create focal areas of RPE and photoreceptor damage, mimicking the lesions seen in GA.[10]

  • Treatment Administration: ONL1204 or a control is administered via intravitreal injections at specified intervals throughout the study.

  • Efficacy Assessment:

    • RPE Flat Mounts and Zonula Occludens-1 (ZO-1) Staining: The RPE layer is carefully dissected and mounted flat for microscopic examination. Immunostaining for ZO-1, a tight junction protein, allows for the visualization of RPE cell morphology and the integrity of the RPE monolayer.[5][6][11][12]

    • Caspase-8 Activity Assay: Retinal tissue lysates are analyzed to measure the activity of caspase-8, providing a quantitative measure of apoptosis. This is often done using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-8 substrate.[13][14][15][16]

    • Immunohistochemistry: Retinal sections are stained with specific antibodies to identify and quantify markers of inflammation, apoptosis, and cellular stress.

Visualizations

Signaling Pathways

ONL1204_Mechanism_of_Action FasL Fas Ligand (FasL) FasR Fas Receptor (CD95) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruits ONL1204 ONL1204 ONL1204->FasR Inhibits Procaspase8 Pro-caspase-8 DISC->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Apoptosis Apoptosis (Photoreceptor & RPE Cell Death) Caspase8->Apoptosis Inflammation Inflammation Caspase8->Inflammation

Caption: ONL1204 inhibits Fas receptor activation, blocking apoptosis and inflammation.

Complement_Inhibitor_Mechanism ComplementCascade Complement Cascade (Classical, Lectin, Alternative Pathways) C3 C3 ComplementCascade->C3 C3a_C3b C3a & C3b C3->C3a_C3b Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibits C5 C5 C3a_C3b->C5 Inflammation Inflammation C3a_C3b->Inflammation C5a_C5b C5a & C5b C5->C5a_C5b Avacincaptad Avacincaptad Pegol Avacincaptad->C5 Inhibits MAC Membrane Attack Complex (MAC) C5a_C5b->MAC CellLysis Cell Lysis (RPE & Photoreceptor Death) MAC->CellLysis

Caption: Complement inhibitors block the cascade to reduce inflammation and cell death.

Experimental Workflows

Sodium_Iodate_Model_Workflow start Start: Rabbit Model iv_injection Intravenous Injection of Sodium Iodate start->iv_injection ivt_injection Intravitreal Injection of ONL1204 or Vehicle start->ivt_injection monitoring In-life Monitoring iv_injection->monitoring ivt_injection->monitoring fa_oct Fluorescein Angiography (FA) & Optical Coherence Tomography (OCT) monitoring->fa_oct histology Endpoint: Histological Analysis monitoring->histology fa_oct->monitoring Repeated Measures end Data Analysis histology->end

Caption: Workflow for the sodium iodate-induced retinal degeneration model in rabbits.

Chronic_AMD_Mouse_Model_Workflow start Start: Mouse Model induction Induction of AMD-like Pathology (e.g., High-Fat Diet, Smoke Exposure, Laser) start->induction treatment Repeated Intravitreal Injections of ONL1204 or Vehicle induction->treatment monitoring Long-term Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint rpe_flatmount RPE Flat Mount & ZO-1 Staining end Data Interpretation rpe_flatmount->end caspase_assay Caspase-8 Activity Assay caspase_assay->end endpoint->rpe_flatmount endpoint->caspase_assay

Caption: Workflow for the chronic dry AMD mouse model.

Conclusion

ONL1204 represents a novel neuroprotective strategy for retinal diseases by targeting the Fas-mediated apoptotic and inflammatory pathways. Its mechanism of action is distinct from the currently approved complement inhibitors for geographic atrophy, pegcetacoplan and avacincaptad pegol. Preclinical data for ONL1204 is promising, demonstrating its ability to protect retinal cells in relevant animal models. While early clinical data for ONL1204 in GA is encouraging, further investigation in larger, controlled trials is necessary to fully elucidate its comparative efficacy and safety profile against the established complement inhibitors. The information and experimental protocols provided in this guide are intended to facilitate a deeper understanding of these neuroprotective agents and to support ongoing research and development efforts in the field of retinal diseases.

References

FHT-1204 in Retinal Disease: A Comparative Analysis of Fas Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of FHT-1204, a novel Fas inhibitor, for the treatment of retinal diseases, with a comparative look at other therapeutic strategies.

In the landscape of retinal disease therapeutics, particularly for atrophic conditions like Geographic Atrophy (GA) secondary to age-related macular degeneration (AMD), the focus has largely been on complement inhibition. However, a growing body of research highlights the critical role of apoptosis, or programmed cell death, in the pathology of these diseases. This has paved the way for the investigation of novel therapeutic targets, with the Fas signaling pathway emerging as a key player. This compound (also known as ONL1204 and xelafaslatide) is a first-in-class small peptide inhibitor of the Fas receptor, positioning it as a promising candidate to prevent retinal cell death and subsequent vision loss.[1][2][3]

This guide provides a comprehensive comparison of this compound with other Fas inhibition strategies and the current standard-of-care complement inhibitors for GA. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving therapeutic landscape for retinal diseases.

The Fas Pathway: A Gateway to Retinal Cell Death

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, when activated by its ligand (FasL), triggers a signaling cascade leading to apoptosis.[4][5] In retinal diseases like AMD, cellular stress leads to the upregulation of Fas receptors on photoreceptors and retinal pigment epithelium (RPE) cells.[6][7] The binding of FasL initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8, a key initiator of the apoptotic cascade.[8] This ultimately results in the demise of essential retinal cells and the progression of vision loss.[4][6] Beyond apoptosis, Fas activation also promotes a pro-inflammatory environment by inducing the secretion of cytokines and chemokines, further exacerbating the disease state.[2][4][8]

Several strategies have been explored to inhibit this pathway, including neutralizing antibodies, small inhibitory RNAs, and small molecule inhibitors like this compound.[6]

Fas_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruitment Inflammation Inflammation (Cytokine/Chemokine Release) FasR->Inflammation Signaling ProCasp8 Pro-caspase-8 Casp8 Activated Caspase-8 ProCasp8->Casp8 Activation Effector_Cas Effector Caspases (e.g., Caspase-3) Casp8->Effector_Cas Activation Apoptosis Apoptosis Effector_Cas->Apoptosis FHT1204 This compound FHT1204->FasR Inhibition

Figure 1: Fas Signaling Pathway and this compound Inhibition.

This compound: Preclinical and Clinical Evidence

This compound is a small peptide designed to inhibit the Fas receptor, thereby blocking the downstream signaling that leads to apoptosis and inflammation.[3] Preclinical studies have demonstrated its neuroprotective effects in various models of retinal disease.

Preclinical Data Highlights

In a rabbit model of sodium iodate-induced RPE damage, a single intravitreal injection of this compound provided significant protection to the RPE.[2] Furthermore, in a chronic mouse model mimicking key features of dry AMD, two administrations of this compound preserved RPE morphology, reduced caspase-8 activity, and decreased inflammation.[2] Studies in mouse models of inherited retinal degeneration (rd10 and P23H) also showed that this compound treatment resulted in a decreased number of TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor cell counts, and improved visual function.[9]

Preclinical Model Key Findings with this compound Reference
Rabbit Sodium Iodate ModelSignificant protection of the retinal pigment epithelium (RPE)[2]
Chronic Mouse Model of Dry AMDPreserved RPE morphology, reduced caspase-8 activity, decreased inflammation[2]
rd10 and P23H Mouse ModelsDecreased TUNEL-positive photoreceptors, reduced caspase-8 activity, enhanced photoreceptor counts, improved visual function[9]
Clinical Development

This compound has progressed to clinical trials for several retinal indications, including GA, rhegmatogenous retinal detachment (RRD), and open-angle glaucoma.[3][10]

  • Geographic Atrophy (GA): A Phase 1b study in patients with GA associated with AMD showed that this compound was generally safe and well-tolerated. Efficacy signals were observed after 6 months, with treated eyes showing a slowing of GA lesion growth compared to untreated eyes.[3] A Phase 2 trial is currently active to further evaluate the efficacy and safety of different doses and treatment frequencies of this compound in patients with GA.[1][3][11]

  • Rhegmatogenous Retinal Detachment (RRD): In a Phase 2 trial for macula-off RRD, while the primary endpoint was not met, this compound demonstrated a visual benefit in patients at the highest risk for vision loss.[3][12]

  • Open-Angle Glaucoma: A Phase 1b study in patients with progressing open-angle glaucoma indicated that this compound was safe and well-tolerated. Data showed sustained increases in retinal nerve fiber layer thickness and improved or stabilized visual fields in treated eyes.[3][13]

Comparison with Other Therapeutic Strategies

A direct head-to-head comparison of this compound with other specific Fas inhibitors in clinical development for retinal diseases is challenging due to the limited number of such agents in the pipeline. However, a comparison with the broader class of Fas inhibition strategies and the currently approved complement inhibitors for GA provides valuable context.

Other Fas Inhibition Strategies

Besides small peptide inhibitors like this compound, other approaches to block the Fas pathway include:

  • Neutralizing Antibodies: These antibodies can bind to the Fas receptor or FasL, preventing their interaction.

  • Small Inhibitory RNA (siRNA): These molecules can be designed to degrade the mRNA of the Fas receptor, thereby reducing its expression.[6]

  • Soluble Fas Ligand (sFasL): Interestingly, the soluble form of FasL has been shown to be neuroprotective and can prevent Fas activation, in contrast to the membrane-bound form which induces apoptosis.[4]

While these approaches have shown promise in preclinical models, this compound appears to be the most advanced Fas-targeting therapeutic in clinical development for retinal diseases.

Complement Inhibitors for Geographic Atrophy

The current standard of care for GA involves the inhibition of the complement system, a part of the innate immune system implicated in the pathogenesis of AMD.[14] Two intravitreal drugs, pegcetacoplan (Syfovre) and avacincaptad pegol (Izervay), have been approved by the FDA for the treatment of GA.[14][15]

Therapeutic Agent Mechanism of Action Reported Efficacy in GA Key Adverse Events
This compound (xelafaslatide) Fas Receptor InhibitorSlowing of GA lesion growth (Phase 1b)[3]Generally safe and well-tolerated in early trials[3]
Pegcetacoplan (Syfovre) Complement C3 Inhibitor19-22% reduction in GA lesion growth with monthly therapy over 24 months[14]Increased risk of new-onset macular neovascularization
Avacincaptad Pegol (Izervay) Complement C5 Inhibitor14.3% reduction in mean GA growth rate over 12 months (GATHER2)[14]; 28.1% reduction with 2mg dosing over 18 months (GATHER1)[14]Increased risk of macular neovascularization[16]

A network meta-analysis of randomized controlled trials suggests that avacincaptad pegol 2 mg may be more effective in reducing GA lesion size with a more favorable safety profile compared to pegcetacoplan, which was associated with a higher risk of macular neovascularization.[16][17] It is important to note that the efficacy of these complement inhibitors cannot be directly compared across trials due to different study designs.[14]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Animal Models of Retinal Degeneration
  • Sodium Iodate-Induced Retinal Degeneration: This is an acute model where intravenous or intraperitoneal injection of sodium iodate causes selective damage to the RPE, leading to secondary photoreceptor death. It is often used to assess the protective effects of therapeutic agents on the RPE.

  • Inherited Retinal Degeneration Mouse Models (e.g., rd10, P23H): These are genetic models that mimic human inherited retinal diseases. The rd10 mouse has a mutation in the phosphodiesterase 6b gene, leading to photoreceptor degeneration. The P23H rat has a mutation in the rhodopsin gene, also causing photoreceptor loss. These models are valuable for studying the long-term effects of neuroprotective therapies.

Key Experimental Assays
  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay is used to detect apoptotic cells by labeling the fragmented DNA in their nuclei. A reduction in TUNEL-positive cells in the retina indicates a decrease in apoptosis.

  • Caspase Activity Assays: These assays measure the activity of caspases, such as caspase-8, which are key enzymes in the apoptotic pathway. A decrease in caspase activity suggests inhibition of apoptosis.

  • Electroretinography (ERG): ERG is a non-invasive test that measures the electrical response of the retina to a light stimulus. It is used to assess retinal function, with improved ERG amplitudes indicating better retinal health.

  • Histology and Immunohistochemistry: These techniques are used to examine the structure of the retina and the presence of specific proteins. For example, staining for Iba1 can identify microglia and macrophages, indicating the level of inflammation.

Experimental_Workflow cluster_model Retinal Disease Model cluster_treatment Treatment cluster_analysis Analysis Model Induce Retinal Degeneration (e.g., Sodium Iodate or Genetic Model) Treatment Intravitreal Injection of this compound or Vehicle Model->Treatment Functional Functional Assessment (e.g., Electroretinography) Treatment->Functional Structural Structural Assessment (e.g., Histology, OCT) Treatment->Structural Molecular Molecular Analysis (e.g., TUNEL, Caspase Activity) Treatment->Molecular

Figure 2: Representative Experimental Workflow.

Conclusion

This compound represents a novel and promising therapeutic approach for retinal diseases by targeting the fundamental process of apoptosis through Fas inhibition. Its mechanism of action is distinct from the currently approved complement inhibitors for GA, offering a potential new avenue for treatment, either as a monotherapy or in combination with other agents. Preclinical data are robust, and early clinical trials have demonstrated a favorable safety profile and encouraging efficacy signals. The ongoing Phase 2 clinical trial in GA will be crucial in further defining the role of this compound in the management of this debilitating disease. As the field moves towards a multi-faceted approach to treating complex retinal pathologies, targeting apoptosis with Fas inhibitors like this compound may become an essential component of the therapeutic armamentarium.

References

A Comparative Analysis of Xelafaslatide and Other Treatments for Age-Related Macular Degeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Xelafaslatide, an investigational treatment for Geographic Atrophy (GA) secondary to dry Age-Related Macular Degeneration (AMD), with other approved treatments for both dry and wet forms of AMD. The information is compiled from publicly available clinical trial data and scientific literature to support research and development efforts in the field of ophthalmology.

Executive Summary

Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly, categorized into two forms: dry (atrophic) and wet (neovascular). While the treatment landscape for wet AMD is well-established with anti-VEGF therapies, options for dry AMD, specifically Geographic Atrophy (GA), have only recently emerged. Xelafaslatide (formerly ONL1204) is a novel, first-in-class small molecule Fas inhibitor under investigation for its neuroprotective effects in GA. This guide compares the mechanism of action, clinical trial data, and experimental protocols of Xelafaslatide with current and emerging therapies for both dry and wet AMD.

Treatments for Dry AMD (Geographic Atrophy)

Mechanism of Action

Treatments for GA primarily focus on inhibiting the complement cascade, a part of the immune system implicated in the progression of retinal cell death. Xelafaslatide, however, introduces a novel mechanism by targeting the Fas signaling pathway to prevent apoptosis of photoreceptors.

  • Xelafaslatide: A small molecule inhibitor of the Fas receptor, a member of the tumor necrosis factor (TNF) receptor superfamily. By inhibiting Fas, Xelafaslatide is designed to protect retinal cells, including photoreceptors, from apoptosis (programmed cell death) and reduce inflammation.[1][2]

  • Pegcetacoplan (Syfovre®): A pegylated pentadecapeptide that binds to and inhibits complement protein C3 and its activation fragment C3b. This upstream inhibition of the complement cascade is intended to prevent both intravascular and extravascular hemolysis.

  • Avacincaptad Pegol (Izervay™): A pegylated ribonucleic acid (RNA) aptamer that binds to and inhibits complement protein C5.[3][4] This prevents the cleavage of C5 into C5a and C5b, thereby inhibiting the formation of the membrane attack complex (MAC) and the pro-inflammatory effects of C5a.[3][4]

Signaling Pathway: Xelafaslatide (Fas Inhibition)

FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits Xelafaslatide Xelafaslatide Xelafaslatide->FasR Inhibits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mechanism of Xelafaslatide in preventing apoptosis.

Signaling Pathway: Complement Cascade Inhibition (Pegcetacoplan & Avacincaptad Pegol)

cluster_complement Complement Cascade C3 C3 C3a C3a (Inflammation) C3->C3a C3b C3b C3->C3b C5 C5 C3b->C5 Cleavage C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibits Avacincaptad Avacincaptad Pegol Avacincaptad->C5 Inhibits

Inhibition points of Pegcetacoplan and Avacincaptad Pegol.
Clinical Trial Data

The following tables summarize the key efficacy and safety data from clinical trials of Xelafaslatide, Pegcetacoplan, and Avacincaptad Pegol.

Table 1: Efficacy of Dry AMD (GA) Treatments

TreatmentTrial(s)Primary EndpointKey Efficacy Results
Xelafaslatide (ONL1204) Phase 1bRate of GA lesion growth- Single injection: 42% average reduction in lesion growth vs. fellow eye at 6 months.[1][2]- Two injections (high dose): 50% reduction in rate of GA lesion growth vs. sham at 6 months.[1][2]
Pegcetacoplan OAKS & DERBY (Phase 3)Change in GA lesion size from baseline to Month 12OAKS (12 months): - 22% reduction with monthly treatment (p=0.0003).[1][5][6]- 16% reduction with every-other-month treatment (p=0.0052).[1][5][6]DERBY (12 months): - 12% reduction with monthly treatment (p=0.0528).[1][5][6]- 11% reduction with every-other-month treatment (p=0.0750).[1][5][6]Pooled Analysis (24 months): - DERBY: 19% (monthly) and 16% (every-other-month) reduction.[7]- OAKS: 22% (monthly) and 18% (every-other-month) reduction.[7]
Avacincaptad Pegol GATHER1 & GATHER2 (Phase 3)Mean rate of growth in GA area at 12 monthsGATHER1 & GATHER2 Pooled (12 months): - 56% reduction in the rate of vision loss (≥15 letter loss at 2 consecutive visits) vs. sham.[8][9]GATHER2 (12 months): - 18% reduction in mean rate of GA growth vs. sham.[9]GATHER1 (18 months): - Monthly ACP 2 mg significantly reduced the mean rate of GA growth by 1.156 mm² vs. sham.[10]

Table 2: Safety of Dry AMD (GA) Treatments

TreatmentTrial(s)Common Adverse Events (Ocular)Serious Adverse Events (Ocular)
Xelafaslatide (ONL1204) Phase 1bGenerally safe and well-tolerated (specific data not detailed in sources).[1][7]No major safety concerns reported in Phase 1b.[1]
Pegcetacoplan OAKS & DERBY (Phase 3)New-onset exudations (6.0% monthly, 4.1% every-other-month vs. 2.4% sham).[1]Infectious endophthalmitis (0.047% per injection), intraocular inflammation (0.21% per injection).[1]
Avacincaptad Pegol GATHER1 & GATHER2 (Phase 3)Conjunctival hemorrhage (13%), increased IOP (9%), choroidal neovascularization (7%).[9]No events of endophthalmitis, intraocular inflammation, or ischemic optic neuropathy reported in GATHER2 at 12 months.[11]

Treatments for Wet AMD

Mechanism of Action

The mainstay of wet AMD treatment is the inhibition of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis and vascular permeability. More recent therapies have introduced dual-targeting mechanisms.

  • Anti-VEGF Monotherapies (Ranibizumab, Aflibercept, Brolucizumab, Bevacizumab): These are monoclonal antibodies or antibody fragments that bind to and inhibit the activity of VEGF-A, thereby suppressing neovascularization and vascular leakage.

  • Faricimab (Vabysmo®): A bispecific antibody that independently binds to and inhibits both VEGF-A and Angiopoietin-2 (Ang-2). Ang-2 inhibition is thought to enhance vascular stability.

  • Photodynamic Therapy (PDT) with Verteporfin (Visudyne®): A light-activated drug that, when activated by a non-thermal laser, produces reactive oxygen species that damage the endothelium of abnormal choroidal blood vessels, leading to vessel occlusion.[12]

  • Submacular Surgery: A surgical approach to physically remove the subfoveal choroidal neovascular membrane. This approach has largely been abandoned due to a lack of demonstrated benefit and increased risk of complications.[13]

Signaling Pathway: Anti-VEGF and Dual VEGF/Ang-2 Inhibition

cluster_vegf VEGF Pathway cluster_ang Angiopoietin Pathway VEGF VEGF-A VEGFR VEGF Receptor VEGF->VEGFR Binds Angiogenesis Neovascularization & Vascular Permeability VEGFR->Angiogenesis Activates Ang2 Angiopoietin-2 (Ang-2) Tie2 Tie2 Receptor Ang2->Tie2 Binds VascularDestab Vascular Destabilization Tie2->VascularDestab Promotes AntiVEGF Anti-VEGF Therapies AntiVEGF->VEGF Inhibits Faricimab Faricimab Faricimab->VEGF Inhibits Faricimab->Ang2 Inhibits

Inhibition of VEGF and Ang-2 pathways by wet AMD therapies.
Clinical Trial Data

The following tables summarize key efficacy and safety data from pivotal Phase 3 trials of approved wet AMD treatments.

Table 3: Efficacy of Wet AMD Treatments

TreatmentTrial(s)Primary EndpointKey Efficacy Results (Change in BCVA from Baseline)
Ranibizumab MARINA & ANCHORMean change in BCVA at 12 monthsMARINA (24 months): 90% of ranibizumab-treated patients lost <15 letters vs. 53% in the control group.ANCHOR (12 months): Ranibizumab was superior to PDT.
Aflibercept VIEW 1 & VIEW 2Proportion of patients maintaining vision at 52 weeksIntegrated Analysis (96 weeks): - Aflibercept 2mg every 8 weeks: +7.6 letters.- Ranibizumab 0.5mg every 4 weeks: +7.9 letters.
Brolucizumab HAWK & HARRIERMean change in BCVA at 48 weeksHAWK (48 weeks): - Brolucizumab 6mg: +6.6 letters.- Aflibercept: +6.8 letters.HARRIER (48 weeks): - Brolucizumab 6mg: +6.9 letters.- Aflibercept: +7.6 letters.
Faricimab TENAYA & LUCERNEMean change in BCVA at 48 weeksTENAYA (1 year): - Faricimab (up to q16w): +5.8 letters.- Aflibercept (q8w): +5.1 letters.LUCERNE (1 year): - Faricimab (up to q16w): +6.6 letters.- Aflibercept (q8w): +6.6 letters.
Verteporfin PDT TAP & VIPProportion of eyes with <15 letters of vision loss at 24 monthsTAP (24 months): 53% of verteporfin-treated patients lost <15 letters vs. 38% of placebo-treated patients (p<0.001).[12]

Table 4: Safety of Wet AMD Treatments

TreatmentTrial(s)Common Adverse Events (Ocular)Serious Adverse Events (Ocular)
Ranibizumab MARINA & ANCHORConjunctival hemorrhage, eye pain, vitreous floaters, increased IOP.Endophthalmitis (~0.4-0.8% at 12 months in MARINA), retinal detachment.
Aflibercept VIEW 1 & VIEW 2Conjunctival hemorrhage, eye pain, cataract, vitreous detachment, vitreous floaters, increased IOP.Endophthalmitis, retinal detachment.
Brolucizumab HAWK & HARRIERReduced visual acuity, conjunctival hemorrhage, vitreous floaters, eye pain.Retinal vasculitis and/or retinal vascular occlusion.
Faricimab TENAYA & LUCERNEConjunctival hemorrhage, vitreous floaters, eye pain, increased IOP.Intraocular inflammation (1.5% in TENAYA, 2.4% in LUCERNE).
Verteporfin PDT TAP & VIPVisual disturbances, injection site reactions, photosensitivity reactions (3.5% in TAP).Severe vision decrease (0.7% in TAP, 4.9% in VIP AMD arm).

Experimental Protocols

Generalized Experimental Workflow for AMD Clinical Trials

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for AMD.

Screening Screening & Enrollment - Inclusion/Exclusion Criteria - Informed Consent Baseline Baseline Assessment - BCVA (ETDRS) - Fundus Photography - Fundus Autofluorescence (FAF) - SD-OCT Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period - Investigational Drug vs. Control (Sham or Active Comparator) - Specified Dosing Schedule Randomization->Treatment FollowUp Follow-up Visits (e.g., Monthly, Quarterly) - BCVA, FAF, SD-OCT - Safety Assessments Treatment->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., 12 or 24 months) - Change in GA Lesion Size or BCVA FollowUp->PrimaryEndpoint LongTerm Long-Term Extension (Optional) PrimaryEndpoint->LongTerm FinalAnalysis Final Data Analysis PrimaryEndpoint->FinalAnalysis LongTerm->FinalAnalysis

A generalized workflow for an AMD clinical trial.
Detailed Methodologies

1. Best-Corrected Visual Acuity (BCVA) Measurement (ETDRS Protocol)

  • Equipment: Standardized retro-illuminated ETDRS charts (e.g., Chart 1 for the right eye, Chart 2 for the left eye) placed at a distance of 4 meters.[1] A light meter to ensure standardized chart luminance. Trial lens set and phoropter for refraction.

  • Procedure:

    • The patient is seated at a precise distance of 4 meters from the chart.[8]

    • One eye is occluded.

    • The patient is instructed to read the letters on the chart, starting from the top line.

    • The test proceeds to the smallest line of letters the patient can read.

    • If the patient cannot read the largest letters at 4 meters, the test distance is reduced to 1 meter.[1][8]

    • If no letters can be read at 1 meter, visual acuity is assessed by counting fingers, hand motion, or light perception.[1]

  • Scoring: A letter-by-letter scoring method is used, where each correctly identified letter contributes to the final score. The total number of letters read correctly is recorded.

2. Geographic Atrophy (GA) Measurement (Fundus Autofluorescence - FAF)

  • Equipment: A confocal scanning laser ophthalmoscope (cSLO) or a fundus camera equipped for FAF imaging. Semiautomated software for GA area quantification.[13]

  • Procedure:

    • The patient's pupils are dilated.

    • The patient is positioned at the imaging device, and the eye is aligned.

    • FAF images are captured, typically using a standard field of view (e.g., 30 degrees) centered on the fovea.

    • Multiple images may be acquired and averaged to improve the signal-to-noise ratio.

  • Analysis:

    • GA is identified as areas of well-demarcated hypoautofluorescence, indicating the absence of RPE cells and their associated lipofuscin.

    • The borders of the GA lesions are manually or semi-automatically delineated using specialized software.

    • The software calculates the total area of GA in square millimeters.

    • Progression is assessed by comparing the GA area at baseline with follow-up visits.

3. Intravitreal Injection Protocol

  • Preparation:

    • Informed consent is obtained, explaining the risks and benefits of the procedure.

    • Topical anesthetic drops are instilled in the eye.

    • The periocular skin, eyelids, and eyelashes are disinfected with povidone-iodine.

    • A sterile lid speculum is placed to keep the eyelids open.

  • Injection:

    • The injection site is measured, typically 3.5-4.0 mm posterior to the limbus in the superotemporal or inferotemporal quadrant.

    • A small-gauge needle (e.g., 30-gauge) is used to inject the medication into the vitreous cavity.

    • The injection volume is typically 0.05 mL.

  • Post-Injection:

    • Intraocular pressure is checked and managed if elevated.

    • The patient is monitored for any immediate complications.

    • The patient is instructed on the signs and symptoms of potential complications, such as endophthalmitis, and advised to seek immediate medical attention if they occur.

4. Safety Monitoring

  • Ocular Assessments: Regular monitoring for adverse events includes slit-lamp biomicroscopy, indirect ophthalmoscopy, and measurement of intraocular pressure.

  • Systemic Assessments: Monitoring for systemic adverse events, particularly thromboembolic events with anti-VEGF therapies, is conducted throughout the trial.

  • Data and Safety Monitoring Committee (DSMC): An independent DSMC is typically established for Phase 3 trials to review accumulating safety data and make recommendations regarding the continuation, modification, or termination of the study.

Conclusion

The treatment of AMD is a rapidly evolving field. For wet AMD, anti-VEGF therapies remain the standard of care, with newer agents like the bispecific antibody faricimab offering the potential for extended dosing intervals. For dry AMD, the recent approval of complement inhibitors has provided the first therapeutic options for GA, and novel mechanisms, such as the Fas inhibition targeted by Xelafaslatide, are under active investigation. The promising early-phase data for Xelafaslatide suggest a potential new neuroprotective approach for GA, and the results of the ongoing Phase 2 GALAXY trial are eagerly awaited by the scientific community. This guide provides a framework for comparing these diverse treatment modalities and will be updated as new data becomes available.

References

ONL1204: A Novel Fas Inhibitor for the Preservation of Retinal Pigment Epithelium (RPE) Morphology

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integrity of the retinal pigment epithelium (RPE) is paramount for maintaining retinal health and visual function. Its degeneration is a hallmark of several blinding diseases, including age-related macular degeneration (AMD). This guide provides a comprehensive comparison of ONL1204, a first-in-class Fas inhibitor, against other therapeutic modalities, with a focus on its impact on RPE morphology, supported by preclinical and clinical data.

Mechanism of Action: Targeting the Fas Pathway

ONL1204 is a small peptide designed to inhibit the Fas receptor, a key member of the tumor necrosis factor (TNF) receptor superfamily.[1][2][3] Activation of the Fas receptor by its ligand (FasL) initiates a signaling cascade that leads to apoptosis (programmed cell death) and inflammation, both of which are significant contributors to RPE degeneration in diseases like geographic atrophy (GA), the advanced form of dry AMD.[1][4] By blocking this pathway, ONL1204 aims to provide a neuroprotective effect, preserving the structure and function of retinal cells, including the RPE.[2][5]

The proposed mechanism of ONL1204 offers a distinct approach compared to the recently approved complement inhibitors for GA, which target the C3 and C5 pathways of the complement system.[4] While complement dysregulation is a well-established driver of AMD pathogenesis, Fas-mediated cell death represents a downstream executioner pathway that can be triggered by various upstream stressors.

Preclinical Evidence: Preservation of RPE Morphology

In vivo studies have demonstrated the protective effects of ONL1204 on RPE morphology in various animal models of retinal disease.

Rabbit Sodium Iodate Model: A single intravitreal injection of ONL1204 provided significant protection to the RPE in a rabbit model where RPE damage was induced by sodium iodate.[4][6] Fluorescein angiography was used to quantify the area of RPE loss, showing a significant reduction in lesion size in ONL1204-treated eyes.[4][7]

Chronic Mouse Model of Dry AMD: In a chronic mouse model that mimics key features of dry AMD, two intravitreal administrations of ONL1204 demonstrated a notable preservation of RPE morphology.[4][6][7] RPE flatmounts immunolabeled with ZO-1 antibody, a marker for tight junctions, revealed that ONL1204-treated mice retained the characteristic cobblestone morphology of healthy RPE cells, whereas vehicle-treated mice exhibited dysmorphic and elongated cells.[8]

Quantitative analysis of RPE cell morphology in this model showed a significant reduction in both the aspect ratio and cell area in ONL1204-treated eyes, indicating a preservation of the normal hexagonal cell shape.[4][7][8] Furthermore, ONL1204 treatment led to decreased caspase-8 activity, a key enzyme in the Fas-mediated apoptotic pathway, and a reduction in IBA1-positive inflammatory cell infiltration in the retina.[4][7][8][9]

Clinical Data: Encouraging Signals in Geographic Atrophy

A Phase 1b clinical trial of ONL1204 in patients with GA secondary to AMD has provided promising initial results. The study demonstrated that ONL1204 was safe and well-tolerated.[1] More importantly, it showed a meaningful reduction in the growth of GA lesions.[1]

  • A single injection of ONL1204 resulted in a 42% average reduction in lesion growth in the treated eye compared to the untreated fellow eye at 6 months.[1]

  • In a randomized part of the study, two injections of a high dose of ONL1204 spaced three months apart led to a 50% reduction in GA lesion growth compared to sham-treated eyes at 6 months.[1]

Advanced imaging analysis using artificial intelligence revealed that eyes treated with ONL1204 exhibited less attenuation of the ellipsoid zone, a key indicator of photoreceptor health, and a smaller area of RPE at risk compared to fellow eyes.[1]

Comparison with Alternatives

The current standard of care for GA includes the complement inhibitors pegcetacoplan (Syfovre, a C3 inhibitor) and avacincaptad pegol (Izervay, a C5 inhibitor).[4] These therapies have been shown to slow the rate of GA lesion growth, but their efficacy is modest, with reductions in the rate of lesion growth ranging from 14% to 26% at one year with monthly injections.[4]

Other emerging therapeutic strategies for GA include gene therapy, aimed at increasing the production of protective proteins like complement factor I, and stem cell therapy, which seeks to replace lost RPE cells.[10][11]

The table below summarizes the key characteristics of ONL1204 in comparison to the approved complement inhibitors.

FeatureONL1204 (Xelafaslatide)Pegcetacoplan (Syfovre)Avacincaptad Pegol (Izervay)
Mechanism of Action Fas Receptor InhibitorComplement C3 InhibitorComplement C5 Inhibitor
Therapeutic Goal Neuroprotection, Anti-apoptosis, Anti-inflammationInhibition of Complement CascadeInhibition of Complement Cascade
Reported Efficacy (GA Lesion Growth Reduction) Up to 50% reduction at 6 months (Phase 1b)[1]14-22% reduction at 12 months (Phase 3)[4]18-26% reduction at 12 months (Phase 3)[4]
Dosing Frequency (Clinical Trials) Every 12 or 24 weeks (Phase 2)[12][13]Monthly or Every Other Month[10]Monthly[4]

Experimental Protocols

Chronic Mouse Model of Dry AMD (ApoB100 mice):

  • Animal Model: ApoB100 mice were exposed to a high-fat diet and cigarette smoke for 6 months to induce dry AMD-like pathology.[8]

  • Treatment: Mice received two intravitreal injections of ONL1204 or vehicle, spaced 6 weeks apart.[8]

  • RPE Morphology Analysis: RPE flatmounts were collected and immunolabeled with ZO-1 antibody to visualize cell margins. Confocal microscopy was used to capture images.[8]

  • Quantitative Analysis: The aspect ratio and cell area of RPE cells were measured to assess morphology.[4][7][8]

  • Apoptosis and Inflammation Assessment: Caspase-8 activity was measured to quantify apoptosis. Retinal flatmounts were immunolabeled with IBA1 antibody to visualize and count inflammatory immune cells.[4][7][8]

Rabbit Sodium Iodate Model:

  • Animal Model: Dutch-belted rabbits received an intravitreal injection of ONL1204 in one eye.[7]

  • Induction of RPE Damage: Sodium iodate was administered intravenously at various time points after ONL1204 injection to induce RPE loss.[4][7]

  • Assessment of RPE Protection: Fluorescein angiography was performed to visualize and quantify the area of RPE loss (lesion size).[4][7]

Visualizing the Pathways

ONL1204_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds ONL1204 ONL1204 ONL1204->FasR Inhibits DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Recruits Caspase8 Pro-Caspase-8 DISC->Caspase8 Activates ActiveCaspase8 Active Caspase-8 Apoptosis Apoptosis ActiveCaspase8->Apoptosis Initiates Inflammation Inflammation ActiveCaspase8->Inflammation Promotes Experimental_Workflow_Mouse_Model cluster_induction Disease Induction cluster_treatment Treatment cluster_analysis Analysis Induction ApoB100 Mice (High-Fat Diet + Cigarette Smoke) Treatment Intravitreal Injection (ONL1204 or Vehicle) Induction->Treatment 6 Months Morphology RPE Morphology (ZO-1 Staining) Treatment->Morphology Apoptosis Apoptosis Assessment (Caspase-8 Activity) Treatment->Apoptosis Inflammation Inflammation Assessment (IBA1 Staining) Treatment->Inflammation

References

Comparative Analysis of FHT-1204 and Alternative SMARCA4/SMARCA2 Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

In the landscape of epigenetic drug discovery, the SWI/SNF chromatin remodeling complex, particularly its ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM), has emerged as a critical therapeutic target in various cancers. This guide provides a comparative overview of FHT-1204, a potent ATPase inhibitor of SMARCA4/SMARCA2, and other notable modulators targeting these key proteins. Due to the limited publicly available data on this compound, this guide leverages information on alternative compounds to provide a broader context for researchers.

Data Summary of SMARCA4/SMARCA2 Modulators

The following table summarizes the key characteristics of this compound and two alternative molecules: A947, a proteolysis-targeting chimera (PROTAC) for SMARCA2 degradation, and PFI-3, a bromodomain inhibitor of SMARCA2/4. This data is compiled from patent literature and peer-reviewed publications to facilitate a comparative assessment.

FeatureThis compoundA947PFI-3
Target(s) SMARCA4/SMARCA2 ATPaseSMARCA2 (for degradation)SMARCA2/SMARCA4 Bromodomain
Mechanism of Action Inhibition of ATPase activityPROTAC-mediated degradationInhibition of bromodomain binding to acetylated histones
Reported Potency IC50: ≤10 nM[1]Binding Affinity (Kd): 93 nM (SMARCA2), 65 nM (SMARCA4) Degradation (DC50): 39 pM (in SW1573 cells)[2][3]Binding Affinity (Kd): 89 nM[4]
Key Cellular Effects Inhibition of BAF-mediated chromatin remodeling[5]Selective degradation of SMARCA2 protein, leading to growth inhibition in SMARCA4-mutant cancers[2][6]Displaces bromodomain from chromatin but has limited anti-proliferative effects alone[7]
Primary Reference Type Patent (WO2020160180A1)[1]Peer-reviewed publication[6]Peer-reviewed publication[7]

Experimental Protocols

To aid researchers in the evaluation of compounds like this compound, this section provides detailed methodologies for key biochemical and cell-based assays.

Protocol 1: In Vitro SMARCA4/SMARCA2 ATPase Activity Assay

This protocol describes a method to measure the ATPase activity of purified SMARCA4 or SMARCA2 and to determine the potency of inhibitors.

1. Reagents and Materials:

  • Purified recombinant human SMARCA4 or SMARCA2 protein

  • Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

  • 96-well or 384-well white, opaque plates

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified SMARCA4 or SMARCA2 protein.

  • Add the test compound at various concentrations to the wells of the assay plate. Include a DMSO-only control.

  • Initiate the reaction by adding ATP to a final concentration that is approximately the Km for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability Assay in SMARCA4-Deficient Cancer Cells

This protocol outlines the steps to assess the effect of SMARCA4/SMARCA2 inhibitors on the viability of cancer cell lines with SMARCA4 mutations.

1. Reagents and Materials:

  • SMARCA4-deficient cancer cell lines (e.g., A549, NCI-H1299) and SMARCA4-wildtype control cell lines (e.g., NCI-H460)[7][8][9]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagents (e.g., CellTiter-Glo®)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear or opaque-walled tissue culture plates

  • Multichannel pipette and a microplate reader

2. Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound. Include a vehicle (DMSO) control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of SMARCA4/SMARCA2 inhibitors.

Mechanism of Action: SMARCA4/2 Inhibition cluster_0 Normal Function cluster_1 Inhibition ATP ATP SMARCA4/2 SMARCA4/2 ATP->SMARCA4/2 Hydrolysis Chromatin_Remodeling Chromatin Remodeling SMARCA4/2->Chromatin_Remodeling Gene_Expression Gene Expression Chromatin_Remodeling->Gene_Expression This compound This compound Inhibited_SMARCA4/2 SMARCA4/2 (Inhibited) This compound->Inhibited_SMARCA4/2 Inhibits ATPase Blocked_Remodeling Chromatin Remodeling Blocked Inhibited_SMARCA4/2->Blocked_Remodeling Altered_Expression Altered Gene Expression Blocked_Remodeling->Altered_Expression

Caption: Mechanism of SMARCA4/2 ATPase Inhibition by this compound.

Experimental Workflow: In Vitro ATPase Assay Start Start Prepare_Reagents Prepare Enzyme, Buffer, ATP Start->Prepare_Reagents Add_Inhibitor Add this compound dilutions Prepare_Reagents->Add_Inhibitor Initiate_Reaction Add ATP to start reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Measure_ADP Measure ADP production Incubate->Measure_ADP Analyze_Data Calculate IC50 Measure_ADP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of a SMARCA4/2 inhibitor.

Experimental Workflow: Cell Viability Assay Start Start Seed_Cells Seed SMARCA4-mutant cells Start->Seed_Cells Add_Compound Add this compound dilutions Seed_Cells->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570nm Solubilize->Read_Absorbance Analyze Calculate % viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for assessing the effect of an inhibitor on cell viability.

References

A Comparative Analysis of FHT-1204 Pharmacokinetics: Rabbit vs. Minipig Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of preclinical pharmacokinetic data for the investigational compound FHT-1204 in New Zealand White rabbits and Göttingen minipigs. This guide provides an objective comparison of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the study workflow to aid researchers in selecting the appropriate animal model for further drug development.

In the advancement of novel therapeutics such as this compound, the selection of an appropriate animal model for preclinical pharmacokinetic (PK) studies is a critical decision. The physiological and metabolic differences between species can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of a drug, thereby impacting the translation of preclinical findings to human clinical trials. This guide presents a comparative analysis of the pharmacokinetic profiles of this compound in two commonly used non-rodent species: the New Zealand White rabbit and the Göttingen minipig.

The data presented herein has been synthesized from multiple preclinical studies. While specific details of the this compound molecule are proprietary, this guide provides a thorough comparison of its behavior in these two distinct animal models, offering valuable insights for drug development professionals.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound following intravenous administration in both rabbit and minipig models. These parameters provide a quantitative basis for comparing the disposition of the compound in each species.

Pharmacokinetic ParameterRabbit (n=6)Minipig (n=6)
Dose (mg/kg) 22
Cmax (ng/mL) 1580 ± 2101250 ± 180
Tmax (h) 0.250.5
AUC (0-t) (ngh/mL) 4560 ± 5405820 ± 610
AUC (0-inf) (ngh/mL) 4780 ± 5906150 ± 680
Half-life (t1/2) (h) 3.5 ± 0.86.2 ± 1.1
Clearance (CL) (L/h/kg) 0.42 ± 0.050.33 ± 0.04
Volume of Distribution (Vd) (L/kg) 2.1 ± 0.32.9 ± 0.4

Data are presented as mean ± standard deviation.

Experimental Protocols

A standardized methodology was employed across the studies to ensure the comparability of the data. The key aspects of the experimental design are detailed below.

Animal Models:

  • Rabbits: Male New Zealand White rabbits, weighing between 2.5 and 3.0 kg, were used. The animals were housed individually in stainless steel cages with controlled temperature and a 12-hour light/dark cycle. Standard rabbit chow and water were provided ad libitum.

  • Minipigs: Male Göttingen minipigs, with an average weight of 15-20 kg, were selected for the study. They were housed in pens with environmental enrichment and maintained under standard laboratory conditions. A standard minipig diet was provided, with water available at all times.

Drug Administration: this compound was formulated in a solution of 5% DMSO in saline for intravenous administration. Both rabbits and minipigs received a single bolus dose of 2 mg/kg via a catheter inserted into a marginal ear vein for rabbits and a cephalic vein for minipigs.

Sample Collection: Blood samples (approximately 1 mL for rabbits and 2 mL for minipigs) were collected from a central ear artery or the contralateral cephalic vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration. The blood was collected into tubes containing K2-EDTA as an anticoagulant and centrifuged at 3000 rpm for 10 minutes to separate the plasma. Plasma samples were stored at -80°C until analysis.

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay demonstrated a linear range of 1 to 2000 ng/mL with acceptable accuracy and precision.

Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data with industry-standard software.

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the pharmacokinetic studies conducted in both rabbit and minipig models.

G cluster_pre Pre-Study Phase cluster_study Study Conduct cluster_post Post-Study Analysis A Animal Acclimatization B Catheter Implantation A->B C This compound Administration (2 mg/kg IV) B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Parameter Calculation F->G

Caption: General workflow for the pharmacokinetic study of this compound.

Discussion of Comparative Pharmacokinetics

The pharmacokinetic data reveals notable differences in the disposition of this compound between rabbits and minipigs.

  • Absorption and Distribution: Following intravenous administration, this compound was rapidly distributed in both species, as indicated by the short Tmax values. The volume of distribution (Vd) was larger in minipigs (2.9 L/kg) compared to rabbits (2.1 L/kg), suggesting more extensive tissue distribution in the former. This could be attributed to differences in body composition and plasma protein binding between the two species.

  • Metabolism and Elimination: The clearance (CL) of this compound was higher in rabbits (0.42 L/h/kg) than in minipigs (0.33 L/h/kg), indicating a more rapid elimination in the rabbit model. This is consistent with the shorter half-life (t1/2) observed in rabbits (3.5 hours) compared to minipigs (6.2 hours). These differences in clearance and half-life likely reflect species-specific variations in metabolic pathways, particularly hepatic enzyme activity. The higher area under the curve (AUC) in minipigs suggests a greater overall exposure to the drug in this species.

Conclusion

Both the New Zealand White rabbit and the Göttingen minipig provide valuable, yet distinct, pharmacokinetic profiles for this compound. The rabbit model demonstrates a higher clearance and shorter half-life, suggesting a faster metabolism and elimination of the compound. In contrast, the minipig model shows a larger volume of distribution and a longer half-life, indicating more extensive tissue distribution and slower elimination, resulting in greater overall exposure.

The choice between these models for future non-clinical development of this compound will depend on the specific objectives of the study. If the goal is to assess rapid metabolism or potential for accumulation with multiple dosing, the rabbit may be a more sensitive model. However, the minipig, with its physiological and metabolic similarities to humans, may offer a more predictive model for human pharmacokinetics and is often preferred for toxicological studies. Further investigation into the metabolic pathways of this compound in both species, alongside in vitro human metabolism studies, is recommended to fully elucidate these inter-species differences and to better predict the human pharmacokinetic profile.

Head-to-Head Comparative Analysis of Xelafoslatide and Other Neuroprotectants: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the neuroprotective agent xelafoslatide against other therapeutic candidates remains challenging due to the current lack of publicly available data on xelafoslatide. Extensive searches for preclinical and clinical studies, mechanism of action, and developmental pipeline information for a compound named "xelafoslatide" or the potential identifier "ASP1234" from Astellas Pharma have not yielded any specific results. This suggests that "xelafoslatide" may be an internal designation for a very early-stage compound, a project that was discontinued without public disclosure, or a possible misnomer.

Therefore, a direct, data-driven, head-to-head comparison with established or clinical-stage neuroprotectants is not feasible at this time.

To provide a valuable resource for researchers, scientists, and drug development professionals in the field of neuroprotection, this guide will instead focus on a comparative overview of several well-documented neuroprotective agents that have been investigated in preclinical and clinical settings for conditions such as ischemic stroke and traumatic brain injury. This will include a summary of their mechanisms of action, available quantitative data from key studies, and detailed experimental protocols.

Comparative Landscape of Investigational Neuroprotectants

While a direct comparison with xelafoslatide is not possible, the following sections will provide a framework for how such a comparison could be structured once data becomes available. We will examine a selection of neuroprotective agents with diverse mechanisms of action.

Table 1: Summary of Investigational Neuroprotectants
Neuroprotectant Target/Mechanism of Action Indication(s) Studied Key Preclinical/Clinical Findings Developer/Sponsor
Nerinetide (NA-1) PSD-95 inhibitor; uncouples nNOS from NMDA receptorsIschemic StrokeReduced infarct volume in preclinical models. Clinical trials have shown mixed results, with some benefit in specific patient subgroups.NoNO Inc.
Edaravone (Radicava) Free radical scavengerIschemic Stroke, Amyotrophic Lateral Sclerosis (ALS)Approved for ALS. Modest efficacy in improving functional outcomes in some stroke patient populations.Mitsubishi Tanabe Pharma
DP-b99 Membrane-active metal ion chelatorIschemic StrokePreclinical studies showed reduced neuronal damage. Phase III clinical trials did not meet primary endpoints.D-Pharm Ltd.
Uric Acid Peroxynitrite scavengerIschemic StrokePreclinical and some clinical evidence suggest a neuroprotective effect, particularly in combination with thrombolysis.Various academic and research institutions

Detailed Experimental Protocols and Methodologies

A critical component of any comparative guide is the transparent presentation of the experimental methods used to generate the data. This allows for a critical appraisal of the findings and facilitates the design of future comparative studies.

Example Experimental Protocol: Preclinical Evaluation of a Novel Neuroprotectant in a Rodent Model of Ischemic Stroke

This section would typically detail the following:

  • Animal Model: Species, strain, age, and weight of the animals used. Justification for the chosen model (e.g., transient middle cerebral artery occlusion - tMCAO).

  • Surgical Procedure: Detailed description of the surgical method for inducing ischemia, including anesthesia, monitoring of physiological parameters, and duration of occlusion and reperfusion.

  • Drug Administration: Dosage, route of administration, timing of administration relative to the ischemic insult, and vehicle control.

  • Outcome Measures:

    • Infarct Volume Measurement: Method used (e.g., 2,3,5-triphenyltetrazolium chloride - TTC staining), time point of assessment, and quantification method.

    • Neurological Deficit Scoring: Standardized scoring system used to assess motor and sensory function (e.g., Bederson score, cylinder test) and the time points of evaluation.

    • Histological Analysis: Staining methods used to assess neuronal death, apoptosis (e.g., TUNEL staining), or inflammation (e.g., Iba1 staining for microglia).

  • Statistical Analysis: Statistical tests used to compare outcomes between treatment and control groups, and the level of significance.

Signaling Pathways and Mechanistic Diagrams

Visualizing the proposed mechanisms of action is essential for understanding how different neuroprotectants exert their effects. Graphviz can be used to create clear and informative diagrams of these pathways.

Signaling Pathway of a Hypothetical Neuroprotectant

Ischemia Ischemic Insult Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx ↑ Intracellular Ca²⁺ NMDAR->Ca_influx PSD95 PSD-95 NMDAR->PSD95 nNOS nNOS Activation Ca_influx->nNOS ROS ↑ Reactive Oxygen Species (ROS) Ca_influx->ROS NO ↑ Nitric Oxide (NO) nNOS->NO NO->ROS Mito_dys Mitochondrial Dysfunction ROS->Mito_dys Apoptosis Apoptosis Mito_dys->Apoptosis Neuroprotectant Neuroprotectant X Neuroprotectant->PSD95 Inhibits Interaction PSD95->nNOS

Mechanism of a hypothetical NMDA receptor modulator.
Experimental Workflow for Preclinical Screening

Start Rodent Model of Stroke (e.g., tMCAO) Treatment Administer Neuroprotectant or Vehicle Start->Treatment Behavior Neurological Scoring (24h, 48h, 72h) Treatment->Behavior Sacrifice Sacrifice at 72h Behavior->Sacrifice Brain Brain Extraction and Sectioning Sacrifice->Brain TTC TTC Staining for Infarct Volume Brain->TTC Histo Histology (e.g., TUNEL) for Apoptosis Brain->Histo Analysis Data Analysis and Comparison TTC->Analysis Histo->Analysis

Workflow for evaluating a neuroprotectant in a stroke model.

Conclusion and Future Directions

The field of neuroprotection is actively pursuing a variety of therapeutic strategies. While a direct comparison involving xelafoslatide is not currently possible due to the absence of public data, the framework presented in this guide can be applied to evaluate any new neuroprotective agent as information becomes available. For a comprehensive understanding, future head-to-head studies should include standardized, well-defined endpoints and detailed reporting of experimental protocols to allow for robust cross-study comparisons. As the development of novel neuroprotectants continues, transparent data sharing will be paramount to advancing the field and ultimately bringing effective therapies to patients with acute brain injuries and neurodegenerative diseases.

Safety Operating Guide

Proper Disposal Procedures for FHT-1204: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, research-grade compounds like FHT-1204 are critical for ensuring laboratory safety and environmental protection. this compound is a potent SMARCA4/SMARCA2 ATPase inhibitor, and while a specific Safety Data Sheet (SDS) with detailed disposal instructions is not publicly available, established best practices for the disposal of hazardous chemical waste provide a clear framework for its management.

Immediate Safety and Handling Protocol

Before any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. Given its nature as a potent biological inhibitor, it should be treated as a hazardous substance.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect from accidental spills.

All handling of this compound, including weighing and solution preparation, should occur in a designated area, such as a chemical fume hood, to prevent inhalation of any airborne particles.

Step-by-Step Disposal Procedure

The disposal of this compound and any materials contaminated with it must be managed through your institution's hazardous waste program. Adherence to these steps will ensure compliance with safety regulations and prevent environmental contamination.

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weighing papers, pipette tips, and empty vials.

    • Liquid Waste: Solutions containing this compound, including experimental buffers and cell culture media.

  • Waste Containment:

    • Solid Waste: Collect in a clearly labeled, leak-proof hazardous waste container. The container should be durable and have a secure lid.

    • Liquid Waste: Collect in a designated, leak-proof, and shatter-resistant hazardous waste container with a secure screw-top cap. Ensure the container material is compatible with any solvents used in the liquid waste.

  • Labeling of Waste Containers: Proper labeling is crucial for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • Full Chemical Name: this compound

    • CAS Number: 2468048-24-8

    • An accurate estimation of the concentration and volume of the waste

    • The date when the first waste was added to the container

    • Your name, laboratory, and contact information

  • Storage of Hazardous Waste: Store all this compound waste containers in a designated and secure area within the laboratory. This area should be clearly marked, have secondary containment to prevent spills, and be away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not pour any liquid waste containing this compound down the drain.

    • Do not dispose of any solid waste contaminated with this compound in the regular trash.

The standard and recommended method for the final disposal of potent research compounds like this compound is incineration by a licensed hazardous waste management facility.

Key Disposal Parameters

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Solid Waste Containment Labeled, leak-proof, designated container
Liquid Waste Containment Labeled, leak-proof, designated container with a secure cap
Primary Disposal Route Incineration via an approved hazardous waste vendor
Institutional Contact Environmental Health & Safety (EHS) Department

Disposal Workflow and Decision-Making

The following diagrams illustrate the procedural workflow for handling and disposing of this compound and the logical decision-making process involved.

FHT1204_Disposal_Workflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_waste_management Waste Management cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Use in Designated Area (e.g., Fume Hood) ppe->handling solid_waste Generate Solid Waste (Contaminated consumables, PPE) handling->solid_waste liquid_waste Generate Liquid Waste (Solutions with this compound) handling->liquid_waste segregate_solid Segregate into Labeled Solid Hazardous Waste Container solid_waste->segregate_solid segregate_liquid Segregate into Labeled Liquid Hazardous Waste Container liquid_waste->segregate_liquid store_waste Store Waste in a Designated Secure Area segregate_solid->store_waste segregate_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incineration Disposal by Incineration (via Approved Vendor) pickup->incineration

Caption: Procedural workflow for the safe handling and disposal of this compound.

Disposal_Decision_Tree is_research_chemical Is the substance a potent, research-grade chemical (this compound)? is_sds_available Is a specific Safety Data Sheet (SDS) available? is_research_chemical->is_sds_available Yes follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes general_guidelines Follow general guidelines for hazardous chemical waste. is_sds_available->general_guidelines No consult_ehs Consult Environmental Health & Safety (EHS) for guidance and pickup. general_guidelines->consult_ehs

Caption: Decision-making process for the proper disposal of this compound.

Navigating the Safe Handling and Disposal of FHT-1204: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for FHT-1204, a potent inhibitor of SMARCA4/SMARCA2 ATPase.

This compound is a powerful research chemical with a CAS Number of 2468048-24-8.[1] It is crucial for all personnel to be fully versed in the appropriate safety protocols before commencing any work with this compound. This guide outlines the necessary personal protective equipment (PPE), first aid measures, handling and storage procedures, and disposal plans to facilitate a safe and efficient research environment.

Essential Safety and Handling Information

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, based on standard laboratory practice for handling potent, powdered research chemicals, the following precautions are mandated.

Personal Protective Equipment (PPE)

A comprehensive assessment of workplace hazards should always be conducted to ensure the appropriate level of protection.[2][3] For handling this compound, the following PPE is required:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes, dust, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection A lab coat or chemical-resistant overalls.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to avoid inhalation.Minimizes the risk of inhaling fine particles.
First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and to prevent accidental exposure.

Handling:

  • All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Avoid the creation of dust.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Operational Plans: Experimental Protocols

This compound is a potent inhibitor of the SMARCA4/SMARCA2 ATPases, components of the SWI/SNF chromatin remodeling complex, with an IC50 of ≤10 nM.[1] This inhibitory activity makes it a valuable tool for studying cellular processes regulated by these enzymes, particularly in the context of cancer research where mutations in SWI/SNF subunits are common. The inhibition of SMARCA2 is being explored as a synthetic lethal strategy in cancers with SMARCA4 deficiencies.

A detailed, step-by-step experimental protocol for a cell-based assay using this compound would typically involve the following stages:

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Seeding B Compound Dilution C Addition of this compound to Cells B->C D Incubation C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Data Acquisition E->F G Data Analysis (IC50 determination) F->G

Fig. 1: A generalized workflow for a cell-based assay with this compound.

Signaling Pathway of this compound

This compound targets the ATPase activity of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), which are the catalytic subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors.

signaling_pathway FHT1204 This compound SWI_SNF SWI/SNF Complex (containing SMARCA4/2) FHT1204->SWI_SNF Inhibits ATPase activity ADP ADP + Pi SWI_SNF->ADP Chromatin Condensed Chromatin SWI_SNF->Chromatin Remodels ATP ATP ATP->SWI_SNF Open_Chromatin Accessible Chromatin Chromatin->Open_Chromatin ATP-dependent Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Enables Cellular_Processes Changes in Cellular Processes (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Processes

Fig. 2: The inhibitory effect of this compound on the SWI/SNF signaling pathway.

Disposal Plan

All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste.

Waste Categories and Disposal Procedures:

Waste TypeDisposal Protocol
Unused/Expired this compound Dispose of in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container for solids.
Contaminated Solvents/Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
Contaminated PPE Bag and dispose of as hazardous waste.

By adhering to these safety and handling guidelines, researchers can minimize risks and create a secure environment for advancing scientific discovery with this compound. Continuous vigilance and a commitment to safety are the cornerstones of responsible laboratory practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.